molecular formula C23H22O6 B1679576 Rotenone CAS No. 83-79-4

Rotenone

Número de catálogo: B1679576
Número CAS: 83-79-4
Peso molecular: 394.4 g/mol
Clave InChI: JUVIOZPCNVVQFO-HBGVWJBISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rotenone is a naturally occurring, colorless crystalline isoflavone extracted from the roots and stems of several plant species, including Derris , Lonchocarpus , and Tephrosia . It was first isolated in the late 19th century and is known as the first-described member of the rotenoid family of chemical compounds . With a molecular formula of C 23 H 22 O 6 and a molar mass of 394.42 g/mol, it is a versatile tool in scientific research . Research Applications this compound is a valuable compound in diverse research fields. It is widely used in ecology and fisheries management as a piscicide to eradicate invasive fish species from lakes and rivers, a practice governments have employed for decades . Ichthyologists also use it in small-scale sampling to study marine biodiversity, as it is effective at collecting cryptic fish species with minimal, transient environmental impact . In neuroscience and toxicology, this compound is extensively used to model Parkinson's disease in vitro and in vivo . Chronic administration can reproduce key pathological features, including selective degeneration of nigrostriatal dopaminergic neurons and the formation of Lewy body-like inclusions containing α-synuclein and ubiquitin . Mechanism of Action The primary mechanism of action of this compound is the potent and specific inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain . By blocking the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, it disrupts oxidative phosphorylation, leading to a depletion of cellular ATP . This inhibition also results in the excessive production of reactive oxygen species (ROS), inducing oxidative stress, impairing proteostasis, and triggering apoptotic pathways . Its high lipophilicity allows it to readily cross cell membranes and the blood-brain barrier, making it particularly useful for neurological research . Product Note This product is intended For Research Use Only and is not for human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions, as it is classified as a moderately hazardous compound .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,6R,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVIOZPCNVVQFO-HBGVWJBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021248
Record name Rotenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992), Colorless to red, odorless, crystalline solid. [insecticide] [NIOSH], Solid, COLOURLESS CRYSTALS., Colorless to red, odorless, crystalline solid., Colorless to red, odorless, crystalline solid. [insecticide]
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rotenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

410 to 428 °F at 0.5 mmHg (NTP, 1992), BP: 215 °C at 0.5 mm Hg, 410-428 °F, Decomposes
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOLUBILITY: 15 PPM IN WATER AT 100 °C. SHOWS RAPID RACEMIZATION ON ALKALI TREATMENT; CRYSTALLIZES WITH SOLVENT OF CRYSTALLIZATION; CIS CONFIGURATION IS GENERALLY ACCEPTED, In water, 15 mg/L at 100 °C, Soluble in ethanol, acetone, benzene; slightly soluble in ether; very soluble in chloroform, SLIGHTLY SOLUBLE IN PETROLEUM OILS, SOL IN LIPIDS, Readily soluble in acetone, carbon disulfide, ethyl acetate and chloroform. Less readily soluble in diethyl ether, alcohols, petroleum ether and carbon tetrachloride., In water 0.17 mg/L at 25 °C, 0.0002 mg/mL at 20 °C, Solubility in water: none, Insoluble
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 at 20 °C, 1.27 g/cm³, 1.27
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Pressure

less than 0.0075 mmHg at 68 °F (NTP, 1992), 0.0008 [mmHg], <0.00004 mmHg
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rotenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Orthorhombic, six-sided plates from trichloroethylene, Needles or leaves (alcohol, aq acetone), White crystals, Colorless to red, crystalline solid

CAS No.

83-79-4
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Rotenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotenone [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rotenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rotenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rotenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03L9OT429T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

329 to 331 °F (NTP, 1992), 176 °C, MP: 185-186 °C /Dimophic Rotenone/, 163 °C, 165-166 °C, 329-331 °F, 330 °F
Record name ROTENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20997
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ROTENONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1762
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rotenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034436
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ROTENONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0944
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ROTENONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/718
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Rotenone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0548.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Scientific Saga of Rotenone: From Indigenous Poison to a Tool in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Historical Overview: The Discovery and Evolution of Rotenone in Science

This compound, a naturally occurring isoflavonoid, has a rich history that intertwines ethnobotany, agriculture, and modern biomedical research. Its journey from a traditional fishing and insecticidal agent to a sophisticated tool for studying mitochondrial dysfunction and neurodegeneration is a testament to the evolution of scientific inquiry.

For centuries, indigenous peoples in Southeast Asia and South America utilized plants from the Derris, Lonchocarpus, and Tephrosia genera as piscicides to stun and capture fish.[1] The earliest documented use of these plants as an insecticide dates back to 1848, where they were employed to combat leaf-eating caterpillars.[2] The active compound, however, remained elusive until 1895, when French botanist Emmanuel Geoffroy isolated a crystalline substance from Robinia nicou (now Lonchocarpus nicou) and named it nicouline.[2] Tragically, Geoffroy succumbed to a parasitic disease before his work could be fully recognized.

In 1902, Japanese chemical engineer Kazuo Nagai independently isolated a pure crystalline compound from Derris elliptica, which he named "this compound" after the Taiwanese name for the plant, "lôo-tîn".[3] It wasn't until 1930 that scientific investigations firmly established that nicouline and this compound were, in fact, the same chemical entity.[3] This discovery paved the way for the commercialization of this compound as a broad-spectrum insecticide and piscicide, valued for its natural origin and rapid degradation in the environment.[4][5]

The pivotal shift in this compound's scientific application came with the elucidation of its mechanism of action. Scientists discovered that this compound is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for ATP production.[6][7] This finding transformed this compound from a mere pesticide into an invaluable molecular probe. By selectively disrupting mitochondrial respiration, researchers could induce a state of cellular energy deprivation and oxidative stress, mimicking conditions observed in certain human diseases.

This led to the landmark development in 2000 of a this compound-induced animal model of Parkinson's disease.[3] Researchers demonstrated that systemic administration of this compound to rats could replicate key pathological features of the disease, including the selective degeneration of dopaminergic neurons in the substantia nigra and the formation of protein aggregates resembling Lewy bodies.[8][9] This model has since become a cornerstone in Parkinson's disease research, enabling detailed investigations into the role of mitochondrial dysfunction, oxidative stress, and neuroinflammation in its pathogenesis.

Mechanism of Action: A Molecular Look at Complex I Inhibition

This compound exerts its cytotoxic effects primarily through the high-affinity inhibition of mitochondrial Complex I.[6] This large, multi-subunit enzyme complex is the first and largest of the five complexes in the electron transport chain, located in the inner mitochondrial membrane. Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone, a process that is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. This proton gradient is then utilized by ATP synthase (Complex V) to generate ATP.

This compound binds to the ubiquinone-binding site of Complex I, effectively blocking the electron transfer process.[7] This blockade has several critical downstream consequences:

  • Inhibition of ATP Synthesis: By halting the flow of electrons from NADH, this compound severely curtails the production of ATP through oxidative phosphorylation. This leads to a rapid depletion of cellular energy stores, particularly in cells with high energy demands, such as neurons.

  • Generation of Reactive Oxygen Species (ROS): The inhibition of Complex I causes a "backup" of electrons within the complex. These electrons can then be prematurely transferred to molecular oxygen, leading to the formation of superoxide radicals (O₂⁻) and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂).[3][4] This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress.

  • Oxidative Damage: The excess ROS can damage vital cellular components, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA. This widespread damage contributes to cellular dysfunction and can trigger programmed cell death pathways.

  • Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and mitochondrial damage can initiate the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and the execution of cell death.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of this compound.

Table 1: IC50 Values for Mitochondrial Complex I Inhibition

Cell/Tissue TypeIC50 ValueReference
SH-SY5Y Neuroblastoma Cells25 nM[2]
Rat Brain Mitochondria1.7-2.2 µM[10]
Primary Mesencephalic Cells20 nM[11]

Table 2: this compound-Induced ATP Depletion

Cell TypeThis compound ConcentrationTime PointATP Depletion (% of Control)Reference
SK-N-MC Neuroblastoma Cells100 nM6-8 hours~32%[12]
SK-N-MC Neuroblastoma Cells10 nM6-8 hours~15%[12]
Differentiated SH-SY5Y Cells10 µM6 hoursSignificant reduction[13]
Differentiated SH-SY5Y Cells10 µM12 hoursSignificant reduction[13]
3D LUHMES Cells100 nM24 hours~30%[5]

Table 3: this compound-Induced Reactive Oxygen Species (ROS) Production

Cell TypeThis compound ConcentrationTime PointFold Increase in ROSReference
PC12 Cells0.05-1 µM24 hoursConcentration-dependent increase[8]
Primary Neurons0.05-1 µM24 hoursConcentration-dependent increase[8]
Microglia (BV2 cells)1-20 µMNot specifiedConcentration-dependent increase[14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo: this compound-Induced Rat Model of Parkinson's Disease

Objective: To induce a progressive neurodegenerative phenotype in rats that mimics key features of Parkinson's disease.

Materials:

  • Male Lewis rats (or other suitable strain)

  • This compound (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Miglyol 812N (or other suitable carrier oil)

  • Syringes and needles for intraperitoneal (IP) injection

  • Apparatus for behavioral testing (e.g., rotarod, open field)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • This compound Solution Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • On the day of injection, dilute the this compound stock solution in Miglyol 812N to the desired final concentration (e.g., 2.5-3.0 mg/kg).[8][9] The final DMSO concentration should be low (e.g., <5%) to minimize solvent toxicity.

    • Prepare the solution fresh and protect it from light.

  • Administration:

    • Administer the this compound solution or vehicle control (DMSO in Miglyol 812N) via daily intraperitoneal injections.[8][9]

    • The duration of treatment can vary depending on the desired severity of the phenotype, typically ranging from a few days to several weeks.[9][15]

  • Behavioral Assessment:

    • Conduct behavioral tests at baseline and at regular intervals throughout the study.

    • Rotarod Test: To assess motor coordination and balance. Place the rat on a rotating rod with increasing speed and record the latency to fall.

    • Open Field Test: To evaluate locomotor activity and exploratory behavior. Place the rat in an open arena and track its movement, including distance traveled, rearing frequency, and time spent in the center versus the periphery.

    • Postural Instability Test: To measure gait disturbances.[15]

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brains and process them for immunohistochemistry to assess the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and the presence of protein aggregates (e.g., α-synuclein staining).

    • Alternatively, brain regions can be dissected and flash-frozen for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) or biochemical assays (e.g., measurement of mitochondrial complex activity).

In Vitro: Measurement of Mitochondrial Complex I Activity

Objective: To quantify the inhibitory effect of this compound on mitochondrial Complex I in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysates

  • Assay buffer (e.g., potassium phosphate buffer)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • This compound

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation: Isolate mitochondria from cells or tissues using differential centrifugation or a commercial kit. Alternatively, prepare cell lysates using a suitable lysis buffer.

  • Reaction Setup:

    • In a cuvette or microplate well, add the assay buffer.

    • Add the mitochondrial or cell lysate sample.

    • Add ubiquinone.

  • Initiation of Reaction:

    • Add NADH to initiate the reaction.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

  • Inhibition Assay:

    • To determine the specific activity of Complex I, perform a parallel reaction in the presence of a known concentration of this compound.

    • The this compound-sensitive rate is calculated by subtracting the rate of NADH oxidation in the presence of this compound from the rate in its absence.

  • Data Analysis: Calculate the specific activity of Complex I as nmol of NADH oxidized per minute per mg of protein.

In Vitro: Quantification of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular production of ROS in cells treated with this compound.

Materials:

  • Cell culture medium

  • Cells of interest (e.g., SH-SY5Y, primary neurons)

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

  • Fluorescence microscope or microplate reader

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate or on coverslips.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with a balanced salt solution (e.g., HBSS).

    • Incubate the cells with H2DCFDA (typically 5-10 µM) in the dark at 37°C for 30-60 minutes. H2DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells.

In Vitro: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated cells.

Materials:

  • Cells treated with this compound or vehicle control

  • Lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer or fluorescent microplate reader

Protocol:

  • Cell Lysis:

    • Harvest the treated cells and wash them with PBS.

    • Lyse the cells in a cold lysis buffer on ice.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.

  • Enzymatic Reaction:

    • In a microplate, add a standardized amount of protein from each cell lysate.

    • Add the fluorogenic caspase-3 substrate.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., ~360 nm excitation and ~460 nm emission for AMC).[16]

  • Data Analysis: Calculate the caspase-3 activity and express it as a fold increase relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

This compound-induced mitochondrial dysfunction triggers a cascade of intracellular signaling events that ultimately determine the cell's fate. Below are diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Rotenone_Signaling This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ROS Increased ROS (Oxidative Stress) ComplexI->ROS ATP_depletion ATP Depletion ComplexI->ATP_depletion p38_JNK p38 MAPK & JNK Activation ROS->p38_JNK Akt_mTOR Akt/mTOR Inhibition ROS->Akt_mTOR Neuroinflammation Neuroinflammation (Microglial Activation) ROS->Neuroinflammation Bad_activation Bad Activation (Dephosphorylation) ROS->Bad_activation Apoptosis Apoptosis ATP_depletion->Apoptosis p38_JNK->Apoptosis Akt_mTOR->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration Neuroinflammation->Neurodegeneration Bcl2_inhibition Bcl-2 Inhibition Bad_activation->Bcl2_inhibition Caspase_activation Caspase Activation Bcl2_inhibition->Caspase_activation Caspase_activation->Apoptosis

Caption: this compound-induced signaling cascade.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Complex I ROS ROS Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bad Bad ROS->Bad Activates (Dephosphorylates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bax_Bak Bax/Bak Bad->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Bax_Bak->Mitochondria Forms pores Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Formation Caspase9->Apoptosome Forms Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflows

InVivo_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Behavioral Testing acclimation->baseline treatment This compound/Vehicle Administration (Daily IP) baseline->treatment monitoring Behavioral Monitoring treatment->monitoring endpoint Endpoint (e.g., 28 days) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for this compound-induced Parkinson's model in rats.

InVitro_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment This compound/Vehicle Treatment cell_culture->treatment assay_choice Select Assay treatment->assay_choice ros_assay ROS Assay (e.g., H2DCFDA) assay_choice->ros_assay atp_assay ATP Assay (Luminescence) assay_choice->atp_assay caspase_assay Caspase-3 Assay (Fluorometric) assay_choice->caspase_assay western_blot Western Blot (Signaling Proteins) assay_choice->western_blot data_analysis Data Analysis ros_assay->data_analysis atp_assay->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro this compound studies.

Conclusion

This compound's journey from a natural pesticide to a sophisticated tool in biomedical research underscores the importance of understanding the fundamental mechanisms of action of chemical compounds. For researchers, scientists, and drug development professionals, this compound remains an indispensable molecule for modeling mitochondrial dysfunction and exploring the intricate cellular pathways that contribute to neurodegenerative diseases like Parkinson's. By providing a reproducible means of inducing cellular stress, this compound continues to facilitate the discovery and evaluation of novel therapeutic strategies aimed at mitigating the devastating effects of these disorders. This guide provides a comprehensive technical overview to support the continued and effective use of this compound in advancing scientific knowledge.

References

A Technical Guide to the Natural Sources and Laboratory Extraction of Rotenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the natural origins of rotenone and detailed methodologies for its extraction and purification for laboratory applications. The information is tailored for professionals in research and drug development who require high-purity this compound for their studies.

Natural Sources of this compound

This compound is a naturally occurring isoflavonoid found in the roots, stems, and leaves of various leguminous plants. The primary genera known for significant this compound content are Derris, Lonchocarpus, Tephrosia, and Mundulea[1][2]. Commercially, the most important species for this compound extraction are Derris elliptica, Derris malaccensis, Lonchocarpus urucu, and Lonchocarpus utilis[3]. These plants are primarily found in Southeast Asia and South America[4].

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical location, and the growing season[5][6]. The roots are generally the most concentrated source of this compound[1][2][3].

Table 1: this compound Content in Various Plant Sources

Plant SpeciesPlant PartThis compound Content (% w/w of crude extract)Reference(s)
Derris ellipticaRoot15.0 - 46.1[4][7]
Derris ellipticaStem9.4
Derris malaccensisStem5.2
Derris urucuBarkHigh (Isomers: 80 mg/g)[8]
Tephrosia vogeliiLeaves (purple variety)up to 9.70[9]
Tephrosia vogeliiLeaves4.8 - 8.3[10]
Tephrosia vogeliiSeeds1.6 - 2.7[11][10]

Extraction of this compound for Laboratory Use

The extraction of this compound from plant material is a critical step in obtaining a purified compound for research. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Extraction Methodologies

Several methods are employed for the extraction of this compound, each with its own advantages in terms of efficiency, solvent consumption, and time.

  • Maceration: This is a simple and conventional method involving the soaking of the plant material in a solvent at room temperature for an extended period[12]. While straightforward, it can be time-consuming and may result in lower extraction efficiency compared to other methods[6].

  • Soxhlet Extraction: This continuous extraction method uses a specialized apparatus to repeatedly wash the plant material with a heated solvent. It is generally more efficient than maceration[13][14].

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique utilizes elevated temperatures and pressures to enhance extraction efficiency, significantly reducing solvent consumption and extraction time compared to conventional methods[6][7][15][16].

Table 2: Comparison of this compound Extraction Methods from Derris elliptica Root

Extraction MethodSolventTemperature (°C)Pressure (psi)Extraction TimeThis compound Content in Extract (% w/w)Reference
MacerationChloroformRoom TemperatureAmbient72 hours40.6[7][16]
Maceration95% EthanolRoom TemperatureAmbient72 hours15.0[16]
Pressurized Liquid Extraction (PLE)Chloroform50200030 minutes46.1[15][16]
Choice of Solvents

The selection of an appropriate solvent is crucial for maximizing the yield of this compound. Solvents with moderate polarity, such as chloroform and acetone, have been shown to be highly effective.

Table 3: Efficacy of Different Solvents for this compound Extraction

Plant SpeciesPlant PartExtraction MethodSolventThis compound Yield/ContentReference(s)
Derris ellipticaRootMacerationChloroform40.6% (w/w) in extract[7]
Derris ellipticaRootMaceration95% Ethanol15.0% (w/w) in extract
Derris spp.Fine RootsNormal SoakingAcetone (95% v/v)1.14% (w/w)[5]
Derris spp.Fine RootsNormal SoakingChloroform (99.9% v/v)Lower than Acetone[5]
Tephrosia vogeliiLeavesSoxhletTrichloromethane8.3%[10]
Tephrosia vogeliiLeavesSoxhletEthanol5.9%[11][10]
Tephrosia vogeliiLeavesSoxhletMethanol4.8%[11][10]

Experimental Protocols

The following are detailed methodologies for the extraction and purification of this compound.

Maceration Extraction Protocol

This protocol is a general guideline and can be adapted based on the specific plant material and desired scale.

Workflow for Maceration Extraction of this compound

G prep Plant Material Preparation (Drying and Grinding) maceration Maceration (Soaking in Solvent at RT) prep->maceration filtration Filtration (Separation of Extract from Plant Debris) maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation drying Drying of Crude Extract (Vacuum Oven) evaporation->drying crude_this compound Crude this compound Extract drying->crude_this compound G prep Plant Material Preparation (Drying and Grinding) packing Packing Extraction Cell (with Plant Material) prep->packing ple Pressurized Liquid Extraction (Optimized Temperature and Pressure) packing->ple collection Collection of Extract ple->collection evaporation Solvent Evaporation (Rotary Evaporator) collection->evaporation drying Drying of Crude Extract (Vacuum Oven) evaporation->drying crude_this compound Crude this compound Extract drying->crude_this compound G This compound This compound complex_I Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) This compound->complex_I Inhibits etc_block Blockade of Electron Transfer (from Fe-S centers to Ubiquinone) complex_I->etc_block atp_depletion Decreased ATP Synthesis etc_block->atp_depletion ros_production Increased Reactive Oxygen Species (ROS) Production etc_block->ros_production apoptosis Apoptosis atp_depletion->apoptosis oxidative_stress Oxidative Stress ros_production->oxidative_stress oxidative_stress->apoptosis

References

An In-depth Technical Guide to the Chemical Structure and Properties of Rotenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone is a naturally occurring isoflavonoid derived from the roots and stems of plants such as Derris elliptica and Lonchocarpus utilis.[1][2] Historically used as a piscicide and insecticide, its potent and specific inhibitory action on mitochondrial Complex I has established it as an invaluable tool in biomedical research.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its application in studying mitochondrial dysfunction and related cellular pathways.

Chemical Structure

This compound is a complex heterocyclic molecule belonging to the rotenoid family of compounds.[2] Its structure is characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus with several key functional groups that contribute to its biological activity.[2]

IUPAC Name: (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one[3]

Table 1: Chemical Identity of this compound

IdentifierValueReference
Chemical FormulaC₂₃H₂₂O₆[4][5]
Molecular Weight394.42 g/mol [4][5][6]
CAS Number83-79-4[3][4][5]

The key structural features of this compound include a ketone group, two methoxy groups, and an isopropenyl group. These moieties are crucial for its interaction with the ubiquinone binding site of mitochondrial Complex I.

Physicochemical Properties

The physicochemical properties of this compound dictate its solubility, stability, and bioavailability, which are critical considerations for its use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical DescriptionColorless to reddish, odorless, crystalline solid[6]
Melting Point163-166 °C (325-331 °F)[6]
Boiling PointDecomposes above 190 °C[7]
Water Solubility0.289 mg/L[7]
Solubility in Organic Solvents
Methanol2.76 g/L[7]
Acetone70.6 g/L[7]
ChloroformSoluble[3]
1,2-dichloroethane> 250 g/L[7]
Ethyl acetate53.2 g/L[7]
n-heptane0.0771 g/L[7]
n-octanol1.12 g/L[7]
Vapor Pressure<1 mPa @ 20 °C[3]

Biological Properties and Mechanism of Action

This compound's primary biological effect is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][8] This inhibition disrupts cellular respiration and has several downstream consequences.

4.1. Inhibition of Mitochondrial Complex I

This compound binds to the ubiquinone binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[1][8] This blockage leads to:

  • Impaired ATP Synthesis: The disruption of the electron transport chain halts oxidative phosphorylation, leading to a significant reduction in cellular ATP levels.[1][8]

  • Increased Reactive Oxygen Species (ROS) Production: The backup of electrons within Complex I results in the transfer of electrons to molecular oxygen, generating superoxide radicals and other reactive oxygen species.[8][9]

4.2. Induction of Apoptosis

The increase in mitochondrial ROS and depletion of ATP are potent triggers for the intrinsic apoptotic pathway.[8][9] this compound-induced apoptosis is characterized by:

  • Cytochrome c Release: Increased mitochondrial membrane permeability leads to the release of cytochrome c into the cytosol.[9]

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[9]

  • DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and fragmentation of nuclear DNA.[9]

Signaling Pathways Modulated by this compound

This compound-induced mitochondrial dysfunction activates several key signaling pathways involved in cellular stress responses and cell death.

5.1. ROS-Mediated Signaling

The surge in intracellular ROS activates stress-activated protein kinase pathways, including:

  • JNK and p38 MAPK Pathways: Activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs) has been shown to be crucial in mediating this compound-induced apoptosis in various cell types.[10]

  • PI3K/Akt/mTORC1 Pathway: this compound can impair autophagic flux through the PI3K/Akt/mTORC1 signaling pathway, contributing to its cytotoxic effects in cancer cells.[11]

5.2. NLRP3 Inflammasome Activation

This compound-induced mitochondrial dysfunction, particularly the production of mitochondrial ROS and release of mitochondrial DNA, can act as a priming signal for the activation of the NLRP3 inflammasome, a key component of the innate immune system.[12]

Rotenone_Signaling_Pathway This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I ETC_Block Electron Transport Chain Blockade Complex_I->ETC_Block ATP_Depletion ATP Depletion ETC_Block->ATP_Depletion ROS_Production Increased ROS Production ETC_Block->ROS_Production Apoptosis Apoptosis ATP_Depletion->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction ROS_Production->Mito_Dysfunction JNK_p38 JNK/p38 MAPK Activation Mito_Dysfunction->JNK_p38 PI3K_Akt_mTOR PI3K/Akt/mTOR Inhibition Mito_Dysfunction->PI3K_Akt_mTOR NLRP3 NLRP3 Inflammasome Activation Mito_Dysfunction->NLRP3 JNK_p38->Apoptosis PI3K_Akt_mTOR->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

6.1. Measurement of Mitochondrial Respiration

This protocol measures the effect of this compound on oxygen consumption in isolated mitochondria.

  • Materials: Isolated mitochondria, respiration buffer (e.g., containing sucrose, mannitol, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA), Complex I substrates (e.g., glutamate and malate), ADP, this compound solution, and an oxygen electrode system (e.g., Oroboros Oxygraph-2k or Clark-type electrode).

  • Procedure:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add isolated mitochondria to the respiration buffer in the electrode chamber at a final concentration of approximately 0.5 mg/mL.

    • Add Complex I substrates to initiate basal respiration (State 2).

    • Add a saturating amount of ADP to stimulate maximal coupled respiration (State 3).

    • Once a stable State 3 respiration rate is achieved, inject a known concentration of this compound (e.g., 50-500 nM) into the chamber.[13]

    • Record the rate of oxygen consumption before and after the addition of this compound to determine the degree of Complex I inhibition.

6.2. Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in cultured cells.

  • Materials: Cultured cells (e.g., SH-SY5Y neuroblastoma cells), cell culture medium, this compound solution, TMRE stock solution, Hoechst 33342 (for nuclear staining), and a fluorescence microscope or plate reader.

  • Procedure:

    • Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 0.5 µM) for the specified duration (e.g., 48 hours).[14]

    • In the final 30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 50-100 nM.

    • (Optional) Add Hoechst 33342 for nuclear counterstaining.

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Image the cells using a fluorescence microscope with appropriate filter sets for TMRE and Hoechst 33342, or measure the fluorescence intensity using a plate reader. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

6.3. Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe CM-H₂DCFDA to detect intracellular ROS levels.

  • Materials: Cultured cells, cell culture medium, this compound solution, CM-H₂DCFDA stock solution, and a flow cytometer or fluorescence microscope.

  • Procedure:

    • Treat cells with this compound as described in the previous protocol.

    • In the final 30 minutes of treatment, load the cells with CM-H₂DCFDA at a final concentration of 5-10 µM.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity of the oxidized DCF product, which is proportional to the intracellular ROS levels.[15]

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., SH-SY5Y) Rotenone_Treatment This compound Treatment Cell_Culture->Rotenone_Treatment Mito_Resp Mitochondrial Respiration Assay Rotenone_Treatment->Mito_Resp MMP Mitochondrial Membrane Potential Assay (TMRE) Rotenone_Treatment->MMP ROS Intracellular ROS Detection (CM-H2DCFDA) Rotenone_Treatment->ROS Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) Rotenone_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Mito_Resp->Data_Analysis MMP->Data_Analysis ROS->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful and specific inhibitor of mitochondrial Complex I that serves as a critical tool for researchers in various fields. Its ability to induce mitochondrial dysfunction, oxidative stress, and apoptosis provides a robust model for studying the molecular mechanisms underlying neurodegenerative diseases, cancer, and other pathologies. A thorough understanding of its chemical and biological properties, as outlined in this guide, is essential for its effective and appropriate use in a research setting.

References

Rotenone's Impact on Dopaminergic Neurons: A Technical Guide to Mechanisms and Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rotenone, a naturally derived pesticide, is a potent inhibitor of mitochondrial complex I and is widely utilized as a scientific tool to model Parkinson's disease (PD) pathology in vitro and in vivo. Its ability to recapitulate key features of PD, including the selective degeneration of dopaminergic neurons and the formation of protein aggregates, has made it invaluable for investigating the molecular mechanisms underlying this neurodegenerative disorder. This technical guide provides an in-depth examination of the multifaceted effects of this compound on dopaminergic neurons, focusing on the core molecular mechanisms, key signaling pathways, and detailed experimental protocols for studying these effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neurodegenerative disease and drug development.

Core Molecular Mechanisms of this compound-Induced Dopaminergic Neurotoxicity

This compound exerts its neurotoxic effects through a cascade of interconnected molecular events, primarily initiated by the inhibition of mitochondrial complex I. This initial insult triggers a series of downstream consequences that collectively lead to the demise of dopaminergic neurons.

Mitochondrial Complex I Inhibition

This compound is a high-affinity inhibitor of the mitochondrial electron transport chain's Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts the transfer of electrons from NADH to coenzyme Q, leading to a bioenergetic crisis within the neuron. The consequences of this inhibition are twofold: a significant reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1][2] While some studies suggest that the bioenergetic defect alone may not be the primary driver of cell death, the subsequent oxidative stress is a critical factor.[1]

Oxidative Stress

The blockage of the electron transport chain at complex I leads to an accumulation of electrons, which are then prone to leaking and reacting with molecular oxygen to form superoxide radicals (O₂⁻).[1] This surge in mitochondrial ROS production overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress.[3][4] This oxidative stress results in damage to vital cellular components, including lipids, proteins, and DNA.[1][3] Increased levels of protein carbonyls, a marker of protein oxidation, have been observed in this compound-treated dopaminergic neurons.[3][4]

Apoptosis

The culmination of mitochondrial dysfunction and severe oxidative stress is the activation of apoptotic pathways, leading to programmed cell death. This compound-induced apoptosis is a caspase-dependent process.[5][6] Key signaling pathways implicated in this process include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[5][6][7] These kinases can, in turn, activate downstream effectors of apoptosis. The intrinsic apoptotic pathway is also engaged, characterized by changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and the release of cytochrome c.[8][9]

α-Synuclein Aggregation

A pathological hallmark of Parkinson's disease is the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[10] this compound exposure has been shown to induce the aggregation and redistribution of α-synuclein in both cellular and animal models of PD.[10][11] The mechanisms underlying this are complex but are thought to involve oxidative stress and impaired protein degradation pathways, which promote the misfolding and aggregation of α-synuclein.[12]

Key Signaling Pathways in this compound-Induced Neurodegeneration

The neurotoxic effects of this compound are mediated by several interconnected signaling pathways. The following diagrams illustrate these pathways.

Rotenone_Mitochondrial_Dysfunction This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain Disruption ComplexI->ETC ATP_depletion ATP Depletion ETC->ATP_depletion Leads to ROS_production Increased ROS Production ETC->ROS_production Leads to MMP_collapse Mitochondrial Membrane Potential Collapse ROS_production->MMP_collapse Induces

Fig. 1: this compound-induced mitochondrial dysfunction pathway.

Rotenone_Oxidative_Stress ROS Increased ROS (Superoxide, H2O2) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation (Carbonyls) ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Fig. 2: Downstream effects of this compound-induced oxidative stress.

Rotenone_Apoptotic_Pathway cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_execution Apoptotic Execution Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_p38 JNK / p38 MAPK Activation Mitochondrial_Dysfunction->JNK_p38 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondrial_Dysfunction->Bax_Bcl2 Oxidative_Stress Oxidative Stress Oxidative_Stress->JNK_p38 Caspase9 Caspase-9 Activation JNK_p38->Caspase9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: this compound-induced apoptotic signaling cascade.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on dopaminergic neurons.

Table 1: Cytotoxicity of this compound in Dopaminergic Cell Lines

Cell LineConcentrationExposure TimeViability Assay% Cell Viability (approx.)Reference
SH-SY5Y100 nM48 hMTT50%[4]
SH-SY5Y10 µM24 hMTT50%[6]
SH-SY5Y0.5 µM48 hTrypan Blue20%[13]
SH-SY5Y2.5 µM24 hMTT~60%[14]

Table 2: Induction of Apoptosis and Oxidative Stress by this compound

Cell Line / ModelThis compound ConcentrationParameter MeasuredFold Change / % IncreaseReference
SH-SY5Y100 nMApoptotic Cells18-fold increase[5]
SH-SY5Y80 nMPARP CleavageIncreased[5]
Midbrain Slices50 nMProtein Carbonyls23.4 ± 6.5% increase[15]
Rat Striatum (in vivo)3.0 mg/kg/dayInsoluble Protein Carbonyls (Midbrain)27 ± 10% increase[15]
SH-SY5Y50 µMApoptosis RateMarkedly increased[7]

Table 3: Effects of this compound on Apoptotic and Dopaminergic Markers

Cell Line / ModelThis compound ConcentrationProtein / MarkerChange in Expression / LevelReference
SH-SY5Y10 µMBax/Bcl-2 RatioIncreased[9][16]
SH-SY5Y0.5 and 1 µMTyrosine Hydroxylase (TH)Decreased[17]
SH-SY5Y100 nMPhospho-JNKIncreased[5]
SH-SY5Y100 nMPhospho-p38Increased[5]
Rat Striatum (in vivo)3.0 mg/kg/dayDopamine LevelsDecreased[18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on dopaminergic neurons.

Cell Culture and this compound Treatment (SH-SY5Y Cells)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4][6]

  • This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Working concentrations are made by diluting the stock solution in the cell culture medium.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis). After reaching the desired confluency, the culture medium is replaced with a medium containing the specified concentration of this compound or vehicle (DMSO) control. The exposure time varies depending on the experiment, typically ranging from a few hours to 48 hours.[6][7][14]

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • After this compound treatment in a 96-well plate, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7][19]

    • The plate is incubated for 4 hours at 37°C to allow for formazan crystal formation.[19]

    • The medium is then carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[19]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13]

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Following this compound treatment, cells are washed with a serum-free medium or PBS.[20]

    • Cells are then incubated with 10-50 µM DCFH-DA in a serum-free medium for 30-45 minutes at 37°C in the dark.[7][12][21][22]

    • After incubation, the cells are washed again to remove the excess probe.[20]

    • The fluorescence intensity is measured using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.[7][20][22]

Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

  • Procedure:

    • After this compound treatment, cells are incubated with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[10][23][24]

    • Cells are then washed with PBS or an assay buffer.[23]

    • The fluorescence is analyzed using a fluorescence microscope, flow cytometer, or plate reader.[10][23]

    • The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Western Blot Analysis for Apoptosis-Related Proteins
  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for assessing changes in the expression of key apoptotic proteins like caspases and Bcl-2 family members.

  • Procedure:

    • Protein Extraction: Following this compound treatment, cells are washed with cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.[7]

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-JNK).[25]

    • After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[25]

Immunocytochemistry for Tyrosine Hydroxylase (TH)
  • Principle: Immunocytochemistry is used to visualize the localization of specific proteins within cells. Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is a standard method to identify and assess the health of dopaminergic neurons.

  • Procedure:

    • Fixation: Cells cultured on coverslips are fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes.[26][27]

    • Permeabilization and Blocking: Cells are permeabilized with a solution containing Triton X-100 (e.g., 0.3%) and blocked with a serum-containing buffer (e.g., 10% donkey serum) to reduce non-specific antibody binding.[26]

    • Primary Antibody Incubation: Cells are incubated with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.[1][8]

    • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) for 1-2 hours at room temperature in the dark.[26]

    • Mounting and Imaging: Coverslips are mounted onto glass slides using a mounting medium containing a nuclear counterstain like DAPI. The cells are then visualized using a fluorescence microscope.[26]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on dopaminergic neurons in vitro.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Culture Dopaminergic Neurons (e.g., SH-SY5Y) treatment Treat with this compound (various concentrations and times) start->treatment viability Cell Viability (MTT Assay) treatment->viability ros ROS Production (DCFH-DA Assay) treatment->ros mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp western Protein Expression (Western Blot for Apoptotic Markers) treatment->western icc Neuronal Morphology (TH Immunocytochemistry) treatment->icc analysis Data Analysis and Interpretation viability->analysis ros->analysis mmp->analysis western->analysis icc->analysis

Fig. 4: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a powerful tool for modeling the molecular pathogenesis of Parkinson's disease, particularly the demise of dopaminergic neurons. Its primary mechanism of action, the inhibition of mitochondrial complex I, initiates a cascade of detrimental events including ATP depletion, oxidative stress, and the activation of apoptotic pathways. The accompanying aggregation of α-synuclein further recapitulates the key pathological features of PD. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate these processes, screen for potential neuroprotective compounds, and ultimately advance our understanding and treatment of neurodegenerative diseases. The continued use of this compound-based models, with a clear understanding of the underlying molecular mechanisms, will undoubtedly contribute to the development of novel therapeutic strategies for Parkinson's disease.

References

primary research applications of rotenone in neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Rotenone, a naturally occurring isoflavonoid, serves as a potent and widely utilized tool in neurodegeneration research, primarily for its ability to model the pathological features of Parkinson's disease (PD).[1][2] Its primary mechanism of action involves the high-affinity inhibition of Complex I (NADH dehydrogenase) in the mitochondrial electron transport chain.[2][3][4] This disruption of mitochondrial respiration leads to a cascade of downstream cellular events that are hallmarks of neurodegenerative processes, including ATP depletion, excessive production of reactive oxygen species (ROS), oxidative stress, and ultimately, selective neuronal cell death.[3][4][5][6] This technical guide provides an in-depth overview of the primary research applications of this compound, detailing its mechanism of action, key experimental protocols, and associated signaling pathways.

Mechanism of Action and Cellular Consequences

This compound's neurotoxicity stems from its multifaceted impact on cellular homeostasis. As a lipophilic compound, it readily crosses the blood-brain barrier and cellular membranes to exert its effects.[7][8][9]

Mitochondrial Dysfunction and Oxidative Stress: The principal molecular target of this compound is Complex I of the mitochondrial electron transport chain.[2][3][10] Inhibition of this complex disrupts the flow of electrons, leading to a significant reduction in ATP synthesis and an increase in the production of ROS, such as superoxide radicals.[4][5][6] This surge in ROS overwhelms the cell's antioxidant defense mechanisms, resulting in oxidative damage to lipids, proteins, and DNA, a key pathological feature observed in neurodegenerative diseases.[3][11]

Microtubule Destabilization: Beyond its effects on mitochondria, this compound has been shown to induce the depolymerization of microtubules.[7][10] This disruption of the cytoskeleton can impair axonal transport, leading to the accumulation of proteins and vesicles within the neuronal cell body and contributing to neuronal dysfunction and death.[7]

Neuroinflammation: this compound exposure triggers a robust neuroinflammatory response characterized by the activation of glial cells, namely microglia and astrocytes.[5][8] Activated microglia adopt a pro-inflammatory phenotype, releasing inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which exacerbate neuronal damage.[5][8]

Protein Aggregation: A key feature of many neurodegenerative diseases, including Parkinson's disease, is the aggregation of specific proteins. This compound administration in animal models has been shown to induce the accumulation and aggregation of α-synuclein, a major component of Lewy bodies, in dopaminergic neurons.[1][3][10][12]

Key Signaling Pathways in this compound-Induced Neurodegeneration

The neurotoxic effects of this compound are mediated by a complex interplay of various signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Oxidative Stress and Apoptotic Signaling

This compound-induced mitochondrial dysfunction is a central hub for the activation of apoptotic pathways. The excessive ROS production leads to the release of cytochrome c from the mitochondria into the cytoplasm.[13] This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Oxidative_Stress_Apoptosis This compound This compound Mitochondrial_Complex_I Mitochondrial Complex I Inhibition This compound->Mitochondrial_Complex_I ROS Increased ROS Production Mitochondrial_Complex_I->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced oxidative stress and apoptosis pathway.

Neuroinflammatory Signaling

The activation of glial cells by this compound initiates a pro-inflammatory cascade. This involves the activation of key transcription factors like NF-κB, which upregulate the expression of inflammatory cytokines and chemokines, creating a neurotoxic environment.

Neuroinflammation_Signaling This compound This compound Neuronal_Damage Neuronal Damage This compound->Neuronal_Damage Microglia_Activation Microglia Activation Neuronal_Damage->Microglia_Activation Astrocyte_Activation Astrocyte Activation Neuronal_Damage->Astrocyte_Activation NF_kB_Activation NF-κB Activation Microglia_Activation->NF_kB_Activation Astrocyte_Activation->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Activation->Proinflammatory_Cytokines Neurotoxicity Exacerbated Neurotoxicity Proinflammatory_Cytokines->Neurotoxicity

Caption: this compound-induced neuroinflammatory signaling cascade.

mTOR Signaling Pathway

This compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and survival.[6][13] This inhibition is often mediated by this compound-induced increases in intracellular calcium levels and the activation of CaMKII.[6]

mTOR_Signaling This compound This compound Mitochondrial_H2O2 Mitochondrial H₂O₂ This compound->Mitochondrial_H2O2 Ca_i_Elevation Intracellular Ca²⁺ Elevation Mitochondrial_H2O2->Ca_i_Elevation CaMKII_Activation CaMKII Activation Ca_i_Elevation->CaMKII_Activation mTOR_Inhibition mTOR Pathway Inhibition CaMKII_Activation->mTOR_Inhibition Neuronal_Apoptosis Neuronal Apoptosis mTOR_Inhibition->Neuronal_Apoptosis

Caption: Inhibition of mTOR signaling by this compound.

Experimental Protocols

This compound is utilized in a variety of experimental models to study neurodegeneration. The choice of model and protocol depends on the specific research question.

In Vitro Models

Cell lines such as the human neuroblastoma SH-SY5Y are commonly used to investigate the molecular mechanisms of this compound-induced neurotoxicity.[3][14]

General Protocol for SH-SY5Y Cell Culture and this compound Treatment:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a desired density and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM to 10 µM).[7] Replace the culture medium with the this compound-containing medium. A vehicle control (medium with DMSO) should always be included.

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours).[3][7]

  • Analysis: Perform downstream analyses such as cell viability assays (MTT, LDH), measurement of ROS production (DCFH-DA), assessment of mitochondrial membrane potential (JC-1), and western blotting for specific protein expression.

In Vivo Models

Rodent models, particularly rats and mice, are extensively used to study the systemic effects of this compound and its impact on behavior and neuropathology.[1][12][15]

General Protocol for this compound-Induced Parkinson's Disease Model in Rats:

  • Animal Selection: Use male Lewis rats or other appropriate strains.[12]

  • This compound Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of sunflower oil and DMSO.[1]

  • Administration: Administer this compound via subcutaneous or intraperitoneal injections at a specific dosage (e.g., 2-3 mg/kg/day) for a defined period (e.g., 7 to 28 days).[7][12][15] Control animals receive vehicle injections.

  • Behavioral Testing: Perform behavioral assessments to monitor motor deficits, such as the rotarod test, open field test, and cylinder test.[15][16]

  • Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Process the tissue for immunohistochemical analysis of dopaminergic neuron loss (tyrosine hydroxylase staining), α-synuclein aggregation, and glial activation (Iba1 and GFAP staining).[8][12]

Experimental Workflow Example

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture Cell Culture (e.g., SH-SY5Y) Rotenone_Treatment_vitro This compound Treatment (Dose & Time Course) Cell_Culture->Rotenone_Treatment_vitro Biochemical_Assays Biochemical Assays (Viability, ROS, MMP) Rotenone_Treatment_vitro->Biochemical_Assays Molecular_Analysis_vitro Molecular Analysis (Western Blot, PCR) Rotenone_Treatment_vitro->Molecular_Analysis_vitro Animal_Model Animal Model (e.g., Rat, Mouse) Rotenone_Administration This compound Administration (Route, Dose, Duration) Animal_Model->Rotenone_Administration Behavioral_Testing Behavioral Testing (Motor Function) Rotenone_Administration->Behavioral_Testing Histopathology Histopathology (IHC, Staining) Behavioral_Testing->Histopathology

Caption: General experimental workflow for this compound studies.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using this compound to model neurodegeneration.

Table 1: In Vitro Effects of this compound on Neuronal Cells

Cell LineThis compound ConcentrationExposure TimeEndpointResultReference
SK-N-MC Neuroblastoma10 nM - 1 µM48 hoursCell DeathDose-dependent increase in cell death[3]
SK-N-MC Neuroblastoma10 nM24 hoursTotal Cellular Glutathione57 ± 14% reduction[3]
SH-SY5Y Neuroblastoma10 µM24 hoursApoptosisIncreased apoptosis[7]
Rat Embryonic Midbrain Neurons0.1 nM - 10 µM12 hoursSelective ApoptosisApoptosis in serotonergic and dopaminergic neurons[7]
Human Brain Spheroids1 µMNot specifiedDopaminergic Neuron NumberSignificant decrease in TH-positive cells[17]

Table 2: In Vivo Effects of this compound in Rodent Models

Animal ModelThis compound Dose & RouteDurationEndpointResultReference
Lewis Rats2-3 mg/kg/day (subcutaneous)7 daysParkinson's Disease PathologyInduces features of Parkinson's disease[7]
Male Lewis Rats2.75 or 3.0 mg/kg/day (intraperitoneal)Until debilitating phenotypeNigrostriatal Degeneration45% loss of tyrosine hydroxylase-positive neurons[12]
Mice2.5 mg/kg/day (subcutaneous)4 weeksMotor DeficitsInduced motor deficits in open field, rotarod, and cylinder tests[15]
Mice3 mg/kg/day (intraperitoneal)21 daysMotor FunctionSignificant shorter latency in falling in rotarod test[16]
Rats2.5 mg/kg (intraperitoneal)Not specifiedGlial ActivationIncreased expression of Iba-1 and GFAP[8]

Conclusion

This compound remains an invaluable tool in neurodegeneration research, providing robust and reproducible models to investigate the complex cellular and molecular mechanisms underlying diseases such as Parkinson's. Its well-characterized mode of action, centered on mitochondrial dysfunction and oxidative stress, allows for the targeted study of pathogenic pathways and the preclinical evaluation of novel neuroprotective strategies. This guide provides a foundational understanding of the core applications of this compound, offering researchers a starting point for designing and interpreting experiments aimed at unraveling the complexities of neurodegenerative disorders.

References

An In-depth Technical Guide on the Core Cellular Pathways Affected by Rotenone Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rotenone, a naturally derived isoflavonoid, is a widely utilized tool in biomedical research to model mitochondrial dysfunction, a key pathological feature in several neurodegenerative diseases, most notably Parkinson's disease.[1] Its primary mechanism of action is the potent and specific inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2][3] This singular event triggers a cascade of downstream cellular and molecular perturbations. This guide delineates the core cellular pathways disrupted by this compound exposure, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades to provide a comprehensive resource for the scientific community. The principal pathways discussed include mitochondrial dysfunction and oxidative stress, apoptosis, neuroinflammation, and cytoskeletal dynamics.

Primary Mechanism of Action: Mitochondrial Complex I Inhibition

This compound's high lipophilicity allows it to readily cross cellular and mitochondrial membranes.[3] Its primary intracellular target is Complex I of the mitochondrial respiratory chain.[3] It binds to the ubiquinone-binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[3][4] This blockade has two immediate and critical consequences:

  • Impaired ATP Synthesis: The inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in oxidative phosphorylation and, consequently, a depletion of cellular ATP.[2][3]

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow causes a backup of electrons within Complex I, leading to the transfer of electrons to molecular oxygen and the generation of superoxide radicals (O₂⁻).[2][3][5] This surge in mitochondrial ROS (mtROS) is a primary initiator of subsequent cellular damage.[5]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ROS ROS Generation NADH NADH NAD NAD+ NADH->NAD e- Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- O2 O₂ Complex_I->O2 e- leak Complex_III Complex III UQ->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- H_plus_out H+ Complex_IV->H_plus_out H₂O ATP_Synthase ATP Synthase H_plus_in H+ ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_I Inhibition Superoxide Superoxide (O₂⁻) O2->Superoxide

Caption: this compound's primary mechanism of action on the mitochondrial ETC.

Key Downstream Cellular Pathways

Oxidative Stress and Cellular Damage

The overproduction of superoxide by Complex I is a central event in this compound toxicity.[5] Superoxide is rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂), by superoxide dismutases (SODs).[6] This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress.[6]

Key consequences of oxidative stress include:

  • Lipid Peroxidation: Damage to cellular membranes, impairing their function.[6]

  • Protein Oxidation: Modification and inactivation of enzymes and structural proteins.

  • DNA Damage: Can lead to mutations and activation of cell death pathways.[7]

Cells attempt to counteract this via antioxidant response pathways, primarily mediated by the transcription factor Nrf2. Under oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8]

cluster_damage Cellular Damage cluster_response Antioxidant Response This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ROS Increased ROS (O₂⁻, H₂O₂) Complex_I->ROS Causes OxidativeStress Oxidative Stress ROS->OxidativeStress Lipid Lipid Peroxidation OxidativeStress->Lipid Protein Protein Oxidation OxidativeStress->Protein DNA DNA Damage OxidativeStress->DNA Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to AntioxidantEnzymes Expression of HO-1, SODs, etc. ARE->AntioxidantEnzymes Induces AntioxidantEnzymes->OxidativeStress Counteracts

Caption: Oxidative stress induction and cellular response following this compound exposure.
Apoptosis (Programmed Cell Death)

Mitochondrial dysfunction and oxidative stress are potent triggers of the intrinsic apoptotic pathway. This compound-induced apoptosis is a well-documented outcome and proceeds through a canonical cascade.[5][6]

Key Steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress and ATP depletion lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and the inhibition of anti-apoptotic members (e.g., Bcl-2).[6][9]

  • Cytochrome c Release: Activated Bax forms pores in the outer mitochondrial membrane, allowing cytochrome c to be released into the cytosol.[5]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3.[5][6][10]

  • Cellular Dismantling: Caspase-3 orchestrates the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[5]

Additionally, this compound can activate p53, a tumor suppressor protein that can promote apoptosis by upregulating pro-apoptotic genes like Bax.[6]

This compound This compound Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑ROS) This compound->Mito_Dysfunction p53 p53 Activation Mito_Dysfunction->p53 Bcl2 Bcl-2 (Anti-apoptotic) Mito_Dysfunction->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito_Dysfunction->Bax Activates p53->Bax Upregulates MOMP MOMP Bcl2->MOMP Inhibits Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway activated by this compound.
Neuroinflammation and Glial Activation

In the context of neurodegenerative models, this compound is a potent activator of neuroinflammation. This response is primarily mediated by glial cells, particularly microglia, the resident immune cells of the central nervous system.[2][11]

Mechanism:

  • Microglial Activation: this compound-induced neuronal stress and damage release signals that activate microglia.[11] this compound can also directly activate microglia.[12]

  • Pro-inflammatory Phenotype: Activated microglia adopt a pro-inflammatory (M1) phenotype.[2][11]

  • Cytokine Release: M1 microglia release a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[2][11]

  • Signaling Pathway Activation: This process involves the activation of key pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][12] ROS produced by this compound is a key trigger for the p38 MAPK pathway in microglia.[12]

  • Exacerbated Neuronal Damage: The released inflammatory mediators create a toxic environment that further damages surrounding neurons, perpetuating a cycle of neurodegeneration.[2][11]

cluster_activation Microglial Activation cluster_effects Inflammatory Response This compound This compound Neuron Neuron This compound->Neuron Causes Stress/ Damage Microglia Resting Microglia This compound->Microglia Directly Activates Neuron->Microglia Releases signals ROS ROS Microglia->ROS NFkB NF-κB Pathway Microglia->NFkB Activates ActivatedMicroglia Activated Microglia (M1) Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ActivatedMicroglia->Cytokines p38MAPK p38 MAPK Pathway ROS->p38MAPK Activates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Exacerbated Neuronal Damage Neuroinflammation->NeuronalDamage NeuronalDamage->Neuron

Caption: this compound-induced neuroinflammation and microglial activation.
Other Affected Pathways

  • Autophagy: this compound has been shown to cause an accumulation of autophagic vacuoles. This appears to result from an inhibition of autophagic flux, meaning the degradation of cellular components via lysosomes is impaired, rather than an over-induction of autophagy itself.[10]

  • Cytoskeletal Dynamics: Beyond its effects on mitochondria, this compound can inhibit microtubule assembly by binding to tubulin.[3] This can disrupt processes like axonal transport and cell division, contributing to its neurotoxicity.[3][13]

  • Calcium Homeostasis: this compound can induce an increase in intracellular calcium levels, which can activate calcium-dependent kinases (like CaMKII) and contribute to apoptotic signaling, potentially acting as a major factor in neuronal cell death independent of oxidative stress.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound exposure in different cell models.

Table 1: Effects of this compound on Cell Viability and Respiration

Cell Line Concentration Exposure Time Effect Reference
PC12 & Primary Neurons 1 µM 24 h ~40-50% reduction in cell viability [14]
SH-SY5Y 10 µM 48-72 h Time-dependent decrease in cell viability [10]
SK-N-MC Neuroblastoma 10 nM - 1 µM 48 h Dose-dependent increase in cell death [15]
Primary Hippocampal Neurons 200 nM - LC50 = 189.1 nM; 2.5 µM CBD increased viability to 69.9% from 45.6% [16]
HL-60 10-100 nM - Rapid, dose-dependent decrease in cell respiration [16]

| HL-60 | >100 nM | - | Cellular ATP level decreased to ~64% of control at 500 nM |[16] |

Table 2: this compound-Induced Oxidative Stress Markers

Cell Line Concentration Exposure Time Marker Observation Reference
HepG2 12.5-250 µM 24 h ROS Generation Dose-dependent increase [6]
HepG2 12.5-250 µM 24 h Glutathione (GSH) Dose-dependent decrease [6]
SH-SY5Y 12.5–100 nM 24 h ROS Levels 20%–43% increase over control [17]
SH-SY5Y 12.5 nM - GSH Levels Significantly increased (mitohormesis) [17]
SH-SY5Y >12.5 nM - GSH Levels Decreased [17]

| SH-SY5Y | 0.1, 1 µmol/L | 24 h | Nrf2 and HO-1 | Increased protein levels |[8] |

Table 3: Apoptotic and Pro-inflammatory Markers

Cell Line/Model Concentration Exposure Time Marker Observation Reference
SH-SY5Y 10 µM 48-72 h Caspase-3 Activity Time-dependent increase [10]
HepG2 12.5-250 µM 24 h Bax/Bcl-2 Ratio Increased (mRNA and protein) [6]
HepG2 12.5-250 µM 24 h p53, Caspase-3 Upregulation (mRNA and protein) [6]
Neuro-2a 0.1, 1, and 10 µM - Caspase-3, CaMKIIα Increased gene expression [7]
Neuron/Glia Cultures 1-20 nM 1-8 days TNF-α, IL-1β, Nitrite Increased release [18]

| Rat Midbrain (in vivo) | - | - | Cox-2, iNOS | Increased expression |[9] |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.

  • Cell Plating: Plate cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 20 µL of MTS or MTT solution to each well. Incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Measurement: If using MTT, add a solubilization solution (e.g., acidified isopropanol). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle-treated control cells.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol uses a fluorescent probe to detect intracellular ROS.

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well black plate) and treat with this compound as described above.

  • Probe Loading: Remove the treatment media and wash cells with warm phosphate-buffered saline (PBS). Incubate cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: Wash cells again with PBS to remove excess probe. Measure fluorescence using a microplate reader or fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.

  • Analysis: Quantify the fluorescence intensity and normalize it to the control group.

Western Blot for Apoptotic Proteins (e.g., Caspase-3, Bax, Bcl-2)

This protocol detects changes in the expression levels of specific proteins.

  • Protein Extraction: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis on the bands using software like ImageJ, normalizing the target protein levels to the loading control.

cluster_prep Sample Preparation cluster_process Processing cluster_detection Detection Lysate Cell Lysis & Protein Extraction Quant Protein Quantification Lysate->Quant SDSPAGE SDS-PAGE (Separation) Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb ECL ECL Detection SecondaryAb->ECL Analysis Analysis ECL->Analysis Image Analysis

References

Methodological & Application

Application Notes and Protocols: Rotenone Administration for Induction of a Parkinson's Disease Model in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone, a naturally occurring pesticide and inhibitor of mitochondrial complex I, is widely used to model Parkinson's disease (PD) in rodents.[1][2][3] Systemic administration of this compound in rats recapitulates key pathological hallmarks of PD, including the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the formation of α-synuclein-positive inclusions, similar to Lewy bodies.[4][5] This model is invaluable for investigating the pathogenic mechanisms of PD and for the preclinical evaluation of potential neuroprotective therapies.[6]

These application notes provide a detailed overview of established protocols for this compound administration in rats, a summary of expected quantitative outcomes, and a description of the key signaling pathways involved in this compound-induced neurotoxicity.

Key Signaling Pathways in this compound-Induced Neurodegeneration

This compound induces neuronal damage primarily by inhibiting mitochondrial complex I of the electron transport chain.[1][2][5] This inhibition leads to a cascade of detrimental cellular events, including reduced ATP synthesis, excessive production of reactive oxygen species (ROS), and subsequent oxidative stress.[1][2] These events trigger several interconnected signaling pathways that collectively contribute to neuroinflammation and neuronal cell death.

Key pathways implicated include:

  • Oxidative Stress & Mitochondrial Dysfunction: this compound's primary action of inhibiting complex I leads to mitochondrial dysfunction and a surge in ROS, which damages cellular components.[1][2]

  • Neuroinflammation (NF-κB Pathway): ROS generated by this compound can activate the NF-κB pathway, which in turn promotes the activation of microglia and the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]

  • Cell Survival and Autophagy (PI3K/AKT/mTOR Pathway): The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and autophagy, is also modulated in response to this compound-induced stress.[1][2]

  • p38-Parkin-ROS Feedback Loop: A recently identified feedback loop involves the activation of p38, which leads to the inactivation of Parkin (a protein crucial for mitophagy) and further exacerbates ROS production.[7]

  • α-Synuclein Aggregation: Chronic this compound exposure leads to the accumulation and aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[8]

G cluster_0 Mitochondrion cluster_1 Cellular Stress Response cluster_2 Pathological Outcomes This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ATP Reduced ATP Production ComplexI->ATP ROS Increased ROS (Oxidative Stress) ComplexI->ROS p38 p38 Activation ROS->p38 NFkB NF-kB Activation ROS->NFkB alphaSyn α-Synuclein Accumulation ROS->alphaSyn Proteasome Proteasomal Impairment ROS->Proteasome Parkin Parkin Inactivation (Disrupted Mitophagy) p38->Parkin Parkin->ROS Feedback Loop Neuroinflammation Neuroinflammation (Microglial Activation, Pro-inflammatory Cytokines) NFkB->Neuroinflammation Neurodegeneration Dopaminergic Neurodegeneration alphaSyn->Neurodegeneration Proteasome->alphaSyn Contributes to Neuroinflammation->Neurodegeneration

Key signaling pathways in this compound-induced neurodegeneration.

Experimental Protocols

The choice of administration route and dosage is critical and can influence the severity and reproducibility of the Parkinsonian phenotype. Below are protocols for common administration methods.

Protocol 1: Subcutaneous (s.c.) Administration

This method is often favored for its convenience and ability to produce a consistent model.

  • Objective: To induce a progressive Parkinson's-like phenotype through daily subcutaneous injections.

  • Materials:

    • This compound (Sigma-Aldrich or equivalent)

    • Vehicle: Sunflower oil or Miglyol 812 N with 2% DMSO[9]

    • Male Wistar or Lewis rats (200-250g)[4][10]

    • Sterile syringes and needles

  • Procedure:

    • Prepare a stock solution of this compound in the chosen vehicle. A common concentration is 2.0 to 2.8 mg/kg.[9][10] It is crucial to ensure this compound is fully dissolved or suspended uniformly.

    • Administer the this compound solution via daily subcutaneous injection into the dorsal neck or back region for a period of 5 to 8 weeks.[10]

    • A control group should receive vehicle-only injections.

    • Monitor the animals daily for weight loss and motor deficits. A humane endpoint is often defined as a 25% loss of body mass or the inability to perform specific motor tasks.[9]

Protocol 2: Intraperitoneal (i.p.) Administration

Intraperitoneal injections are another common route for systemic delivery.

  • Objective: To establish a Parkinson's model through daily intraperitoneal injections.

  • Materials:

    • This compound

    • Vehicle: Sunflower oil

    • Male Wistar or Lewis rats (200-250g)[4][11]

    • Sterile syringes and needles

  • Procedure:

    • Prepare the this compound solution in the vehicle. A frequently used dose is 2.5 mg/kg body weight.[4]

    • Inject the solution intraperitoneally once daily for a duration ranging from 9 days to 6 weeks.[4] The onset of symptoms can be relatively rapid with this method.[4]

    • The control group receives an equivalent volume of the vehicle.

    • Daily monitoring of animal health, including posture, movement, and body weight, is essential.[4] Some studies note a higher mortality rate with i.p. injections, which may require dose adjustments.[6][12]

Protocol 3: Stereotaxic Infusion

This method allows for targeted delivery of this compound to specific brain regions, such as the substantia nigra.

  • Objective: To create a unilateral model of Parkinson's disease by directly infusing this compound into the brain.

  • Materials:

    • This compound

    • Vehicle: Typically DMSO or a similar solvent

    • Male Wistar or Sprague-Dawley rats

    • Stereotaxic apparatus

    • Hamilton syringe and infusion pump

    • Anesthetics (e.g., ketamine/xylazine)

  • Procedure:

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Based on a rat brain atlas, determine the coordinates for the substantia nigra or ventral tegmental area.[13]

    • Drill a small burr hole in the skull at the target coordinates.

    • Slowly infuse a small volume of this compound solution (e.g., 3-12 µg in 2-4 µL) into the target region.[13]

    • The contralateral side can be infused with vehicle to serve as an internal control.

    • Allow a recovery period of several weeks (e.g., 4 weeks) for the lesion to develop before conducting behavioral and histological analyses.[13]

G start Start: Acclimatization of Rats protocol_prep Protocol Preparation: - Prepare this compound Solution - Randomize into Groups (Control vs. This compound) start->protocol_prep administration This compound Administration (Daily s.c. or i.p. injections for specified duration) protocol_prep->administration monitoring Daily Monitoring: - Body Weight - General Health - Motor Symptoms administration->monitoring euthanasia Euthanasia & Tissue Collection administration->euthanasia End of protocol monitoring->administration Continue for protocol duration behavioral Behavioral Assessments (e.g., Rotarod, Open Field Test) monitoring->behavioral At defined time points behavioral->monitoring analysis Neurochemical & Histological Analysis: - Dopamine Levels (HPLC) - TH Immunohistochemistry - α-Synuclein Staining euthanasia->analysis data Data Analysis & Interpretation analysis->data

General experimental workflow for this compound-induced PD model.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from this compound administration in rats, based on published studies.

Table 1: this compound Administration Parameters and Mortality
Route of AdministrationDoseDurationRat StrainMortality RateReference
Intraperitoneal (i.p.)2.5 mg/kg/day9 daysWistar AlbinoNot specified, but higher than 2.0 mg/kg group[4]
Intraperitoneal (i.p.)3.0 mg/kg/day60 daysWistarNot specified[14]
Intraperitoneal (i.p.)2.0 mg/kg (every 2nd day)20 daysMiddle-aged Male Albino80%[6][15]
Subcutaneous (s.c.)2.0 mg/kg/day5 weeksWistar6.7%[10]
Subcutaneous (s.c.)2.5 mg/kg/day5 weeksWistar46.7%[10]
Subcutaneous (s.c.)2.8 mg/kg/dayUntil endpointNot specifiedNot specified[9]
Subcutaneous (s.c.)0.5 mg/kg (alternate days)30 daysAdult Male Albino75%[6][15]
Stereotaxic Infusion3, 6, or 12 µg (single dose)4 weeks post-infusionNot specifiedNo mortality reported[13]
Table 2: Behavioral and Neurochemical Deficits
Administration ProtocolBehavioral OutcomeNeurochemical OutcomeReference
2.5 mg/kg i.p. for 9 daysDevelopment of PD signs (stooped posture, instability, bradykinesia)Decreased neuronal density and presence of Lewy bodies in SNpc[4]
2.0 mg/kg s.c. for 5 weeksDecreased performance on rotarod testSignificant decrease in tyrosine hydroxylase (TH)-immunoreactive neurons in SNpc and dopamine in the striatum[10]
2.0 mg/kg/day s.c. for 10 daysReduced locomotor activity82% reduction in striatal dopamine levels[16]
0.5 mg/kg i.p. for 35 days (in aging rats)Significant decrease in latency to fall in rotarod test; decreased crossings and rearings in open-field testSignificant decrease in striatal dopamine content[17]
Stereotaxic infusion (3-12 µg)Spontaneous circling post-surgeryDose-dependent reduction in dopamine content, glutathione, and superoxide dismutase activity in the ipsilateral midbrain[13]

Conclusion

The this compound-induced rat model of Parkinson's disease is a robust tool for studying the underlying mechanisms of the disease and for testing novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers to establish a reproducible and relevant animal model. Careful consideration of the administration route, dose, and duration is paramount to achieving consistent results while adhering to ethical guidelines for animal welfare.

References

Application Notes and Protocols: Determining Appropriate Rotenone Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing appropriate rotenone concentrations in cell culture experiments. This compound is a widely used mitochondrial complex I inhibitor that serves as a valuable tool for studying mitochondrial dysfunction, oxidative stress, and apoptosis, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1] This document outlines the typical concentration ranges of this compound, its effects on various cell lines, and detailed protocols for key assays to measure these effects.

Introduction to this compound in Cell Culture

This compound is a naturally occurring isoflavonoid derived from the roots of certain plants. Its primary mechanism of action in cells is the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain. This disruption of cellular respiration leads to a cascade of downstream effects, including:

  • Decreased ATP Production: Inhibition of the electron transport chain impairs oxidative phosphorylation, leading to a reduction in cellular ATP levels.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex I results in the leakage of electrons and the formation of superoxide radicals, leading to oxidative stress.[2]

  • Mitochondrial Dysfunction: Prolonged inhibition of complex I can lead to a decrease in mitochondrial membrane potential and trigger the mitochondrial pathway of apoptosis.

  • Induction of Apoptosis: The culmination of these cellular stresses can activate caspase cascades and lead to programmed cell death.[2][3]

The concentration of this compound used in cell culture experiments is critical, as its effects are dose-dependent. Low nanomolar concentrations may be sufficient to induce subtle mitochondrial impairment, while higher micromolar concentrations can lead to rapid cell death.[4][5] The optimal concentration is highly dependent on the cell type and the specific biological question being investigated.

Data Presentation: this compound Concentration and Cellular Effects

The following table summarizes the effects of various this compound concentrations on different cell lines as reported in the literature. This information can serve as a starting point for designing experiments. It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
SH-SY5Y (Human Neuroblastoma) 25 nM - 50 µM24 - 48 hoursDose-dependent increase in apoptosis, with an LD50 of ~100 nM at 48h.[4] Significant cell death at 0.1-50 µM.[6][4][6]
PC12 (Rat Pheochromocytoma) 0 - 1 µM24 hoursConcentration-dependent reduction in cell viability (40-50% at 1 µM).[7][8][7][8]
SK-N-MC (Human Neuroblastoma) 10 nM - 1 µM48 hoursDose-dependent ATP depletion, oxidative damage, and cell death.
SW480 & SW620 (Human Colon Cancer) Up to 10 µM48 hoursDose-dependent decrease in cell viability.[9][9]
MRC5 (Human Fetal Lung Fibroblast) 1 - 10 ng/mL (~1.27 - 12.7 nM)4 hoursNo significant change in viability up to 5 ng/mL; decreased viability above 5 ng/mL.[10]
MES (Dopaminergic Cell Line) 20 nM3 days~50% cell loss.

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining cell viability using the Cell Counting Kit-8 (CCK-8), a colorimetric assay based on the reduction of WST-8 by cellular dehydrogenases.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11]

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is bound by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to PI.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm). In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader or fluorescence microscope

  • CCCP or FCCP (positive control for depolarization)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound as desired. Include a positive control by treating cells with an uncoupling agent like CCCP (5-50 µM) for 15-30 minutes.[12]

  • JC-1 Staining Solution Preparation: Prepare the JC-1 working solution by diluting the stock in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined for each cell type.[12]

  • Staining: Remove the culture medium and add the JC-1 working solution to each well. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[12]

  • Washing: Gently wash the cells once or twice with a pre-warmed assay buffer or PBS.[12]

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity for JC-1 monomers (Excitation ~485 nm, Emission ~535 nm) and JC-1 aggregates (Excitation ~540 nm, Emission ~590 nm).[12]

    • Fluorescence Microscope: Observe the cells using appropriate filter sets for green (FITC) and red (TRITC) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric substrate (e.g., DEVD-pNA).

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis by treating cells with this compound.

    • Collect 2-5 x 10⁶ cells by centrifugation.[13]

    • Resuspend the cells in 50 µL of chilled cell lysis buffer.[13]

    • Incubate on ice for 10 minutes.[13]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[13]

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA assay.

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well. Adjust the volume to 50 µL with lysis buffer.

    • Add 50 µL of 2X Reaction Buffer (containing DTT) to each sample.[14]

    • Add 5 µL of the DEVD-pNA substrate.[14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13]

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[13]

  • Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key aspects of this compound-induced cellular changes and the experimental workflow for their analysis.

Rotenone_Signaling_Pathway This compound This compound complex_i Mitochondrial Complex I Inhibition This compound->complex_i etc_disruption Electron Transport Chain Disruption complex_i->etc_disruption atp_depletion ATP Depletion etc_disruption->atp_depletion ros_production Increased ROS Production etc_disruption->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress mmp_loss Mitochondrial Membrane Potential (ΔΨm) Loss oxidative_stress->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Determination cluster_1 Phase 2: Mechanistic Assays cell_culture Cell Seeding rotenone_treatment This compound Treatment (Concentration Gradient) cell_culture->rotenone_treatment viability_assay Cell Viability Assay (e.g., CCK-8/MTT) rotenone_treatment->viability_assay determine_ic50 Determine IC50/ Optimal Concentration viability_assay->determine_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) determine_ic50->mmp_assay caspase_assay Caspase Activity Assay determine_ic50->caspase_assay

Caption: Experimental workflow for this compound concentration determination.

Logical_Relationship concentration This compound Concentration effect Cellular Effect (e.g., Apoptosis) concentration->effect Induces assay Experimental Assay (e.g., Annexin V) effect->assay Measured by

Caption: Logical relationship between concentration, effect, and assay.

References

Application Notes and Protocols: Inducing Mitochondrial Dysfunction In Vitro Using Rotenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone is a naturally occurring isoflavonoid derived from the roots of plants in the Derris and Lonchocarpus genera.[1] It is a potent and widely used inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a cascade of events that culminate in mitochondrial dysfunction.[2][3] Due to its ability to mimic certain aspects of mitochondrial impairment observed in neurodegenerative diseases like Parkinson's disease, this compound is a valuable tool for in vitro studies of mitochondrial dysfunction, oxidative stress, and cell death pathways.[1]

These application notes provide a comprehensive guide to using this compound to induce mitochondrial dysfunction in cultured cells, including detailed protocols for key assays and a summary of expected quantitative outcomes.

Mechanism of Action

This compound exerts its effects primarily by inhibiting Complex I of the mitochondrial electron transport chain.[2] This leads to:

  • Decreased ATP Synthesis: The blockade of the electron transport chain disrupts the proton gradient across the inner mitochondrial membrane, which is necessary for ATP production by ATP synthase.[1]

  • Increased Reactive Oxygen Species (ROS) Production: The inhibition of Complex I leads to the backup of electrons, which can then be transferred to molecular oxygen, generating superoxide anions and other reactive oxygen species.[4]

  • Mitochondrial Membrane Depolarization: The disruption of the proton gradient leads to a decrease in the mitochondrial membrane potential.[5]

  • Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and mitochondrial membrane depolarization can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c and activation of caspases.[4][6]

Data Presentation: Quantitative Effects of this compound In Vitro

The following table summarizes the quantitative effects of this compound on various cell lines as reported in the literature. It is important to note that the effective concentration and incubation time can vary significantly depending on the cell type and experimental conditions.

Cell LineParameter MeasuredThis compound ConcentrationIncubation TimeObserved Effect
SH-SY5YIC50 for succinyl-CoA biosynthesis inhibition25 nMNot Specified50% inhibition
Multiple Human Cell LinesIC50 for decrease in succinyl-CoA< 100 nMNot Specified50% inhibition
Cardiac Sarcoplasmic ReticulumIC50 for NADH oxidation inhibition3.4 nMNot Specified50% inhibition
Mitochondrial Complex IIC50 for inhibition1.7 - 2.2 µMNot Specified50% inhibition[2]
HL-60Cell Respiration10 nM - 500 nMNot SpecifiedDose-dependent inhibition, with >96% inhibition at 500 nM[7]
HL-60Cellular ATP Level< 100 nM - 500 nM24 hoursSharp decrease below 100 nM; decreased to 64% of control at 500 nM[8][9]
Caco-2Mitochondrial Dehydrogenase Activity (MTT Assay)1 - 10 µM3 hoursDose-dependent decrease in mitochondrial function[4]
Caco-2Cell Viability (Trypan Blue)0.5 - 10 µM3 hoursNo significant change in cell viability[4]
Rat Retinal CellsNeuronal Cell Viability1 µM6 hoursSignificant loss of neurons[10]
Rat Retinal CellsGlial Cell Viability1 µM24 hoursApparent glial death
Rat Retinal CellsROS Levels1 µM24 hours5.1-fold increase compared to control[10]
Rat Retinal CellsCellular ATP Level1 µM6 hoursDropped to 69% of control[10]
Porcine OocytesATP Production3 µM~48 hoursMarkedly decreased compared to control[6][11]
Porcine OocytesActive Mitochondria Ratio3 µM~48 hoursSignificantly reduced
PC12 and Primary NeuronsROS Production0 - 1 µM24 hoursConcentration-dependent increase[11]

Experimental Protocols

General Workflow for Inducing Mitochondrial Dysfunction

The following diagram outlines the general workflow for treating cells with this compound and subsequently assessing mitochondrial function.

G General Experimental Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Assessment of Mitochondrial Dysfunction cell_culture Seed cells in appropriate culture vessel cell_adherence Allow cells to adhere and reach desired confluency cell_culture->cell_adherence rotenone_treatment Replace medium with this compound-containing medium and incubate cell_adherence->rotenone_treatment Begin Treatment rotenone_prep Prepare this compound stock solution (in DMSO) rotenone_dilution Dilute this compound to final working concentration in culture medium rotenone_prep->rotenone_dilution rotenone_dilution->rotenone_treatment assay_prep Prepare cells for specific assay rotenone_treatment->assay_prep End of Incubation assay_measurement Perform measurement (e.g., fluorescence, luminescence) assay_prep->assay_measurement data_analysis Analyze and interpret data assay_measurement->data_analysis

Caption: General workflow for in vitro this compound treatment.

Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • This compound

  • JC-1 Staining Solution (e.g., from a commercial kit)

  • Assay Buffer (e.g., PBS or HBSS)

  • Positive control (optional): Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO). For a positive control for depolarization, treat a set of wells with 5-50 µM CCCP or FCCP for 15-30 minutes.[12]

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-10 µM in pre-warmed cell culture medium).[12]

    • Remove the culture medium containing this compound and wash the cells once with warm Assay Buffer.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12]

  • Washing:

    • Carefully remove the JC-1 staining solution.

    • Wash the cells once or twice with warm Assay Buffer.[12]

  • Fluorescence Measurement:

    • Add fresh Assay Buffer to each well.

    • Immediately measure the fluorescence using a microplate reader.

    • Measure red fluorescence (J-aggregates) at Ex/Em ~535/590 nm.

    • Measure green fluorescence (JC-1 monomers) at Ex/Em ~485/535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Protocol for Measuring Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cells cultured in a 24- or 96-well plate

  • This compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Assay Buffer (e.g., PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture plate and allow them to adhere.

  • This compound Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

  • DCFH-DA Staining:

    • Prepare a fresh DCFH-DA working solution (typically 5-20 µM) in pre-warmed serum-free medium.[13]

    • Remove the treatment medium and wash the cells once with warm serum-free medium.

    • Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.[14]

  • Washing:

    • Remove the DCFH-DA solution.

    • Wash the cells twice with warm Assay Buffer.[13]

  • Fluorescence Measurement:

    • Add fresh Assay Buffer to each well.

    • Measure the fluorescence intensity at Ex/Em ~485/535 nm using a microplate reader or visualize under a fluorescence microscope.[15]

  • Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.

Protocol for Measuring Cellular ATP Levels using a Luciferase-Based Assay

This protocol relies on the principle that firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The amount of light emitted is proportional to the ATP concentration.

Materials:

  • Cells cultured in a 96-well white, opaque plate

  • This compound

  • ATP Assay Kit (containing luciferase, luciferin, and lysis buffer)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, opaque plate.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Cell Lysis and ATP Measurement:

    • Follow the specific instructions of the commercial ATP assay kit. Generally, this involves adding a reagent that both lyses the cells and provides the luciferase and luciferin substrate.

    • Incubate for a short period at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a luminometer.[16]

  • Data Analysis: A decrease in luminescence in this compound-treated cells compared to control cells indicates a reduction in cellular ATP levels.

Protocol for Assessing Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the intended duration.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[17]

    • Incubate the plate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: A decrease in absorbance in this compound-treated wells compared to control wells suggests a reduction in cell viability.

Signaling Pathways and Visualization

This compound-induced mitochondrial dysfunction triggers several interconnected signaling pathways. The primary events of Complex I inhibition, reduced ATP, and increased ROS lead to downstream consequences such as the activation of stress-activated protein kinases, pro-apoptotic signaling, and inflammatory responses.

G Signaling Pathways in this compound-Induced Mitochondrial Dysfunction This compound This compound complex_I Mitochondrial Complex I This compound->complex_I Inhibits etc_inhibition Inhibition of Electron Transport Chain This compound->etc_inhibition Leads to atp_depletion ATP Depletion etc_inhibition->atp_depletion ros_increase Increased ROS etc_inhibition->ros_increase mmp_decrease Decreased Mitochondrial Membrane Potential etc_inhibition->mmp_decrease apoptosis Apoptosis atp_depletion->apoptosis oxidative_stress Oxidative Stress ros_increase->oxidative_stress cytochrome_c Cytochrome c Release mmp_decrease->cytochrome_c oxidative_stress->apoptosis caspase_activation Caspase Activation cytochrome_c->caspase_activation caspase_activation->apoptosis

Caption: Key signaling events following this compound exposure.

Conclusion

This compound is a powerful and versatile tool for modeling mitochondrial dysfunction in vitro. By carefully selecting the appropriate concentration and incubation time for a given cell type, researchers can reliably induce key features of mitochondrial impairment, including reduced ATP production, increased oxidative stress, and apoptosis. The protocols provided here offer a starting point for investigating the cellular consequences of mitochondrial dysfunction and for screening potential therapeutic agents. It is always recommended to optimize these protocols for your specific cell line and experimental setup.

References

Application Notes and Protocols: Oral Gavage Administration of Rotenone in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone, a naturally occurring pesticide and potent inhibitor of mitochondrial complex I, is frequently utilized in preclinical research to model the neurodegenerative pathology of Parkinson's disease (PD) in rodents.[1][2][3] Oral gavage is a common method for this compound administration in mice, aiming to mimic environmental exposure.[4][5][6] However, the bioavailability of this compound administered orally can be low and variable, leading to inconsistencies in experimental outcomes.[4][7] This document provides detailed protocols for the oral administration of this compound in mice via gavage, based on established methodologies. It also presents a summary of reported quantitative data and a visual workflow to guide researchers in their experimental design.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies employing oral this compound administration in mice. These data highlight the variability in outcomes based on the specific protocol used.

Table 1: this compound Dosage and Vehicle Composition

Dosage (mg/kg)VehicleMouse StrainDuration of TreatmentFrequencyReference
54% Carboxymethylcellulose (CMC), 1.25% ChloroformC57/BL61.5 monthsOnce daily[1][2]
30Not specifiedC57BL/64 and 8 weeksOnce daily, 5 days/week[4][7]
Not specified0.5% Carboxymethylcellulose (CMC), 4% ChloroformC57BL6N28 daysOnce daily[8]

Table 2: Reported Effects of Oral this compound Administration

Dosage (mg/kg)Outcome MeasureResultReference
5Mitochondrial Complex I Activity (muscle, brain)No inhibition detected[1][2][3]
5α-synuclein accumulation in Enteric Nervous System (ENS)Increased[1][2]
30Body WeightNo weight gain compared to vehicle group[4][7]
30Motor Function (RotaRod)No deficits observed[4][7]
30Dopaminergic Neuron DegenerationNo loss or signs of degeneration[4][7]
30α-synuclein accumulation (brain)No accumulation observed[4][7]
30This compound Plasma Concentration (2h post-dose)Not detectable (<2 ng/mL)[4]
Not specifiedFecal Pellet OutputDecreased[5][8]
Not specifiedJejunal α-synuclein expressionDecreased[5]
Not specifiedTyrosine Hydroxylase (TH) immunoreactive neurons (Substantia Nigra)Significant decrease[5][8]

Experimental Protocols

This section details the methodologies for preparing and administering this compound via oral gavage in mice.

Protocol 1: 5 mg/kg this compound Administration for Enteric Nervous System Studies

This protocol is adapted from a study focusing on the effects of this compound on the enteric nervous system.[1][2]

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC)

  • Chloroform

  • Distilled water

  • 1 mL syringe

  • Straight oral gavage needle (flexible tip recommended)

  • Scale for weighing mice

  • Homogenizer or blender

Procedure:

  • Vehicle Preparation (4% CMC and 1.25% Chloroform):

    • To prepare 100 mL of the vehicle, dissolve 4g of CMC in approximately 98.75 mL of distilled water. This may require heating and stirring.

    • Allow the solution to cool to room temperature.

    • Add 1.25 mL of chloroform to the CMC solution.

    • Homogenize the solution to ensure it is evenly mixed.

  • This compound Solution Preparation (0.625 mg/mL):

    • Important: this compound is highly lipophilic and will not dissolve in the CMC solution alone.[1] The chloroform helps to create an evenly distributed suspension.[1]

    • To achieve a final concentration of 0.625 mg/mL, add the appropriate amount of this compound powder to the prepared vehicle.

    • Mix thoroughly using a blender or homogenizer to ensure a uniform suspension. Prepare this solution fresh daily.

  • Oral Gavage Administration:

    • Weigh the mouse to determine the correct volume of this compound solution to administer. The required volume is 0.01 mL per gram of body weight to achieve a 5 mg/kg dose.[1][9]

    • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Properly restrain the mouse. One method is to hold the mouse by the tail, allow it to grasp a surface, and then gently scruff the neck to immobilize the head.[1][9]

    • Gently insert the gavage needle into the mouth, advancing it along the esophagus towards the stomach. The use of a straight gavage needle is recommended as the mouse esophagus is straight.[1]

    • Slowly administer the solution by pressing the syringe plunger.

    • Carefully and slowly withdraw the gavage needle.

    • Monitor the mouse for any signs of distress after the procedure.

Protocol 2: Considerations for Higher Dose (e.g., 30 mg/kg) Systemic Studies

While some studies have used higher oral doses of this compound to induce systemic effects, the bioavailability is a significant challenge.[4][7] Researchers attempting such studies should be aware of the potential for local gastrointestinal toxicity and lack of systemic effects.[4]

Key Considerations:

  • Vehicle: The vehicle used will significantly impact the suspension and potential absorption of this compound. The vehicle described in Protocol 1 can be adapted for higher concentrations, but thorough homogenization is critical.

  • Toxicity: Higher doses of oral this compound can lead to local gut damage, manifesting as a lack of weight gain.[4][7] Careful monitoring of animal health is essential.

  • Bioavailability: Studies have shown that even at 30 mg/kg, this compound may not be detectable in the plasma, indicating poor absorption from the gastrointestinal tract.[4] Researchers should consider including pharmacokinetic analysis to confirm systemic exposure.

  • Treatment Schedule: Administration is often performed once daily, five days a week, to minimize animal stress.[4][7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's neurotoxic effects.

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis weigh_mouse Weigh Mouse calc_volume Calculate Dosing Volume weigh_mouse->calc_volume prep_this compound Prepare this compound Suspension prep_this compound->calc_volume gavage Oral Gavage calc_volume->gavage restrain Restrain Mouse restrain->gavage monitor Monitor Animal gavage->monitor behavioral Behavioral Testing monitor->behavioral histology Histological Analysis monitor->histology biochemical Biochemical Assays monitor->biochemical

Caption: Experimental workflow for oral this compound administration in mice.

G This compound This compound complex_i Mitochondrial Complex I This compound->complex_i inhibition atp ATP Production complex_i->atp decreased ros Reactive Oxygen Species (ROS) complex_i->ros increased neuronal_damage Neuronal Damage & Apoptosis atp->neuronal_damage contributes to oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->neuronal_damage alpha_syn α-synuclein Aggregation oxidative_stress->alpha_syn alpha_syn->neuronal_damage contributes to

Caption: Signaling pathway of this compound-induced neurotoxicity.

References

Application Notes and Protocols: Preparing Rotenone Stock Solutions for In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rotenone is a naturally occurring isoflavonoid and a potent, selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1][2] By blocking the electron transport chain at this critical entry point, this compound disrupts the mitochondrial proton gradient, leading to impaired ATP synthesis and a significant increase in the production of reactive oxygen species (ROS).[1][3] These effects make it an invaluable tool for researchers studying mitochondrial dysfunction, oxidative stress, apoptosis, and neurodegenerative diseases.[1] It is widely used to create cellular and animal models of Parkinson's disease, as it replicates many key pathological features of the disease, including selective dopaminergic neuron degeneration.[3][4]

This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro (cell culture) and in vivo (animal) studies, summarizes key experimental procedures, and illustrates the underlying molecular pathways affected by this compound.

Data Presentation: Properties and Solubility

Proper preparation of this compound solutions is critical for experimental reproducibility. This compound is a crystalline solid that is poorly soluble in aqueous solutions but readily soluble in organic solvents.[5][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₂O₆[7]
Molecular Weight 394.42 g/mol [7]
Appearance Crystalline solid[5]
Storage (Solid) -20°C, stable for ≥ 2 years[5]
Purity ≥95%[5]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
DMSO ≥50 mg/mLRecommended for high-concentration stock solutions. Ultrasonic bath may be needed.[5][6][7]
Chloroform ~50 mg/mLPurge with inert gas.[5][6]
Ethanol ~5 mg/mLPurge with inert gas.[5][6]
Acetone 6.6 g/100 mL (66 mg/mL)-[8]
Water Insoluble / Poorly solublePrecipitates in aqueous media.[2]

Protocols: Stock Solution Preparation

Protocol 1: High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for cell culture experiments.

Materials:

  • This compound powder (FW: 394.42)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated scale and appropriate personal protective equipment (PPE)

Procedure:

  • Safety First: Handle this compound powder in a chemical fume hood. Wear gloves, a lab coat, and eye protection. This compound is hazardous.[5][6]

  • Weighing: Accurately weigh 3.94 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial.

  • Solubilization: Vortex thoroughly to dissolve the powder. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7] The final concentration will be 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[8][9] A stock solution in DMSO is stable for at least one month when stored properly.[8]

Table 3: Example Working Concentrations for In Vitro Studies

ApplicationCell TypeConcentration RangeReference
Chronic NeurotoxicitySH-SY5Y neuroblastoma50 nM[9]
Axonogenesis InhibitionHippocampal neurons0.1 µM[10]
Mitochondrial DysfunctionCaco-2 cells1 - 10 µM[11]
Apoptosis InductionPC12 cells, primary neurons0.5 - 1 µM[12]
Oocyte Maturation InhibitionPorcine oocytes3 - 5 µM[13][14]
General CytotoxicityVarious cell lines10 nM - 100 µM[15][16]
Protocol 2: Dosing Solution for In Vivo Use (Parkinson's Model)

This protocol describes preparing a this compound solution for intraperitoneal (IP) injection in rats, a common method for modeling Parkinson's disease.[4]

Materials:

  • This compound powder

  • DMSO

  • Vehicle (e.g., corn oil, sunflower oil, or a mix of PEG300/Tween-80/saline)

  • Sterile tubes for mixing

Procedure:

  • Prepare High-Concentration Intermediate: First, prepare a concentrated solution of this compound in DMSO. For example, to achieve a final dosing concentration of 3.0 mg/mL, one might prepare a 50x stock in 100% DMSO.[17]

  • Vehicle Preparation: Prepare the final vehicle. A common vehicle for systemic administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another established vehicle is 10% DMSO in 90% corn oil.[7]

  • Final Dilution: Slowly add the this compound-DMSO intermediate to the final vehicle, vortexing continuously to prevent precipitation and ensure a homogenous solution. The final concentration of DMSO should be kept low (e.g., 2-10%) to minimize toxicity.[7][18]

  • Administration: Administer the solution to the animals based on body weight. For example, a 3.0 mg/kg dose would require administering 1 mL/kg of a 3.0 mg/mL solution.[4]

Table 4: Example Dosages and Vehicles for In Vivo Studies

Animal ModelAdministrationDosageVehicleReference
Male Lewis RatsIntraperitoneal (IP)2.75 - 3.0 mg/kg/daySpecialized vehicle[4]
ICR MiceIntraperitoneal (IP)1 - 3 mg/kg/dayNormal saline with 2% DMSO[18]
Sprague-Dawley RatsSubcutaneous (SC)2 mg/kg/dayNot specified[19]
C57/BL6J MiceOral5 mg/kgNot specified[20]
General UseVariousVaries10% DMSO, 90% corn oil[7]
General UseVariousVaries10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[7]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for using this compound involves careful preparation of stock and working solutions, followed by application to the biological system and subsequent analysis.

G cluster_prep Solution Preparation cluster_app Experimental Application cluster_analysis Downstream Analysis This compound This compound Powder Solvent Select Solvent (e.g., DMSO) This compound->Solvent Stock Prepare High-Conc. Stock Solution Solvent->Stock Store Aliquot & Store (-20°C to -80°C) Stock->Store Working Prepare Working/ Dosing Solution Store->Working InVitro In Vitro System (Cell Culture) Working->InVitro InVivo In Vivo System (Animal Model) Working->InVivo Analysis Measure Endpoints: - Cell Viability - ROS Production - ATP Levels - Protein Expression - Behavior InVitro->Analysis InVivo->Analysis

General workflow for preparing and using this compound.
Mechanism of Action: Core Signaling Pathway

This compound's primary mechanism is the inhibition of Complex I of the mitochondrial electron transport chain. This action disrupts cellular respiration, leading to a sharp decline in ATP production and a surge in ROS, which causes oxidative damage and can initiate apoptosis.[3][10]

G This compound's Core Mechanism of Action This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain (ETC) Blockade ComplexI->ETC ATP ▼ ATP Production ETC->ATP ROS ▲ Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Apoptosis ATP->Apoptosis OxidativeStress Oxidative Stress (Lipid, Protein, DNA Damage) ROS->OxidativeStress OxidativeStress->Apoptosis G Interconnected Pathways in this compound Neurotoxicity cluster_mito Mitochondrial Dysfunction cluster_cyto Cytoskeletal & Signaling Cascades cluster_outcome Cellular Outcomes This compound This compound ComplexI Complex I Inhibition This compound->ComplexI Microtubules Microtubule Depolymerization This compound->Microtubules ROS ▲ ROS ComplexI->ROS ATP ▼ ATP ComplexI->ATP Ca ▲ [Ca²⁺]i ROS->Ca Apoptosis Neuronal Apoptosis ROS->Apoptosis ATP->Apoptosis RhoA RhoA/ROCK Pathway Activation Microtubules->RhoA Axon Inhibition of Axonogenesis RhoA->Axon CaMKII CaMKII Activation Ca->CaMKII mTOR mTOR Pathway Inhibition CaMKII->mTOR mTOR->Apoptosis

References

Application Notes and Protocols: Rotenone Injection Techniques for Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rotenone, a pesticide and inhibitor of mitochondrial complex I, is widely utilized to create animal models of neurodegeneration, particularly Parkinson's disease (PD).[1][2] By disrupting mitochondrial function, this compound induces oxidative stress and selective degeneration of dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD.[3][4][5] These models are invaluable for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic strategies.[3][6] This document provides detailed application notes and protocols for various this compound injection techniques.

Data Presentation: Quantitative Outcomes of this compound Administration

The following tables summarize quantitative data from studies utilizing different this compound administration routes and dosages in rodent models.

Table 1: Stereotaxic Infusion of this compound in Rats
Dose (µg)TimepointTH+ Neuron Loss (ipsilateral SNc)Striatal DA Depletion (ipsilateral)Reference
34 weeks43.7%75.58%[6][7]
64 weeks-82.62%[6]
124 weeks53.6%86.89%[6][7]

SNc: Substantia Nigra pars compacta; TH+: Tyrosine Hydroxylase positive; DA: Dopamine.

Table 2: Systemic Administration of this compound in Rodents
AnimalRouteDoseDurationKey OutcomesReference
Rat (Lewis)Intraperitoneal (IP)2.75 - 3.0 mg/kg/dayUntil debilitating phenotype~45% loss of TH+ SNc neurons, striatal DA depletion, α-synuclein/ubiquitin aggregates[3]
Rat (Wistar)Subcutaneous (SC)2 mg/kg/day4 weeksDecreased exploration, impaired motor coordination, reduced TH levels[8]
Rat (Wistar)Intraperitoneal (IP)2.5 mg/kg/day9 daysDevelopment of PD phenotype (bradykinesia, rigidity), decreased neuronal density, Lewy body presence[9]
Mouse (NMRI)Subcutaneous (SC)3 mg/kg/day5 daysSignificant reduction in wall hugging and box crossed in open field test[10]
Mouse (C57BL/6J)Subcutaneous (SC)2.5 mg/kg/day (mini-pump)4 weeksMotor deficits, gastrointestinal dysfunction, α-synuclein accumulation in SNpc and myenteric plexus[4]
Mouse (C57BL/6)Oral (gavage)30 mg/kg/day6 weeksImpaired locomotor activity and motor coordination[2]

Experimental Protocols

Protocol 1: Stereotaxic Intranigral this compound Injection in Rats

This protocol describes the unilateral infusion of this compound into the substantia nigra pars compacta (SNc) to create a hemiparkinsonian model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl) with a 26-gauge needle

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, etc.)

  • Warming pad

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO to achieve the desired concentration (e.g., 3 µg/µl).

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target coordinates for the SNc. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -5.3 mm, Mediolateral (ML): +2.0 mm, Dorsoventral (DV): -7.8 mm. These coordinates should be optimized for the specific rat strain and age.

  • This compound Infusion:

    • Slowly lower the Hamilton syringe needle to the target DV coordinate.

    • Infuse 1 µl of the this compound solution at a rate of 0.2 µl/min.

    • Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Place the animal on a warming pad until it recovers from anesthesia.

    • Administer analgesics as required.

    • Monitor the animal's health and well-being.

Protocol 2: Systemic Intraperitoneal this compound Injection in Rats

This protocol describes the daily intraperitoneal injection of this compound to induce a more systemic model of Parkinsonism.

Materials:

  • Male Lewis rats

  • This compound

  • Miglyol 812 N (or a similar vehicle)

  • DMSO (optional, for initial dissolving)

  • Syringes and needles (25-gauge)

Procedure:

  • Preparation of this compound Suspension:

    • Dissolve this compound in a minimal amount of DMSO (e.g., 2% of the final volume).

    • Suspend the dissolved this compound in Miglyol 812 N to the final desired concentration (e.g., 2.75 mg/kg or 3.0 mg/kg).[3][11] Vortex thoroughly before each injection to ensure a uniform suspension.

  • Injection Procedure:

    • Administer the this compound suspension via intraperitoneal injection once daily.

    • Monitor the animals for the development of parkinsonian symptoms such as bradykinesia, postural instability, and rigidity.[3]

    • Continue injections until a debilitating phenotype is observed or for a predetermined duration (e.g., 21-28 days).[3][9]

  • Endpoint and Tissue Collection:

    • The experimental endpoint is often defined by the inability to perform a specific behavioral task or a significant loss of body mass (e.g., 25%).[11]

    • At the endpoint, animals are euthanized for tissue collection and subsequent analysis.

Protocol 3: Behavioral Assessment - Apomorphine-Induced Rotations

This test is used to assess the unilateral loss of dopaminergic neurons in hemiparkinsonian models.

Materials:

  • Apomorphine hydrochloride

  • Saline

  • Rotational activity monitoring system or a circular arena for observation

  • Video recording equipment (optional)

Procedure:

  • Apomorphine Administration:

    • Administer apomorphine (e.g., 0.5 mg/kg, s.c.) to the this compound-lesioned animal.

  • Observation Period:

    • Place the animal in the testing arena immediately after injection.

    • Record the number of full 360° contralateral rotations (away from the lesioned side) for a period of 30-60 minutes.[12]

    • A significant increase in contralateral rotations is indicative of a successful lesion.

Protocol 4: Histological Analysis - Tyrosine Hydroxylase (TH) Immunohistochemistry

This protocol is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

Materials:

  • Paraformaldehyde (PFA) for fixation

  • Sucrose solutions for cryoprotection

  • Cryostat or vibratome for sectioning

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-TH antibody (e.g., rabbit or mouse monoclonal)

  • Secondary antibody: fluorescently-labeled or biotinylated anti-rabbit/mouse IgG

  • DAB or fluorescent mounting medium

  • Microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal transcardially with saline followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain by incubating in increasing concentrations of sucrose solutions (e.g., 15% then 30%).

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm) through the substantia nigra using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate in blocking solution for 1-2 hours.

    • Incubate with the primary anti-TH antibody overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with the secondary antibody for 1-2 hours at room temperature.

    • Wash sections in PBS.

    • Develop with DAB or mount with fluorescent mounting medium.

  • Analysis:

    • Visualize the sections under a microscope.

    • Quantify the number of TH-positive neurons in the SNc of both the lesioned and non-lesioned hemispheres using stereological methods.[13]

Visualizations

Signaling Pathway of this compound-Induced Neurodegeneration

G This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibition ROS Increased ROS (Oxidative Stress) Mito->ROS AlphaSyn α-synuclein Misfolding & Aggregation ROS->AlphaSyn DA_Neuron Dopaminergic Neuron ROS->DA_Neuron Damage Proteasome Proteasomal Dysfunction AlphaSyn->Proteasome Overwhelms AlphaSyn->DA_Neuron Toxicity Proteasome->AlphaSyn Degrades Apoptosis Apoptosis DA_Neuron->Apoptosis G Animal_Prep Animal Acclimatization & Baseline Assessment Surgery Stereotaxic Surgery: Unilateral this compound Infusion into SNc Animal_Prep->Surgery PostOp Post-operative Care & Recovery Surgery->PostOp Behavior Behavioral Testing (e.g., Apomorphine Rotations, Cylinder Test) PostOp->Behavior Euthanasia Euthanasia & Tissue Collection Behavior->Euthanasia Analysis Histological & Biochemical Analysis (e.g., TH-IHC, HPLC for DA) Euthanasia->Analysis G Choice Choice of Administration Route Systemic Systemic (IP, SC, Oral) Choice->Systemic Local Local (Stereotaxic) Choice->Local Dose Dose & Duration Selection Systemic->Dose Local->Dose Outcome Desired Pathological & Behavioral Outcome Dose->Outcome Model Animal Model of Neurodegeneration Outcome->Model

References

Application of Rotenone in Studying Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rotenone is a naturally occurring isoflavone that is widely used in research as a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a cascade of cellular events, most notably the overproduction of reactive oxygen species (ROS). This property makes this compound an invaluable tool for studying the roles of mitochondrial ROS in various physiological and pathological processes, including apoptosis, neurodegeneration, and inflammatory signaling.

By blocking the transfer of electrons from NADH to ubiquinone, this compound causes a backup of electrons within Complex I. These electrons can then be prematurely transferred to molecular oxygen, generating superoxide radicals (O₂•−), a primary form of ROS. The subsequent dismutation of superoxide, either spontaneously or catalyzed by superoxide dismutase (SOD), produces hydrogen peroxide (H₂O₂), a more stable and cell-permeable ROS that can diffuse throughout the cell and trigger various signaling pathways.[1][2]

The controlled induction of ROS by this compound allows researchers to investigate the downstream consequences of mitochondrial oxidative stress. Key signaling pathways activated by this compound-induced ROS include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: ROS can lead to the activation of the NF-κB pathway, a critical regulator of inflammation, by promoting the degradation of its inhibitor, IκB.[3][4] This results in the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory cytokines.[5]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound-induced ROS can activate various MAPK pathways, including p38 MAPK, JNK, and ERK.[4][6] The activation of p38 MAPK, in particular, has been linked to apoptotic processes and inflammatory responses in various cell types, including microglia.[3][4]

  • Mammalian Target of Rapamycin (mTOR) Signaling: The overproduction of ROS, specifically hydrogen peroxide, has been shown to inhibit the mTOR signaling pathway.[7][8] This inhibition can disrupt cellular processes such as protein synthesis, cell growth, and survival, ultimately contributing to apoptosis.[7][9]

The application of this compound in ROS research is particularly relevant in the field of neurodegenerative diseases, such as Parkinson's disease, where mitochondrial dysfunction and oxidative stress are considered key pathogenic mechanisms. By using this compound to model these conditions in vitro and in vivo, researchers can screen for potential therapeutic compounds that can mitigate oxidative damage and its downstream effects.

Data Presentation

The following tables summarize quantitative data on this compound-induced ROS production from various studies.

Table 1: this compound-Induced Total ROS Production

Cell TypeThis compound ConcentrationExposure TimeFold Increase in ROS (approx.)Reference
PC12 Cells1 µM6 h2[10]
HL-1 Cardiomyocytes500 nM24 h2[2]
HL-1 Cardiomyocytes1 µM24 h>3[2]
PC12 and Primary Neurons0.05 - 1 µM24 hConcentration-dependent increase[7]
Porcine Oocytes3 µMNot SpecifiedSignificant increase[11]
HMC3 Microglia100 nM24 h1.37[12]

Table 2: this compound-Induced Mitochondrial ROS Production

Cell TypeThis compound ConcentrationExposure TimeFold Increase in Mitochondrial ROS (approx.)Reference
Primary Neurons10 µM15 minMaximal increase observed[13]
Primary Astrocytes10 µM15 minMaximal increase observed[13]
HL-60 CellsNot SpecifiedNot SpecifiedInduced mitochondrial ROS production[1]

Experimental Protocols

Protocol 1: Measurement of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA to measure total intracellular ROS levels in adherent cells treated with this compound. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Adherent cells (e.g., PC12, SH-SY5Y)

  • 24-well or 96-well plates

  • This compound (stock solution in DMSO)

  • DCFH-DA (stock solution in DMSO)

  • Serum-free cell culture medium (e.g., DMEM without phenol red)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: On the day of the experiment, remove the culture medium and treat the cells with the desired concentrations of this compound diluted in serum-free medium. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 6, 24 hours).

  • DCFH-DA Staining: a. Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use. b. Remove the this compound-containing medium and wash the cells once with warm serum-free medium. c. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Measurement: a. Add PBS to each well. b. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. c. Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.

  • Data Analysis: Normalize the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells to determine the fold increase in ROS production.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • MitoSOX Red Mitochondrial Superoxide Indicator (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, pellet and resuspend in warm buffer. For adherent cells, perform the assay directly in the culture plate.

  • This compound Treatment: Treat cells with the desired concentrations of this compound in culture medium for the specified duration.

  • MitoSOX Red Staining: a. Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or other suitable buffer. b. Remove the this compound-containing medium and wash the cells with warm buffer. c. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer to remove the excess probe.

  • Measurement: a. Microscopy: Image the cells using a fluorescence microscope with an excitation of ~510 nm and emission of ~580 nm. b. Flow Cytometry: Detach and resuspend cells in buffer for analysis. c. Plate Reader: Measure fluorescence intensity in a microplate reader.

  • Data Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle control to determine the relative increase in mitochondrial superoxide production.

Signaling Pathway and Experimental Workflow Diagrams

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol This compound This compound ComplexI Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain O2 O₂ ETC->O2 e⁻ leak Superoxide O₂•⁻ O2->Superoxide Reduction SOD SOD Superoxide->SOD H2O2 H₂O₂ Superoxide->H2O2 Dismutation SOD->H2O2 SignalingPathways Downstream Signaling (NF-κB, MAPK, mTOR) H2O2->SignalingPathways Activates/Inhibits

Caption: this compound inhibits Complex I, leading to ROS production.

cluster_Workflow Experimental Workflow: ROS Measurement Step1 1. Seed Cells Step2 2. Treat with this compound Step1->Step2 Step3 3. Add ROS Probe (e.g., DCFH-DA, MitoSOX) Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Wash Step4->Step5 Step6 6. Measure Fluorescence Step5->Step6 Step7 7. Analyze Data Step6->Step7

Caption: Workflow for measuring this compound-induced ROS.

cluster_Signaling This compound-Induced Signaling Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_mTOR mTOR Pathway This compound This compound ROS ↑ ROS This compound->ROS IKK IKK Activation ROS->IKK p38 p38 MAPK Activation ROS->p38 mTOR mTOR Inhibition ROS->mTOR Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK ProteinSynth ↓ Protein Synthesis ↓ Cell Survival mTOR->ProteinSynth

Caption: Downstream signaling pathways affected by this compound-induced ROS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Variability in Rotenone-Induced Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing rotenone to model neurotoxicity, particularly in the context of Parkinson's disease research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the inherent variability of this compound-based experimental models and improve the reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in the neurotoxic effects of this compound in my animal model?

A1: High variability is a well-documented challenge in this compound-induced models of neurotoxicity.[1][2][3] Several factors can contribute to this, including:

  • Route of Administration: The method of this compound delivery (e.g., oral gavage, intraperitoneal injection, subcutaneous infusion) significantly impacts its bioavailability and subsequent toxicity.[4][5] Oral administration, in particular, can lead to inconsistent absorption and first-pass metabolism, resulting in low and unpredictable plasma and brain concentrations of this compound.[4]

  • Animal Species and Strain: Different rodent species and strains can exhibit varying sensitivities to this compound. For instance, Lewis rats have been used to develop a more reproducible model.[1][3]

  • Dosage and Vehicle: The dose of this compound and the vehicle used for its administration are critical. The solubility and stability of this compound in the chosen vehicle can affect its delivery and potency.[6]

  • Systemic Toxicity: this compound can cause systemic toxicity, leading to weight loss and mortality, which can confound the interpretation of neurospecific effects.[2][3] High mortality rates can also introduce bias by removing the most severely affected animals from the final analysis.[4]

Q2: My in vitro this compound experiments are showing inconsistent results. What are the common causes?

A2: Variability in in vitro studies is also common and can be influenced by:

  • Cell Line and Differentiation Status: The choice of cell line (e.g., SH-SY5Y, primary neurons) and its state of differentiation can significantly alter its susceptibility to this compound.[7][8] For example, cells in early stages of differentiation may be more sensitive to this compound-induced oxidative stress.[7]

  • This compound Concentration and Exposure Time: The concentration of this compound and the duration of exposure are critical parameters. Even small variations can lead to different outcomes, ranging from no effect to significant cell death.[9][10][11][12]

  • Culture Conditions: Factors such as media composition, serum concentration, and cell density can influence cellular metabolism and the response to this compound.

Q3: How does this compound induce neurotoxicity?

A3: The primary mechanism of this compound-induced neurotoxicity is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[13][14][15][16] This inhibition leads to a cascade of downstream effects, including:

  • ATP Depletion: Reduced mitochondrial respiration leads to a decrease in cellular ATP levels.[11][16][17]

  • Oxidative Stress: The blockage of the electron transport chain results in the increased production of reactive oxygen species (ROS).[11][18][19]

  • Microtubule Disruption: this compound has been shown to destabilize microtubules, which can impair axonal transport.[10][20]

  • Endoplasmic Reticulum (ER) Stress: Mitochondrial dysfunction can trigger the unfolded protein response and lead to ER stress.[16]

  • Apoptosis: The culmination of these cellular stresses can activate programmed cell death pathways.[13][19]

Troubleshooting Guides

In Vivo Model Variability
Problem Possible Causes Troubleshooting Suggestions
High mortality rate in treated animals. - Dose of this compound is too high.- Systemic toxicity.[2]- Perform a dose-response study to determine the optimal dose that induces neurotoxicity with minimal mortality.- Monitor animal health closely (body weight, general appearance).- Consider a different route of administration that may have less systemic impact.
Inconsistent development of Parkinsonian phenotype (e.g., motor deficits). - Variable bioavailability of this compound.[4]- Insufficient dose reaching the central nervous system.- Individual animal differences in metabolism.- Switch to a more reliable route of administration, such as intraperitoneal injections or subcutaneous infusions with an osmotic minipump.[1][3]- Ensure consistent and accurate dosing for each animal.- Use a well-characterized animal model (species and strain).[1]
Lack of significant dopaminergic neuron loss. - Inadequate this compound exposure in the brain.- Short duration of the study.- Insensitive detection methods.- Verify the bioavailability of this compound through plasma or brain tissue analysis if possible.[4]- Extend the duration of the this compound treatment.- Use sensitive and specific markers for dopaminergic neurons (e.g., tyrosine hydroxylase staining) and quantify cell loss using stereological methods.[1][3]
High variability in behavioral test results. - Stress-induced changes in behavior.- Inconsistent handling of animals.- Subjectivity in scoring.- Acclimatize animals to the testing environment.- Standardize handling procedures for all animals.- Use automated behavioral testing equipment where possible and ensure scorers are blinded to the treatment groups.
In Vitro Model Variability
Problem Possible Causes Troubleshooting Suggestions
Inconsistent cell viability results. - Inaccurate this compound concentration.- Variation in cell density at the time of treatment.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Prepare fresh this compound solutions for each experiment and verify the concentration.- Seed cells at a consistent density and allow them to adhere and stabilize before treatment.- Regularly calibrate and monitor incubator conditions.
High background in fluorescence-based assays (e.g., ROS detection). - Autofluorescence of this compound or media components.- Phototoxicity from the fluorescent probe.- Include a "this compound only" control (no cells) to measure background fluorescence.- Optimize the concentration of the fluorescent probe and minimize light exposure during incubation and imaging.
Difficulty in reproducing published findings. - Differences in cell line passage number or source.- Minor variations in the experimental protocol.- Different batches of reagents (e.g., serum).- Use cells with a consistent and low passage number.- Adhere strictly to the published protocol and note any deviations.- Test new batches of critical reagents before use in large-scale experiments.

Experimental Protocols

This compound-Induced Parkinson's Disease Model in Rats (Intraperitoneal Injection)

This protocol is based on a study that developed a highly reproducible this compound model.[1][3]

  • Animals: Male Lewis rats (3, 7, or 12-14 months old).

  • This compound Preparation:

    • Dissolve this compound in a specialized vehicle (e.g., polyethylene glycol and 5% carboxymethylcellulose).

    • Prepare fresh solutions daily.

  • Administration:

    • Administer this compound via daily intraperitoneal injections at a dose of 2.75 or 3.0 mg/kg/day.

  • Monitoring:

    • Monitor animals daily for the development of Parkinsonian symptoms such as bradykinesia, postural instability, and rigidity.

    • Record body weight regularly.

  • Endpoint:

    • Euthanize animals when the Parkinsonian phenotype becomes debilitating.

    • Collect brain tissue for histological and neurochemical analysis (e.g., tyrosine hydroxylase immunohistochemistry to assess dopaminergic neuron loss and alpha-synuclein staining for aggregate formation).[1][3]

In Vitro this compound-Induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture:

    • Culture human SH-SY5Y neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (Optional but Recommended):

    • To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for several days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM to 50 µM, depending on the experimental goals).[8][10][12]

    • Expose the cells to this compound for a specified duration (e.g., 24 to 48 hours).[11][12]

  • Assessment of Neurotoxicity:

    • Cell Viability: Use assays such as MTT, LDH release, or trypan blue exclusion.[12][17]

    • Oxidative Stress: Measure ROS production using fluorescent probes like DCFDA.[7][18]

    • Mitochondrial Function: Assess mitochondrial membrane potential with dyes like TMRM or JC-1, and measure ATP levels.[17][18]

    • Apoptosis: Detect caspase activation or use TUNEL staining.[12]

Signaling Pathways and Workflows

This compound-Induced Neurotoxicity Pathway

Rotenone_Pathway This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits Microtubule Microtubule Destabilization This compound->Microtubule ROS Increased ROS (Oxidative Stress) ComplexI->ROS Leads to ATP_Depletion Decreased ATP (Energy Deficit) ComplexI->ATP_Depletion Leads to ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ROS->Apoptosis ATP_Depletion->ER_Stress ATP_Depletion->Apoptosis Microtubule->Apoptosis ER_Stress->Apoptosis Neuron_Death Dopaminergic Neuron Death Apoptosis->Neuron_Death

Caption: Signaling cascade of this compound-induced neurotoxicity.

Experimental Workflow for In Vivo this compound Studies

InVivo_Workflow start Animal Model Selection (e.g., Lewis Rat) protocol Standardized this compound Administration Protocol (Dose, Vehicle, Route) start->protocol monitoring Daily Monitoring (Behavior, Weight) protocol->monitoring behavioral Behavioral Testing (e.g., Rotarod) monitoring->behavioral endpoint Endpoint Determination & Euthanasia behavioral->endpoint analysis Post-mortem Analysis (Histology, Neurochemistry) endpoint->analysis

Caption: Workflow for in vivo this compound neurotoxicity experiments.

Experimental Workflow for In Vitro this compound Studies

InVitro_Workflow start Cell Line Selection & Culture (e.g., SH-SY5Y) differentiation Differentiation (Optional) start->differentiation treatment This compound Treatment (Concentration & Duration) differentiation->treatment assays Endpoint Assays treatment->assays viability Cell Viability (MTT, LDH) assays->viability e.g. function Cellular Function (ROS, ATP, MMP) assays->function e.g. apoptosis Apoptosis (Caspase, TUNEL) assays->apoptosis e.g. analysis Data Analysis & Interpretation viability->analysis function->analysis apoptosis->analysis

Caption: Workflow for in vitro this compound neurotoxicity experiments.

References

Technical Support Center: Optimizing Rotenone Dosage to Minimize Peripheral Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rotenone-induced models of neurodegeneration. Our goal is to help you refine your experimental design to achieve consistent results while minimizing peripheral toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

This compound's toxicity primarily stems from its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[1][2][3] This inhibition leads to two major downstream consequences: impaired ATP production and increased production of reactive oxygen species (ROS), which in turn causes oxidative stress.[1][2][4] The resulting cellular damage, including oxidative damage to macromolecules and apoptosis, contributes to the neurodegeneration observed in experimental models.[2][5]

Q2: How does systemic this compound administration lead to peripheral toxicity?

This compound is a lipophilic compound that can readily cross biological membranes, leading to systemic distribution and inhibition of mitochondrial complex I throughout the body, not just the central nervous system.[6] This systemic mitochondrial impairment can lead to peripheral neuropathy.[7][8] Studies have shown that chronic this compound exposure in animal models can cause neurodegeneration in the sciatic nerve and a significant reduction of cholinergic neurons in the intestinal myenteric plexus.[7][8]

Q3: What are the common routes of this compound administration in animal models, and how do they differ in inducing peripheral toxicity?

Common routes of administration include subcutaneous (s.c.) injection, intraperitoneal (i.p.) injection, and oral gavage. The choice of administration route can influence the severity and presentation of peripheral toxicity.

  • Subcutaneous (s.c.) injection: Often used for chronic, low-dose exposure models. This method can lead to significant peripheral neuropathy, including hind limb paresis and decreased motor nerve conduction velocity.[7] Continuous infusion via a subcutaneously implanted osmotic mini-pump is a refinement of this method that can provide a more stable, low-dose exposure and has been shown to reproduce both central and peripheral neurodegenerative features of Parkinson's disease in mice.[8][9][10][11]

  • Intraperitoneal (i.p.) injection: This route also leads to systemic exposure and can induce locomotor and exploratory impairment.[12] It has been used to study the effects of antioxidants in mitigating this compound-induced damage.[5]

  • Oral gavage: This method mimics a potential route of environmental exposure. Studies using oral gavage have demonstrated the accumulation of α-synuclein in enteric nervous system neurons.[13]

The choice of administration route should be carefully considered based on the specific research question and the desired balance between central and peripheral effects.

Q4: Are there any strategies to mitigate this compound-induced peripheral toxicity while maintaining its effects on the central nervous system?

Yes, several strategies can be employed:

  • Dosage Optimization: Using the lowest effective dose of this compound is crucial. Chronic low-dose administration has been shown to reproduce features of Parkinson's disease with potentially more manageable peripheral side effects compared to high-dose acute exposures.[8][9][10][11]

  • Antioxidant Co-administration: Since oxidative stress is a primary driver of this compound toxicity, co-treatment with antioxidants has been explored. For example, tannic acid has been shown to reduce lipid peroxidation and inhibit the loss of endogenous antioxidants in a rat model of this compound toxicity.[5] Similarly, α-tocopherol has demonstrated protective effects against this compound-induced oxidative damage and dopaminergic neuronal loss in midbrain slice cultures.[4]

  • Targeted Delivery: While more complex, future strategies may involve developing methods for more targeted delivery of this compound to the central nervous system, thereby reducing systemic exposure.

Troubleshooting Guides

Issue 1: High mortality rate in my this compound-treated animal cohort.

Possible Cause & Solution:

  • Dosage is too high: The lethal dose of this compound can vary between species and even strains of animals. The estimated oral LD50 for rats is in the range of 60-135 mg/kg.[1] If you are observing high mortality, the first step is to reduce the dose. For chronic studies, doses as low as 2.5 mg/kg/day administered subcutaneously have been shown to be effective in mice while minimizing mortality.[8][9][10][11]

  • Route of administration: The route of administration can significantly impact toxicity. Bolus injections may lead to higher peak concentrations and greater toxicity. Consider using an osmotic mini-pump for continuous, low-dose subcutaneous infusion to maintain more stable plasma levels.[8][9][10][11]

  • Vehicle selection: The vehicle used to dissolve this compound can influence its absorption and toxicity. Dimethyl sulfoxide (DMSO) is a common vehicle.[7] Ensure the vehicle itself is not contributing to toxicity by including a vehicle-only control group.

  • Animal health status: Pre-existing health conditions can increase susceptibility to this compound toxicity. Ensure that all animals are healthy and of a consistent age and weight at the start of the study.

Issue 2: Inconsistent or highly variable results in behavioral tests.

Possible Cause & Solution:

  • Inconsistent this compound administration: Ensure precise and consistent dosing for all animals. For injections, use a consistent technique and injection volume. For osmotic mini-pumps, ensure proper implantation and function.

  • Variability in animal sensitivity: There can be individual differences in susceptibility to this compound.[9] Increasing the number of animals per group can help to mitigate the impact of individual variability on statistical power.

  • Habituation to behavioral tests: Ensure that animals are properly habituated to the testing apparatus and procedures before baseline measurements and subsequent testing.

  • Timing of behavioral testing: The timing of behavioral assessments relative to this compound administration can be critical. Establish a consistent schedule for testing.

Issue 3: Lack of significant peripheral neuropathy in my model.

Possible Cause & Solution:

  • Insufficient dose or duration of exposure: Peripheral neuropathy often develops with chronic exposure. You may need to increase the duration of this compound administration. One study observed peripheral motor nerve degeneration after 27 days of intermittent subcutaneous injections in rats.[7]

  • Insensitive assessment methods: The methods used to assess peripheral neuropathy may not be sensitive enough to detect subtle changes. Consider using a combination of behavioral tests (e.g., rotarod, grip strength), electrophysiological measurements (e.g., motor nerve conduction velocity), and immunohistochemical analysis of peripheral nerves.[7]

  • Animal species or strain: The development of peripheral neuropathy can be species- and strain-dependent. Review the literature to select a species and strain known to be susceptible to this compound-induced peripheral neuropathy.

Quantitative Data Summary

Table 1: this compound Dosages and Effects in Rodent Models

Animal ModelDosage and Administration RouteDurationKey FindingsReference
Sprague-Dawley Rats1 or 2 mg/kg, s.c., intermittently27 daysDecreased motor nerve conduction velocity, neurodegeneration in sciatic nerves.[7]
C57BL/6J Mice2.5 mg/kg/day, s.c. via osmotic mini-pump4 weeksMotor deficits, reduction of cholinergic neurons in the intestinal myenteric plexus.[8][9][10][11]
Rats2.5 mg/kg/day, i.p.28 daysIncreased oxidative stress and inflammation, loss of dopaminergic neurons.[5]
Mice3 or 10 mg/kg/day, i.p.21 daysSignificant locomotor and exploratory impairment.[12]
Sprague-Dawley Rats2-12 µg in 1 µl, intranigral infusionAcuteDose-dependent reduction of striatal dopamine.[14]

Experimental Protocols

Protocol 1: Chronic Subcutaneous this compound Administration in Mice using Osmotic Mini-pumps

This protocol is adapted from studies that have successfully induced both central and peripheral features of Parkinson's disease.[8][9][10][11]

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle, such as a 1:1 mixture of DMSO and polyethylene glycol (PEG).

    • Prepare the solution to deliver a final dose of 2.5 mg/kg/day based on the pump's flow rate and the average weight of the mice.

  • Osmotic Mini-pump Filling:

    • Under sterile conditions, fill the osmotic mini-pumps with the this compound solution according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Make a small subcutaneous incision on the back of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the filled osmotic mini-pump into the pocket.

    • Close the incision with sutures or surgical staples.

  • Post-operative Care:

    • Monitor the animal for recovery from anesthesia and signs of pain or infection.

    • Provide appropriate post-operative analgesia as recommended by your institution's animal care and use committee.

  • Monitoring:

    • Monitor the animals daily for changes in body weight, general health, and the development of motor deficits.

    • Conduct behavioral assessments at baseline and at regular intervals throughout the 4-week administration period.

Protocol 2: Assessment of Motor Nerve Conduction Velocity (MCV) in Rats

This protocol is based on a method used to assess peripheral neuropathy in this compound-treated rats.[7]

  • Animal Preparation:

    • Anesthetize the rat.

    • Place the rat on a heating pad to maintain body temperature.

  • Electrode Placement:

    • Place stimulating electrodes on the tail at the base and a more distal location.

    • Place surface receiver electrodes over the tail muscle, distal to the stimulating electrodes.

  • Stimulation and Recording:

    • Deliver a supramaximal stimulus at the proximal and distal stimulation sites.

    • Record the resulting muscle action potentials.

  • Calculation of MCV:

    • Measure the latency of the action potential from each stimulation site.

    • Measure the distance between the two stimulating electrodes.

    • Calculate the MCV using the formula: MCV = Distance / (Proximal Latency - Distal Latency).

Visualizations

Rotenone_Toxicity_Pathway This compound This compound complex_i Mitochondrial Complex I This compound->complex_i Inhibits atp ATP Production etc->atp Leads to Decreased ros Reactive Oxygen Species (ROS) etc->ros Leads to Increased neuronal_damage Neuronal Damage & Apoptosis atp->neuronal_damage Contributes to oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->neuronal_damage peripheral_toxicity Peripheral Toxicity (e.g., Neuropathy) neuronal_damage->peripheral_toxicity Rotenone_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis animal_model Select Animal Model (e.g., C57BL/6J Mice) administration This compound Administration (e.g., s.c. mini-pump) animal_model->administration rotenone_prep Prepare this compound Solution (e.g., 2.5 mg/kg/day) rotenone_prep->administration behavioral Behavioral Testing (e.g., Rotarod, Open Field) administration->behavioral electrophysiology Electrophysiology (e.g., MCV) administration->electrophysiology histology Histology/IHC (e.g., Sciatic Nerve) administration->histology data_analysis Data Analysis & Interpretation behavioral->data_analysis electrophysiology->data_analysis histology->data_analysis

References

Technical Support Center: Stabilizing Rotenone Solutions for Repeatable Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with maintaining stable rotenone solutions for experimental use. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solution stability a concern?

This compound is a naturally occurring compound widely used as a pesticide and a scientific tool to study mitochondrial dysfunction by inhibiting Complex I of the electron transport chain.[1] Its utility in research, particularly in modeling neurodegenerative diseases like Parkinson's, is well-established.[2] However, this compound is inherently unstable in solution, degrading in the presence of light, heat, and oxygen.[1][3] This degradation can lead to a decrease in its effective concentration, resulting in experimental variability and non-reproducible results.[4]

Q2: What are the primary factors that lead to the degradation of this compound solutions?

Several factors can contribute to the degradation of this compound in solution:

  • Light Exposure: this compound is sensitive to light and can undergo photodegradation.[1][3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[3][5]

  • Oxygen: Exposure to air leads to oxidation, a primary degradation pathway.[1][3] Solutions in organic solvents, when exposed to light and air, can change color from colorless to yellow, orange, and finally deep red due to oxidation.[3][6]

  • pH: The pH of the solvent can also affect stability.

Q3: How should I prepare a stock solution of this compound?

Due to its poor water solubility, this compound stock solutions are typically prepared in organic solvents.[4][7]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 50 mg/mL.[7][8] Ethanol and chloroform are also suitable solvents.[7][9]

  • Procedure: To prepare a stock solution, dissolve the crystalline this compound powder in the chosen solvent.[7] It is recommended to purge the solvent with an inert gas, such as nitrogen, to minimize oxidation.[7][9] For in vitro experiments, a 10 mM stock solution in DMSO is often used.[4][10]

Q4: What are the recommended storage conditions for this compound powder and solutions?

Proper storage is critical for maintaining the integrity of your this compound.

  • Crystalline Powder: Solid this compound should be stored at -20°C and is stable for at least two years under these conditions.[9]

  • Stock Solutions: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to one month.[8][11] For storage up to 6 months, it is recommended to store under nitrogen at -20°C.[8]

  • Working Solutions: Aqueous working solutions of this compound are highly unstable and should be prepared fresh for each experiment and used within a few hours.[11]

Q5: What are the visual indicators of this compound degradation?

A noticeable color change in your this compound solution is a key indicator of degradation. Solutions of this compound in organic solvents will change from colorless to yellow, then orange, and finally deep red upon oxidation and exposure to light and air.[1][3][12] This is due to the formation of degradation products like dehydrothis compound and rotenonone.[1]

Troubleshooting Guide

Issue 1: I am observing inconsistent or no effects of this compound in my cell culture experiments.

This is a common problem often linked to the degradation of the this compound working solution.

  • Possible Cause: The this compound in your aqueous working solution has degraded.

    • Troubleshooting Steps:

      • Always prepare your working solution fresh immediately before each experiment.[4]

      • Minimize the exposure of the working solution to light and room temperature.

      • Consider preparing the working solution in a medium that has been degassed to reduce dissolved oxygen.

      • If possible, perform a concentration check of your working solution using methods like HPLC or UV-Vis spectrophotometry.[13][14][15]

  • Possible Cause: The stock solution has degraded.

    • Troubleshooting Steps:

      • Ensure your DMSO stock solution is stored properly at -80°C and has not been subjected to multiple freeze-thaw cycles.[11]

      • If your stock solution is old (more than a month), prepare a fresh stock from the crystalline powder.[11]

      • Visually inspect the stock solution for any color change.

Issue 2: My this compound solution appears cloudy or has a precipitate after dilution in an aqueous medium.

This compound is poorly soluble in water and can precipitate out of solution when the concentration of the organic solvent is significantly reduced.[4][16]

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in your working solution is too low to maintain this compound solubility.

    • Troubleshooting Steps:

      • Ensure that the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells, typically below 0.5%.

      • When preparing the working solution, add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion.

      • If precipitation persists, you may need to explore the use of a different solvent system or the addition of a surfactant, though this should be carefully validated for its effects on your experimental system.[17]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
DMSO~50 mg/mL[7][9]
Chloroform~50 mg/mL[7][9]
Ethanol~5 mg/mL[7][9]
Acetone6.6 g/100 mL (at 20°C)[11]
WaterPoorly soluble[4]
Table 2: Stability of this compound Under Different Conditions
ConditionStability/Half-LifeReference
Solid (crystalline) ≥ 2 years at -20°C[9]
DMSO Stock Solution Up to 1 month at -80°C[11]
Aqueous Solution (Lab) Half-life of 13 days at 17°C and 22 days at 12°C[3]
Aqueous Solution (Natural Waters) Half-life can be a few hours in summer[3]
Light and Air Exposure Rapid decomposition[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (M.W. 394.42 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., nitrogen or argon)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 3.94 mg of this compound powder in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • If available, briefly purge the headspace of the tube with an inert gas to displace oxygen.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of a 100 nM this compound Working Solution for Cell Culture
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Prepare a series of intermediate dilutions from the 10 mM stock solution in cell culture medium. For example, a 1:100 dilution to get a 100 µM solution, followed by another 1:100 dilution to get a 1 µM solution.

    • From the 1 µM intermediate solution, perform a final 1:10 dilution in pre-warmed cell culture medium to achieve the final working concentration of 100 nM.

    • Ensure the final DMSO concentration in the working solution is below the cytotoxic level for your specific cell line (typically <0.5%).

    • Use the working solution immediately after preparation.

Visualizations

Rotenone_Degradation_Pathway cluster_factors This compound Stable this compound in Solution Degraded_this compound Degraded this compound (Reduced Activity) This compound->Degraded_this compound Degradation Degradation_Factors Degradation Factors Light Light Heat Heat Oxygen Oxygen Dehydrothis compound Dehydrothis compound Degraded_this compound->Dehydrothis compound Rotenonone Rotenonone Degraded_this compound->Rotenonone Color_Change Visual Indicator: Color Change (Yellow -> Orange -> Red) Degraded_this compound->Color_Change

Caption: Factors contributing to the degradation of this compound in solution.

Rotenone_Workflow Start Start: this compound Powder Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Solution Store_Stock->Prepare_Working Use one aliquot per experiment Experiment Perform Experiment (Use Immediately) Prepare_Working->Experiment End End: Consistent Results Experiment->End

Caption: Recommended workflow for preparing and using this compound solutions.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Working_Solution Was the working solution prepared fresh? Start->Check_Working_Solution Prepare_Fresh Action: Prepare a fresh working solution immediately before use. Check_Working_Solution->Prepare_Fresh No Check_Stock_Solution Is the stock solution old or discolored? Check_Working_Solution->Check_Stock_Solution Yes Consistent_Results Consistent Results Prepare_Fresh->Consistent_Results Prepare_New_Stock Action: Prepare a new stock solution from powder. Check_Stock_Solution->Prepare_New_Stock Yes Check_Precipitate Is there a precipitate in the working solution? Check_Stock_Solution->Check_Precipitate No Prepare_New_Stock->Consistent_Results Optimize_Dilution Action: Optimize dilution procedure (e.g., vortexing) and check final DMSO %. Check_Precipitate->Optimize_Dilution Yes Check_Precipitate->Consistent_Results No Optimize_Dilution->Consistent_Results

Caption: Troubleshooting inconsistent results with this compound experiments.

References

Technical Support Center: Addressing Rotenone Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for handling rotenone, focusing on its challenging solubility in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring isoflavonoid derived from the roots of several plant species.[1] It is widely used as a pesticide and a research tool.[1] Its primary mechanism of action is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This inhibition blocks the transfer of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis.[2][4]

Q2: Why is this compound so difficult to dissolve in aqueous media?

This compound is a highly lipophilic and hydrophobic molecule, making it poorly soluble in water.[5][6] Its water solubility is extremely low, reported to be around 0.289 mg/L.[7] When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium like cell culture media or buffer, the this compound can quickly precipitate out of solution as it exceeds its solubility limit.[5][8]

Q3: What are the recommended organic solvents for preparing a this compound stock solution?

Due to its poor water solubility, a stock solution must be prepared using an organic solvent. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[5][9][10][11] Chloroform, acetone, and ethyl acetate are also effective solvents but are more commonly used for extraction rather than for preparing solutions for biological experiments.[5][12][13]

Q4: What is the stability of this compound in stock solutions and working solutions?

This compound is sensitive to light and air.[13] Stock solutions in organic solvents like DMSO can become oxidized upon exposure, turning yellow and then red, which may affect their biological activity.[14] It is recommended to store stock solutions in aliquots at -20°C or -80°C, protected from light, where they can be stable for at least a month.[15][16][17] Aqueous working solutions should be prepared fresh for each experiment as this compound degrades within hours in media.[15]

Q5: What are the essential safety precautions when handling this compound?

This compound is toxic if swallowed, inhaled, or absorbed through the skin and is irritating to the eyes, skin, and respiratory system.[18][19][20] Always handle this compound powder in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][21] Avoid generating dust.[18] In case of accidental contact, wash the affected area thoroughly with soap and water.[19]

Troubleshooting Guides

Problem: Precipitate Forms After Diluting Stock Solution into Aqueous Media

Issue: Upon adding my DMSO stock of this compound to cell culture media (e.g., DMEM) or a buffer (e.g., PBS), a white or brown precipitate forms immediately or after a short time.[6][22]

Cause: This occurs because the final concentration of this compound in the aqueous medium exceeds its maximum solubility, a phenomenon known as "crashing out" or precipitation. The organic solvent (DMSO) disperses in the water, leaving the hydrophobic this compound molecules to aggregate.

Solutions:

  • Maintain a Low Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your culture medium is low, typically ≤0.5%.[23] High concentrations of organic solvents can be toxic to cells and can also promote precipitation.

  • Use Serum-Containing Media: If your experimental design allows, perform dilutions in media containing fetal bovine serum (FBS). The proteins and lipids in the serum can act as solubilizing agents, helping to keep this compound in solution.[24]

  • Rapid Mixing: Add the this compound stock solution directly to the media while vortexing or swirling the tube. This promotes rapid dispersal and can help prevent the formation of localized high concentrations that lead to precipitation.

  • Prepare Fresh and Use Immediately: Do not store diluted aqueous solutions of this compound. Prepare them immediately before adding them to your cells.[5]

  • Sonication: For persistent issues, brief sonication in an ultrasound bath may help to break down aggregates and create a more uniform suspension, but this may not create a true solution.[24]

Problem: Inconsistent or No Biological Effect Observed

Issue: My this compound treatment does not produce the expected cellular effects (e.g., decreased cell viability, increased ROS) or the results are not reproducible.[23]

Cause: This can be due to several factors:

  • Precipitation: The actual concentration of soluble, biologically active this compound is much lower than intended because most of it has precipitated.[23]

  • Degradation: The this compound stock or working solution has degraded due to improper storage (exposure to light, air, or multiple freeze-thaw cycles).[23]

  • Inaccurate Stock Concentration: The initial stock solution was not prepared correctly.

Solutions:

  • Visually Inspect for Precipitation: Before treating cells, hold your flask or plate up to a light source to check for any visible precipitate in the media. If present, the experiment should be repeated with improved dilution techniques.

  • Prepare Fresh Solutions: Always use freshly prepared working solutions. If you suspect your stock solution has degraded, prepare a new one from powder.

  • Control Your Vehicle: Always include a vehicle control group in your experiments (e.g., cells treated with the same final concentration of DMSO without this compound) to ensure that the observed effects are due to this compound and not the solvent.[10]

  • Store Aliquots: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[16] Store them protected from light at -20°C or below.[16]

Data Summary

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL)Solubility (mM)Reference(s)
Water~0.00029~0.00074[7]
DMSO50 mg/mL~126.8 mM[9][25][26]
Ethanol5 mg/mL~12.7 mM[9][26]
Chloroform50 mg/mL~126.8 mM[9][26][27]
Acetone70.6 g/L (70.6 mg/mL)~179.0 mM[7]
Ethyl Acetate53.2 g/L (53.2 mg/mL)~134.9 mM[7]
Methanol2.76 g/L (2.76 mg/mL)~7.0 mM[7]

Note: Solubility values can vary slightly between different suppliers and batches. Some sources may require ultrasonication to achieve maximum solubility in DMSO.[25]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 394.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance and chemical fume hood

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance within a chemical fume hood.

  • Carefully weigh approximately 4 mg of this compound powder into the tube. Record the exact weight.

  • Calculate the precise volume of DMSO needed to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / 394.42 g/mol ) * 100,000

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex for 1-2 minutes until the powder is completely dissolved. If needed, brief sonication can be used.[24]

  • Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light.

  • Store the aliquots at -20°C or -80°C for long-term use.[15][16]

Diagram 1: this compound's Mechanism of Action

Rotenone_Mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII ROS Increased ROS (Oxidative Stress) ComplexI->ROS Dysregulation ATP Decreased ATP (Energy Depletion) ComplexI->ATP Blockade ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV This compound This compound This compound->ComplexI Inhibition NADH NADH NADH->ComplexI e- Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Rotenone_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO to make 10 mM Stock weigh->dissolve store 3. Aliquot and Store Stock at -20°C dissolve->store thaw 4. Thaw Single Aliquot store->thaw intermediate 5. (Optional) Prepare Intermediate Dilution in Media thaw->intermediate Recommended final 6. Prepare Final Working Solution in Media thaw->final Direct Dilution intermediate->final check 7. Visually Inspect for Precipitate final->check check->start Precipitate Found (Re-evaluate) treat 8. Add to Cells Immediately check->treat No Precipitate end End treat->end Troubleshooting_Logic start Precipitate Observed in Aqueous Working Solution q1 Is the final DMSO concentration >0.5%? start->q1 s1 Solution: Lower the final DMSO concentration. q1->s1 Yes q2 Was the stock added to the media too slowly? q1->q2 No s2 Solution: Add stock to media while vortexing/swirling. q2->s2 Yes q3 Does your media contain serum? q2->q3 No q3->s2 Yes s4 Consider using a different co-solvent system if serum cannot be used. q3->s4 No s3 Action: If possible, add serum to media to act as a solubilizing agent.

References

best practices for handling and disposal of rotenone in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting, and frequently asked questions for the safe handling and disposal of rotenone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound in the lab?

A: this compound is a hazardous substance that is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] It can cause skin, eye, and respiratory irritation.[1][2] Ingestion may lead to effects ranging from mild irritation to vomiting, while inhalation of high doses can cause increased respiration followed by depression and convulsions.[3] It is crucial to handle it with appropriate safety precautions to minimize exposure.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: When handling this compound, especially in its powdered form, a comprehensive set of PPE is required. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or chemical splash goggles.[4] Work should be conducted in a chemical fume hood to avoid inhalation of dust.[5] For handling larger quantities or during potential exposure to dust, a NIOSH-approved respirator is necessary.[2][6]

Q3: How should I properly store this compound powder and its solutions?

A: this compound powder should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from light, air, and incompatible materials like strong oxidizing agents.[1][7][8] For long-term stability, crystalline this compound should be stored at -20°C, where it is stable for at least two years.[9] Stock solutions, particularly those in organic solvents, should be purged with an inert gas and stored at -20°C.[9][10]

Q4: What is the correct procedure for preparing a this compound stock solution?

A: To prepare a stock solution, work inside a chemical fume hood and wear all required PPE.[5] this compound is poorly soluble in water but soluble in organic solvents like DMSO, ethanol, and chloroform.[9][11] Weigh the desired amount of crystalline this compound, then dissolve it in the solvent of choice. For example, the solubility is approximately 50 mg/mL in DMSO and chloroform.[9][10] It is recommended to purge the solvent with an inert gas before use.[9][10] (See Experimental Protocols section for a detailed methodology).

Q5: What should I do in case of a minor this compound spill (solid or liquid)?

A: For a minor spill, first alert others in the area.[12] Wearing appropriate PPE, contain the spill.[7][13] For solid spills, avoid generating dust; gently cover and sweep or vacuum the powder into a labeled hazardous waste container.[5][7][14] For liquid spills, use an absorbent material like spill pads or vermiculite, starting from the edges and working inwards.[14][15][16] Once absorbed, collect the material into a sealed, labeled hazardous waste bag or container.[14]

Q6: How should a major this compound spill be handled?

A: A major spill (e.g., a large quantity or wide dispersal of powder) requires immediate evacuation of the area.[4][15] Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[4][8] Close off the area to prevent entry and await trained personnel to manage the cleanup.[15]

Q7: How must I dispose of this compound waste (pure chemical, solutions, contaminated labware)?

A: this compound wastes are considered acutely hazardous.[17] All this compound waste, including the pure chemical, unused solutions, and contaminated materials (e.g., gloves, wipes, pipette tips, labware), must be disposed of as hazardous waste.[7] Collect these materials in a clearly labeled, sealed, and non-reactive hazardous waste container.[4][7] Never dispose of this compound down the drain, as it is extremely toxic to aquatic organisms.[17] Contact your institution's EHS department for specific guidance and to arrange for pickup and disposal in accordance with local, state, and federal regulations.[2][17]

Q8: What are the first aid procedures for this compound exposure?

A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][5][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueNotes / Solvent
Toxicity (LD50) 132 - 1500 mg/kgOral, Rat[3]
350 mg/kgOral, Mouse[3]
1.6 mg/kgIntraperitoneal, Rat[1]
0.2 mg/kgIntravenous, Rat[1]
Solubility ~50 mg/mLDMSO[9][10]
~50 mg/mLChloroform[9][10]
~5 mg/mLEthanol[9][10]
Poorly solubleWater[11]
Stability ≥ 2 years at -20°CAs a crystalline solid[9]
Decomposes upon exposure to light and airSolutions may change color from yellow to red[18]
Workplace Exposure Limit (PEL) 5 mg/m³OSHA, 8-hour time-weighted average[1][8]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in cell culture or other experiments.

Materials:

  • This compound (FW: 394.4 g/mol )[9]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

  • Sterile microcentrifuge tubes or amber glass vial

  • Pipettors and sterile tips

Methodology:

  • Pre-Experiment Safety Check: Ensure the chemical fume hood is certified and functioning correctly. Confirm all required PPE is available and in good condition.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 394.4 g/mol = 0.3944 g/L = 3.944 mg

  • Weighing this compound: Inside the chemical fume hood, carefully weigh out 3.944 mg of this compound powder onto weighing paper using a calibrated analytical balance.

  • Dissolving this compound: Transfer the weighed this compound powder into a sterile amber vial or microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to fully dissolve the compound.[19]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[9] The solution should be stable for several months under these conditions.

Visualizations

Experimental Workflow: Safe Handling and Solution Preparation

G cluster_prep Preparation cluster_exec Execution (in Chemical Fume Hood) cluster_post Post-Execution A Review Safety Data Sheet (SDS) B Gather Materials: This compound, Solvent, Glassware A->B C Don PPE: Lab Coat, Gloves, Goggles B->C D Weigh this compound Powder C->D E Add Solvent to Powder D->E F Mix Until Dissolved (Vortex/Sonicate) E->F G Aliquot into Labeled Vials F->G I Decontaminate Workspace & Glassware F->I H Store at -20°C, Protected from Light G->H J Dispose of Contaminated Waste as Hazardous I->J

Caption: Workflow for the safe preparation of a this compound solution.

Logical Relationship: this compound Spill Response

G Spill This compound Spill Occurs Decision Is spill >500mL, involves dust, or poses immediate threat? Spill->Decision Evacuate Evacuate Immediate Area Decision->Evacuate  Yes (Major Spill) AlertColleagues Alert Nearby Personnel Decision->AlertColleagues No (Minor Spill)   AlertEHS Alert Institutional EHS and Emergency Services (911) Evacuate->AlertEHS Isolate Isolate and Secure the Area (Close doors, post warnings) AlertEHS->Isolate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) AlertColleagues->DonPPE Contain Contain Spill (Use absorbent dikes for liquids) DonPPE->Contain Cleanup Clean Up Spill (Absorb liquid or gently sweep powder) Contain->Cleanup Collect Collect Waste into Labeled Hazardous Waste Container Cleanup->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate

Caption: Decision tree for responding to a this compound spill.

Experimental Workflow: this compound Waste Disposal

G cluster_waste Waste Streams Start Start: Generation of this compound Waste A Contaminated Solids (Gloves, tubes, wipes) Start->A B Liquid Waste (Unused solutions) Start->B C Expired/Unused Pure this compound Start->C Segregate Segregate Waste Streams into Designated Containers A->Segregate B->Segregate C->Segregate Label Ensure Containers are: 1. Clearly Labeled 'Hazardous Waste - this compound' 2. Tightly Sealed 3. Stored in a Secondary Container Segregate->Label Contact Contact Institutional EHS for Waste Pickup and Disposal Label->Contact End End: Waste Removed by EHS Contact->End

Caption: Workflow for the proper disposal of this compound waste.

References

Technical Support Center: Navigating Rotenone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in rotenone experiments.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

High variability between replicate experiments is a common challenge that can obscure the true effects of this compound.

Possible Causes and Solutions:

Cause Solution
This compound Instability This compound is sensitive to light, heat, and oxygen.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO or ethanol and store them at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Protect solutions from light during preparation and experiments.
Inconsistent Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Variations in cell density and passage number can significantly impact results. Standardize cell seeding density and use a consistent range of passage numbers for all experiments.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to your experimental system.
Uneven Drug Distribution After adding this compound, ensure it is evenly distributed in the culture medium by gently swirling the plate or tube. Inadequate mixing can lead to localized differences in concentration.
Issue 2: No Observable Effect of this compound

In some instances, this compound treatment may not produce the expected cellular or physiological changes.

Possible Causes and Solutions:

Cause Solution
Sub-optimal this compound Concentration The effective concentration of this compound is highly cell-type and assay-dependent, ranging from nanomolar to micromolar concentrations.[3][4][5] Perform a dose-response curve to determine the optimal concentration for your specific experimental model and desired outcome (e.g., partial mitochondrial inhibition vs. significant cell death).
Insufficient Incubation Time The effects of this compound can be time-dependent.[6][7] Conduct a time-course experiment to identify the optimal exposure duration to observe the desired cellular response.
Incorrect Assay Window The timing of your assay is critical. For example, changes in mitochondrial membrane potential may be an early event, while apoptosis may occur later. Optimize your assay endpoint to coincide with the expected peak of the this compound-induced effect.
Degraded this compound Stock As mentioned, this compound is unstable.[1] If you suspect your stock has degraded, prepare a fresh solution and re-run the experiment.
Cellular Resistance Some cell lines may exhibit inherent or acquired resistance to this compound. This could be due to various factors, including high glycolytic activity or robust antioxidant defense mechanisms. Consider using a different cell line or a positive control known to be sensitive to this compound to validate your experimental setup.
Issue 3: Off-Target Effects or Unexpected Cellular Responses

This compound can sometimes induce effects that are not directly related to mitochondrial complex I inhibition.

Possible Causes and Solutions:

Cause Solution
Solvent Toxicity High concentrations of solvents like DMSO or ethanol can be toxic to cells. Always include a vehicle control (cells treated with the solvent at the same concentration used for the this compound treatment) to distinguish between solvent-induced and this compound-induced effects.[8]
Microtubule Disruption At higher concentrations, this compound can interfere with microtubule assembly, which can lead to artifacts unrelated to its effects on the electron transport chain.[9] If you suspect microtubule-related off-target effects, consider using lower, more specific concentrations of this compound or a different complex I inhibitor.
Secondary Effects of Mitochondrial Dysfunction Inhibition of complex I leads to a cascade of downstream events, including increased reactive oxygen species (ROS) production and ATP depletion.[3][10] These can trigger various cellular stress responses. To isolate the primary effects of complex I inhibition, consider using antioxidants like α-tocopherol or coenzyme Q10 to mitigate oxidative stress.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase).[12][13] It blocks the transfer of electrons from NADH to ubiquinone, thereby disrupting the electron transport chain.[6] This inhibition leads to a decrease in ATP production through oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS).[4][10]

Q2: How does this compound-induced mitochondrial dysfunction lead to cell death?

A2: The disruption of the electron transport chain by this compound triggers a cascade of events leading to cell death. The primary consequences are ATP depletion and oxidative stress due to increased ROS production.[3][4] This can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c, and activation of caspase cascades, ultimately resulting in apoptosis.[5][10]

Q3: What are the typical concentrations of this compound used in cell culture experiments?

A3: The effective concentration of this compound varies significantly depending on the cell type and the duration of exposure. For inducing mitochondrial dysfunction without causing immediate, widespread cell death, concentrations in the range of 50 nM to 500 nM are often used.[3] To model neurodegeneration or induce significant apoptosis, concentrations from 1 µM to 10 µM are commonly employed.[4][9][14] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental system.[7]

Q4: For how long should I treat my cells with this compound?

A4: The incubation time for this compound treatment can range from a few hours to several days or even weeks in chronic exposure models.[6][11] Short-term exposures (e.g., 1-24 hours) are often used to study acute effects on mitochondrial function and signaling pathways.[7] Longer-term exposures are used to model the chronic neurodegenerative processes seen in diseases like Parkinson's.[15] A time-course experiment is recommended to determine the optimal treatment duration.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a relatively specific inhibitor of complex I, it has been reported to have off-target effects, particularly at higher concentrations. One notable off-target effect is the disruption of microtubule assembly.[9] This can interfere with cellular processes like axonal transport and cell division, leading to artifacts. To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound determined from a dose-response curve.

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes for this compound experiments based on published literature.

Table 1: this compound Concentration and Effects in a Neuroblastoma Cell Line (e.g., SH-SY5Y)

ConcentrationExposure TimeExpected OutcomeReference(s)
50 nM - 500 nM24 hPartial inhibition of mitochondrial respiration, increased ROS, minimal cell death.[3]
1 µM - 10 µM24 hSignificant decrease in cell viability, apoptosis, pronounced mitochondrial dysfunction.[4][5]
100 nM6 hDecrease in succinyl-CoA and increase in β-hydroxybutyryl-CoA levels.[6]
0.1 µM - 50 µM24 - 48 hDose-dependent reduction in cell viability.[14]

Table 2: this compound Effects on Primary Neurons

ConcentrationExposure TimeExpected OutcomeReference(s)
50 nM7 daysIncreased protein carbonyls, damage to dopaminergic neurons.[11]
0.1 nM - 10 µM12 hSelective apoptosis of serotonergic and dopaminergic neurons.[9]
0.5 µM - 1 µM24 hSignificant reduction in cell viability and increased apoptosis.[7]

Key Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, to measure changes in mitochondrial membrane potential.

Materials:

  • Cell culture medium

  • This compound stock solution

  • TMRM or JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate or dish and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Thirty minutes before the end of the treatment, add the TMRM or JC-1 staining solution to the culture medium at the manufacturer's recommended concentration.

  • Incubate the cells in the dark at 37°C.

  • After incubation, wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh pre-warmed PBS or imaging buffer to the cells.

  • Immediately acquire images using a fluorescence microscope or measure fluorescence intensity with a plate reader. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to detect intracellular ROS.

Materials:

  • Cell culture medium

  • This compound stock solution

  • DCFDA solution

  • Fluorescence microscope or plate reader

Procedure:

  • Plate cells and treat with this compound or vehicle as described in Protocol 1.

  • Towards the end of the this compound treatment, load the cells with the DCFDA probe according to the manufacturer's instructions (typically for 30-60 minutes).

  • After loading, wash the cells with PBS to remove excess probe.

  • Add fresh PBS or imaging buffer.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Visualizations

Rotenone_Signaling_Pathway cluster_etc Mitochondria This compound This compound ComplexI Mitochondrial Complex I This compound->ComplexI Inhibits ETC Electron Transport Chain NAD NAD+ ATP_depletion ATP Depletion ComplexI->ATP_depletion Leads to ROS Increased ROS (Reactive Oxygen Species) ComplexI->ROS Leads to e_flow Electron Flow NADH NADH mPTP mPTP Opening ATP_depletion->mPTP OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->mPTP MMP_loss ΔΨm Loss mPTP->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Rotenone_Experiment_Workflow start Start: Experimental Design cell_prep Cell Culture & Seeding start->cell_prep treatment This compound Treatment (Dose-response & Time-course) cell_prep->treatment vehicle_control Vehicle Control cell_prep->vehicle_control assays Perform Cellular Assays treatment->assays vehicle_control->assays data_acq Data Acquisition assays->data_acq analysis Data Analysis & Statistics data_acq->analysis interpretation Interpretation of Results analysis->interpretation end Conclusion interpretation->end

Caption: A generalized workflow for conducting this compound experiments.

Troubleshooting_Logic cluster_no_effect Troubleshooting 'No Effect' cluster_variability Troubleshooting 'High Variability' cluster_off_target Troubleshooting 'Off-Target Effects' start Unexpected Result no_effect No Observable Effect? start->no_effect high_variability High Variability? start->high_variability off_target Off-target Effects? start->off_target conc Check Concentration (Dose-Response) no_effect->conc instability Address this compound Instability (Aliquot, Protect from Light) high_variability->instability solvent Include Vehicle Control off_target->solvent time Check Incubation Time (Time-Course) conc->time stock Check this compound Stock (Prepare Fresh) time->stock cell_health Standardize Cell Culture instability->cell_health pipetting Verify Pipetting Accuracy cell_health->pipetting microtubule Use Lower Concentration solvent->microtubule secondary Use Antioxidants microtubule->secondary

References

Technical Support Center: Refining Rotenone Treatment Protocols for Enhanced Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their rotenone treatment protocols. The focus is on enhancing the specificity of this compound as a mitochondrial complex I inhibitor and navigating common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for inhibiting mitochondrial complex I without causing excessive off-target effects?

A1: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and specific research question. It is crucial to perform a dose-response curve for your specific model system. However, based on published studies, a general range can be recommended. For in vitro cell culture experiments, concentrations typically range from 10 nM to 1 µM.[1][2] It has been shown that concentrations as low as 10 nM can be effective in inhibiting cellular respiration.[3] Higher concentrations (above 10 µM) are more likely to induce off-target effects, such as microtubule disruption.[4]

Q2: How long should I expose my cells to this compound?

A2: Treatment duration, like concentration, is cell-type and endpoint-dependent. Short-term exposure (2-6 hours) is often sufficient to observe effects on mitochondrial respiration and reactive oxygen species (ROS) production.[2] Longer-term exposure (24-48 hours) is typically used to study apoptosis and other downstream cellular events.[5][6] A time-course experiment is recommended to determine the optimal duration for your specific assay. A time-dependent decline in cell viability is often observed over a 24-hour period.[7]

Q3: My this compound solution appears to be precipitating in the culture medium. How can I prevent this?

A3: this compound has low aqueous solubility.[8] To prevent precipitation, it is essential to first dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[9] This stock solution can then be diluted in the culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[9] It is also recommended to prepare fresh dilutions from the stock solution for each experiment as this compound can degrade upon exposure to light and air.[10]

Q4: I am observing high variability in my results between experiments. What are the common sources of variability in this compound studies?

A4: Variability is a known challenge in this compound models.[11] Several factors can contribute to this:

  • This compound stability: this compound is sensitive to light and air, and its degradation can lead to inconsistent results.[10] Prepare fresh working solutions for each experiment and store stock solutions properly at -20°C.[8]

  • Cellular health and density: Ensure your cells are healthy and seeded at a consistent density for each experiment.

  • Vehicle effects: If using a solvent like DMSO, ensure the final concentration is consistent across all treatments, including the vehicle control.[9]

  • Washing procedures: When using equipment like high-resolution respirometers, ensure thorough washing protocols are followed to prevent this compound carryover between experiments.[12]

Q5: How can I be sure that the observed effects are due to complex I inhibition and not off-target effects?

A5: To enhance the specificity of your this compound treatment and confirm that the observed effects are due to complex I inhibition, consider the following controls:

  • Use of antioxidants: Pre-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) can help determine if the observed effects are mediated by an increase in mitochondrial ROS, a direct consequence of complex I inhibition.[13][14]

  • Rescue experiments: In some systems, it may be possible to express alternative enzymes, such as the yeast NDI1 (NADH-ubiquinone oxidoreductase), which can bypass complex I. If the expression of NDI1 rescues the this compound-induced phenotype, it strongly suggests the effect is due to complex I inhibition.[13]

  • Comparison with other complex I inhibitors: Using other complex I inhibitors, such as MPP+, can help confirm that the observed phenotype is a class effect of complex I inhibition.

  • Monitoring off-target effects: At higher concentrations, this compound is known to inhibit microtubule assembly.[4] You can assess microtubule integrity using immunofluorescence to ensure you are working below a concentration that causes significant cytoskeletal disruption.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.
Possible Cause Troubleshooting Step
Inactive this compound This compound is light and air sensitive.[10] Purchase fresh this compound and prepare new stock solutions in an appropriate solvent like DMSO. Store stock solutions protected from light at -20°C.[8]
Insufficient Concentration or Duration Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and assay. Some cell lines may be more resistant to this compound.
Incorrect Assay Ensure your chosen assay is sensitive enough to detect the expected changes. For example, for detecting ROS, a sensitive probe like MitoSOX is recommended for mitochondrial-specific ROS.[15]
Plate Reader Sensitivity In some cases, the signal generated (e.g., from a fluorescent ROS probe) may be below the detection limit of the instrument. Using a positive control (e.g., hydrogen peroxide for ROS) can help troubleshoot this.[16]
Problem 2: High levels of cell death, even at low this compound concentrations.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Your cell line may be particularly sensitive to this compound. Perform a detailed dose-response curve starting with very low concentrations (e.g., in the low nanomolar range).
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control.
Contamination Check for any potential contamination in your cell culture or reagents.
Pre-existing Cellular Stress Ensure your cells are healthy and not under stress from other factors (e.g., high passage number, nutrient deprivation) before starting the experiment.

Data Presentation

Table 1: In Vitro this compound Concentrations and Observed Effects

Concentration RangeCell Type(s)Observed Effect(s)Reference(s)
10 nM - 100 nMPrimary cortical neurons, SK-N-MC neuroblastoma cellsInhibition of cellular bioenergetics, decreased cell viability at 24h, decreased autophagic flux.[2][2]
100 nMSK-N-MC human neuroblastoma cells~32% ATP depletion.[13][13]
500 nMHL-1 cardiomyocytesSignificant increase in intracellular ROS production.[1][1]
0.5 µM - 1 µMPC12 cells, primary neuronsInhibition of mTOR signaling, induction of apoptosis.[5][6][5][6]
1 µMPC12 cells, primary neurons40-50% reduction in cell viability after 24 hours.[7][7]
1 µM - 10 µMCOS-7 cellsMitochondrial fragmentation.[4][4]

Table 2: In Vivo this compound Dosing and Administration in Rodent Models

DoseAnimal ModelAdministration RouteObserved Effect(s)Reference(s)
2.75 - 3.0 mg/kg/dayMale Lewis ratsIntraperitoneal injectionDevelopment of Parkinson's-like symptoms (bradykinesia, postural instability), 45% loss of tyrosine hydroxylase-positive neurons.[11][11]
3 mg/kgMiceIntraperitoneal injectionAltered migrating neuroblast populations in the hippocampus.[17][17]
30 mg/kg for 56 daysMiceOral gavageα-synuclein accumulation and dopaminergic neurodegeneration.[2][2]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial ROS Production using MitoSOX Red

This protocol is adapted from studies measuring mitochondrial superoxide production.[15][18]

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Antimycin A)

  • Negative control (vehicle, e.g., DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or controls for the predetermined time.

  • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.

  • Remove the culture medium from the cells and wash once with warm HBSS.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm) or measure the fluorescence intensity using a plate reader.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[19]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Culture medium

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound and controls for the desired duration.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

Mandatory Visualizations

Rotenone_Signaling_Pathway cluster_mito Mitochondrion This compound This compound complex_I Mitochondrial Complex I This compound->complex_I Inhibits ros Increased ROS (H2O2) complex_I->ros Leads to p38_mapk p38 MAPK Pathway ros->p38_mapk Activates nf_kb NF-κB Pathway ros->nf_kb Activates mTOR mTOR Signaling ros->mTOR Inhibits ca2 Increased Intracellular Ca2+ ros->ca2 Contributes to apoptosis Apoptosis p38_mapk->apoptosis nf_kb->apoptosis mTOR->apoptosis Inhibition leads to ca2->apoptosis

Caption: this compound-induced signaling pathways leading to apoptosis.

Rotenone_Troubleshooting_Workflow start Start Experiment observe_effect Observe Expected Phenotype? start->observe_effect no_effect No/Weak Effect observe_effect->no_effect No high_variability High Variability observe_effect->high_variability Inconsistent success Success observe_effect->success Yes check_reagents Check this compound Activity/Concentration no_effect->check_reagents optimize_conditions Optimize Dose and Duration check_reagents->optimize_conditions check_assay Verify Assay Sensitivity optimize_conditions->check_assay check_assay->start standardize_protocol Standardize Cell Handling & Dosing high_variability->standardize_protocol fresh_solutions Use Fresh this compound Working Solutions standardize_protocol->fresh_solutions fresh_solutions->start specificity_checks Perform Specificity Controls (e.g., Antioxidants, Rescue Experiment) success->specificity_checks

Caption: Troubleshooting workflow for this compound experiments.

References

mitigating off-target effects of rotenone in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of rotenone in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound's primary, on-target effect is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] This action blocks the transfer of electrons from NADH to ubiquinone, disrupting oxidative phosphorylation.[1] However, this primary effect triggers several downstream consequences, some of which can be considered off-target or confounding depending on the experimental goals.

Key effects include:

  • ATP Depletion: Inhibition of the electron transport chain leads to a sharp decrease in mitochondrial ATP production.[1][5][6][7]

  • Increased Oxidative Stress: The blockage at Complex I is a major source of reactive oxygen species (ROS) production, particularly superoxide radicals.[4][7][8][9][10] This can lead to oxidative damage to proteins, lipids, and DNA.[11][12]

  • Induction of Apoptosis: The combination of ATP depletion and high oxidative stress can trigger programmed cell death, or apoptosis, often involving the release of cytochrome c and activation of caspases.[5][10][13][14]

  • Alterations in Mitochondrial Membrane Potential (ΔΨm): this compound can cause changes in the mitochondrial membrane potential, including both depolarization and hyperpolarization, depending on the experimental conditions and timing.[8][15][16]

  • Other Potential Off-Target Effects: At higher concentrations, this compound may have effects independent of Complex I inhibition, such as interactions with the phagocyte NADPH oxidase (PHOX) catalytic subunit gp91phox, potentially stimulating additional ROS production.[17]

Q2: How can I distinguish between desired Complex I inhibition and unintended off-target cytotoxicity?

A2: This is a critical experimental challenge. A key strategy is to determine a concentration range where Complex I is inhibited with minimal global cytotoxicity. It has been observed that this compound-induced ATP depletion does not, by itself, always cause cell death; rather, the resulting oxidative damage appears to be the primary driver of toxicity.[11][12]

To differentiate these effects:

  • Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments. Measure Complex I activity, ATP levels, ROS production, and cell viability at each point. The goal is to find a concentration and duration that significantly inhibits Complex I without causing widespread cell death. For example, in SH-SY5Y cells, 10 μM this compound can cause a 50% decrease in viability after 48 hours, with ATP reduction seen as early as 6 hours.[5]

  • Use Antioxidants as a Control: Co-treatment with antioxidants like α-tocopherol, N-acetylcysteine, or Mito-TEMPO can help determine if the observed cell death is primarily driven by oxidative stress.[10][11][12][18] If an antioxidant rescues the cells from death while Complex I remains inhibited, it suggests the toxicity is an off-target effect of oxidative stress.

  • Compare with Other Complex I Inhibitors: Use other Complex I inhibitors, such as Piericidin A or MPP+, as comparators. While they share the same primary target, their off-target profiles may differ, helping to isolate effects specific to Complex I inhibition.

  • Genetic Controls: If possible, use cell lines expressing the this compound-insensitive single-subunit NADH dehydrogenase (NDI1) from Saccharomyces cerevisiae. In these cells, this compound's effects on Complex I are bypassed, but other off-target effects would persist.[12]

Q3: My cells show significant ATP depletion but little cell death. Is this expected?

A3: Yes, this is possible, particularly at lower concentrations or early time points. Cells can compensate for mitochondrial ATP loss by upregulating glycolysis.[6] This metabolic shift can maintain cell viability for a period. However, this compensatory mechanism may not be sustainable long-term, and the chronic stress from impaired mitochondrial function and low-level ROS production can eventually lead to cell death.[19] Some studies explicitly show that ATP depletion alone, when mimicked by agents like 2-deoxyglucose, is not as toxic as this compound treatment, highlighting that oxidative stress is a major contributor to cell death.[11][12]

Q4: What are some alternatives to this compound for inducing mitochondrial dysfunction in cellular models?

A4: Several other compounds can be used to induce mitochondrial dysfunction, each with its own mechanism and potential off-target effects:

  • Antimycin A: An inhibitor of Complex III, which also blocks the electron transport chain and induces significant ROS production.[7]

  • MPP+ (1-methyl-4-phenylpyridinium): A Complex I inhibitor often used in models of Parkinson's disease. It requires active transport into the cell, making it more selective for dopaminergic neurons that express the dopamine transporter.

  • 6-Hydroxydopamine (6-OHDA): A neurotoxin that is also selectively taken up by dopaminergic neurons. It causes toxicity through the generation of ROS and by inhibiting Complexes I and IV.[20]

  • Paraquat: An herbicide that generates ROS through redox cycling and is also linked to Parkinson's disease.[21] Its primary mechanism is not direct inhibition of the electron transport chain but rather the generation of superoxide radicals.[21]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Excessive Cell Death Concentration Too High: The this compound concentration may be causing overwhelming oxidative stress and ATP depletion beyond the intended Complex I inhibition.[5][22]Action: Perform a detailed dose-response curve (e.g., 1 nM to 10 µM) to identify the lowest effective concentration that inhibits Complex I activity without causing massive cell death within your experimental timeframe.[20]
Prolonged Exposure: Off-target effects accumulate over time.Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the earliest point where on-target effects are measurable before significant cytotoxicity occurs.[5]
High Cellular Reliance on Oxidative Phosphorylation: The cell type may be particularly sensitive to Complex I inhibition.Action: Supplement the culture medium with alternative energy substrates like pyruvate or uridine to bypass the reliance on Complex I and support cell survival.
High Experimental Variability Inconsistent this compound Preparation: this compound is lipophilic and can be difficult to dissolve, leading to inconsistent effective concentrations.Action: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Vortex thoroughly before diluting into the culture medium. Include a vehicle control (medium with DMSO) in all experiments.
Cell Culture Conditions: Cell density, passage number, and metabolic state can influence sensitivity to this compound.Action: Standardize all cell culture parameters. Ensure cells are in a consistent growth phase (e.g., 70-80% confluency) at the start of each experiment.
Difficulty Isolating Oxidative Stress Effects Confounding Factors: ATP depletion and apoptosis signaling are occurring simultaneously with ROS production.Action: Co-treat with a mitochondria-targeted antioxidant like Mito-TEMPO.[18] This can help parse out which cellular effects are directly due to ROS.
Action: Measure multiple endpoints simultaneously. Use multi-well plate assays to measure ROS production (e.g., MitoSOX), ATP levels, and caspase-3/7 activity in parallel from the same cell population.[8][20]
Action: Use antioxidants that have been shown to be effective against this compound-induced damage, such as α-tocopherol or Coenzyme Q10, as controls.[11][12]

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on Cellular Respiration and ATP Levels

Cell LineConcentrationDurationEffect on Respiration (% of Control)Effect on ATP Levels (% of Control)Reference
HL-60100 nM30 min~30%Not Measured[1]
HL-60500 nM30 min~20%Not Measured[1]
HL-60100 nM24 hNot Measured~75%[1]
HL-60500 nM24 hNot Measured~64%[1]
SK-N-SH100 nM24 hNot Measured~35%[23]
SH-SY5Y10 µM6 hNot MeasuredSignificant Decrease[5]
SH-SY5Y10 µM12 hNot MeasuredSignificant Decrease[5]

Table 2: Efficacy of Mitigating Agents Against this compound-Induced Effects

AgentCell LineThis compound ConcentrationMitigating EffectReference
α-TocopherolSK-N-MC10 nM - 100 nMAttenuated cell death by 72-87%[11]
α-TocopherolMidbrain Slices50 nMPrevented oxidative damage and dopaminergic neuronal loss[12]
Melatonin (Antioxidant)Neuro-2a0.1 - 10 µMSuppressed ROS/RNS but did not prevent apoptosis or increased Ca²⁺[13]
Catalase (H₂O₂ Scavenger)PC12 & Primary Neurons0.5 - 1 µMAttenuated ROS production and neuronal apoptosis[14][22]
BaicalinTHP-1 Monocytes250 nM50 µM concentration counteracted toxicity and modulated apoptosis-related proteins[8]
Cannabidiol (CBD)Primary Hippocampal Neurons200 nMIncreased cell viability from 45.6% to 69.9%[1]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial ROS using MitoSOX Red

This protocol is for measuring mitochondrial superoxide, a key ROS species generated by this compound treatment.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Black, clear-bottom 96-well plates suitable for fluorescence microscopy/plate reader

  • Fluorescence microscope or plate reader with appropriate filters (e.g., Ex/Em ~510/580 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (and controls, including vehicle and a positive control like Antimycin A) for the specified duration.

  • MitoSOX Loading: a. Prepare a 5 µM working solution of MitoSOX Red in warm imaging medium. Protect from light. b. Remove the treatment medium from the cells and wash once with warm PBS. c. Add the MitoSOX working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash: Gently remove the loading solution and wash cells three times with warm PBS.

  • Imaging/Quantification: a. Add fresh warm imaging medium to each well. b. Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. c. For microscopy, quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). For plate reader data, normalize the fluorescence values to cell number (e.g., via a parallel viability assay like crystal violet).

Protocol 2: Quantification of Cellular ATP Levels

This protocol uses a luciferin/luciferase-based assay to quantify total cellular ATP.

Materials:

  • ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Treat with this compound and controls as described in the previous protocol.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Lysis and Signal Generation: a. Add a volume of the ATP reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium). b. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate reader (luminometer).

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Data can be expressed as a percentage of the vehicle-treated control.

Visualizations

Rotenone_Effects_Pathway cluster_this compound This compound cluster_mitochondria Mitochondrion cluster_cellular Cellular Consequences This compound This compound complex_i Mitochondrial Complex I This compound->complex_i Inhibits (On-Target) etc Electron Transport Chain ros Mitochondrial ROS (Superoxide) complex_i->ros Generates atp ATP Depletion complex_i->atp Leads to mmp ΔΨm Alteration ros->mmp Contributes to ox_stress Oxidative Stress & Damage ros->ox_stress Causes apoptosis Apoptosis (Caspase Activation) atp->apoptosis Contributes to glycolysis Compensatory Glycolysis atp->glycolysis Upregulates ox_stress->apoptosis Triggers

Caption: Primary on-target and downstream off-target effects of this compound.

Mitigation_Workflow Experimental Workflow for Mitigating this compound Off-Target Effects cluster_setup 1. Experimental Design cluster_execution 2. Treatment & Controls cluster_analysis 3. Multi-Endpoint Analysis cluster_interpretation 4. Data Interpretation start Define Experimental Goal (e.g., model Complex I dysfunction) dose_response Perform Dose-Response & Time-Course Study start->dose_response treatment Treat Cells with Optimal This compound Concentration dose_response->treatment assays Perform Parallel Assays treatment->assays controls Include Controls: - Vehicle (DMSO) - Antioxidant (e.g., Mito-TEMPO) - Alternative Substrate (e.g., Pyruvate) controls->treatment co-treatment ros ROS Production (MitoSOX) assays->ros atp ATP Levels (Luminescence) assays->atp viability Cell Viability / Apoptosis (Caspase-3/7, LDH) assays->viability interpret Analyze & Interpret Results ros->interpret atp->interpret viability->interpret

Caption: Workflow for assessing and mitigating this compound's off-target effects.

Troubleshooting_Tree Troubleshooting Decision Tree q1 Problem: Excessive Cell Death? a1_yes YES q1->a1_yes Yes a1_no NO (Proceed with caution, monitor other endpoints) q1->a1_no No q2 Is an antioxidant (e.g., α-tocopherol) protective? a1_yes->q2 a2_yes YES: Toxicity is likely due to oxidative stress. q2->a2_yes Yes a2_no NO: Toxicity may be due to severe ATP depletion or other off-target effects. q2->a2_no No s1 Action: Lower this compound concentration and/or reduce exposure time. a2_yes->s1 s2 Action: Supplement with alternative energy substrates (e.g., pyruvate). a2_no->s2

Caption: A decision tree for troubleshooting excessive cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Rotenone and MPTP Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely utilized neurotoxin-based models of Parkinson's disease (PD): the rotenone and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models. By presenting key differences in their mechanisms, pathological outcomes, and experimental considerations, this document aims to assist researchers in selecting the most appropriate model for their specific research questions.

At a Glance: Key Differences Between this compound and MPTP Models

FeatureThis compound ModelMPTP Model
Mechanism of Action Lipophilic mitochondrial complex I inhibitor; enters cells directly.[1][2]Pro-toxin converted to MPP+ by MAO-B in astrocytes; MPP+ selectively enters dopaminergic neurons via the dopamine transporter (DAT).[3][4][5]
Specificity Less specific to dopaminergic neurons, can have broader systemic effects.[6]Highly specific to dopaminergic neurons due to DAT-mediated uptake.[5][7]
Key Pathological Features Induces Lewy body-like inclusions containing α-synuclein and ubiquitin, significant mitochondrial dysfunction.[8][9][10]Causes more pronounced loss of dopaminergic neurons in the substantia nigra and significant neuroinflammation.[8][9][10]
Behavioral Phenotype Pronounced locomotor deficits, bradykinesia, postural instability, and rigidity.[11][12][13]Motor impairments, including akinesia and rigidity, and can induce anxiety-like symptoms.[3][14][15]
Advantages More closely mimics the pathological hallmark of Lewy body formation and systemic mitochondrial dysfunction seen in PD.[8][9][10]High reproducibility, specificity to the nigrostriatal pathway, and a well-characterized model for studying dopaminergic neurodegeneration.[3][16]
Disadvantages Higher variability in lesion development and systemic toxicity can be a concern.[13]Typically does not result in the formation of classic Lewy bodies, and the acute nature of the lesion may not fully recapitulate the progressive nature of PD.[3][4]

Delving Deeper: Mechanisms of Neurotoxicity

Both this compound and MPTP induce parkinsonism through the inhibition of mitochondrial complex I, a key component of the electron transport chain.[6] This inhibition leads to ATP depletion, oxidative stress, and ultimately, cell death.[17][18] However, the manner in which they achieve this and their cellular targets differ significantly.

This compound , a naturally occurring pesticide, is highly lipophilic and readily crosses the blood-brain barrier and cellular membranes.[1][17] Its widespread entry into various cell types can lead to systemic effects, although dopaminergic neurons exhibit particular vulnerability. The resulting oxidative stress and mitochondrial dysfunction are thought to be primary drivers of the neurodegeneration observed in this model.[1][18]

MPTP , a synthetic compound, is a pro-toxin that requires metabolic activation.[4] After crossing the blood-brain barrier, it is converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B), primarily in astrocytes.[3][4] MPP+ is then selectively taken up by the dopamine transporter (DAT) into dopaminergic neurons.[5] This selective uptake is the basis for the high specificity of the MPTP model in targeting the nigrostriatal pathway.[5][7]

Signaling Pathways of Neurotoxicity

G This compound and MPTP Neurotoxicity Pathways cluster_this compound This compound Model cluster_mptp MPTP Model This compound This compound CellMembrane_R Cell Membrane (Lipophilic Diffusion) This compound->CellMembrane_R Enters cell Mito_R Mitochondrion CellMembrane_R->Mito_R ComplexI_R Complex I Inhibition Mito_R->ComplexI_R ROS_R Increased ROS ComplexI_R->ROS_R ATP_Depletion_R ATP Depletion ComplexI_R->ATP_Depletion_R AlphaSyn_Agg_R α-synuclein Aggregation (Lewy Body-like Inclusions) ROS_R->AlphaSyn_Agg_R Apoptosis_R Apoptosis ROS_R->Apoptosis_R ATP_Depletion_R->Apoptosis_R MPTP MPTP BBB Blood-Brain Barrier MPTP->BBB MAOB MAO-B MPTP->MAOB converted by Astrocyte Astrocyte BBB->Astrocyte Astrocyte->MAOB contains MPP MPP+ MAOB->MPP DA_Neuron Dopaminergic Neuron MPP->DA_Neuron Enters via DAT DAT Dopamine Transporter (DAT) DA_Neuron->DAT expresses Mito_M Mitochondrion DA_Neuron->Mito_M ComplexI_M Complex I Inhibition Mito_M->ComplexI_M ROS_M Increased ROS ComplexI_M->ROS_M ATP_Depletion_M ATP Depletion ComplexI_M->ATP_Depletion_M Apoptosis_M Apoptosis ROS_M->Apoptosis_M ATP_Depletion_M->Apoptosis_M

Caption: Mechanisms of this compound and MPTP neurotoxicity.

Comparative Pathological and Behavioral Outcomes

The distinct mechanisms of this compound and MPTP lead to notable differences in the pathological and behavioral phenotypes they produce.

Table 2: Neuropathological Comparison

FeatureThis compound ModelMPTP Model
Dopaminergic Neuron Loss Significant loss in the substantia nigra pars compacta (SNpc).[13]More significant and specific loss of dopaminergic neurons in the SNpc.[8][9]
Striatal Dopamine Depletion Commensurate loss of striatal dopamine.[13]Severe depletion of striatal dopamine.[6]
Lewy Body-like Inclusions Presence of α-synuclein and ubiquitin-positive aggregates in SNpc neurons.[8][9][10][13]Generally absent, although some protocols report α-synuclein-positive inclusions.[3][4]
Neuroinflammation Microglial activation is present.[9]Pronounced activation of microglia and astrocytes in the substantia nigra.[8][9][17]
Mitochondrial Dysfunction Pronounced reduction in mitochondrial-dependent oxygen consumption and complex I activity.[8][10]Inhibition of complex I is a key feature, but may be less pronounced than in the this compound model.[8][10]

Table 3: Behavioral Phenotype Comparison

Behavioral TestThis compound ModelMPTP Model
Locomotor Activity Significant decrease in locomotor activity.[12]Significant reduction in movement.[3][19]
Motor Coordination (Rotarod) Impaired performance on the rotarod test.[11]Deficits in motor coordination.[17]
Bradykinesia/Akinesia Development of bradykinesia.[11][13]Induces akinesia.[3]
Postural Instability Development of postural instability.[11][13]Can induce postural instability.[19]
Rigidity Development of rigidity.[11][13]Induces muscle stiffness and rigidity.[19]
Anxiety-like Behavior Less consistently reported.Can trigger anxiety-like symptoms.[14][15]

Experimental Protocols

The successful implementation of these models relies on carefully designed and executed experimental protocols. The following provides a general framework for inducing parkinsonism in rodents using either this compound or MPTP.

Experimental Workflow

G start Start: Animal Acclimatization baseline Baseline Behavioral Testing start->baseline toxin_admin Toxin Administration (this compound or MPTP) baseline->toxin_admin monitoring Daily Monitoring (Weight, Health) toxin_admin->monitoring behavioral_tests Post-Toxin Behavioral Testing monitoring->behavioral_tests euthanasia Euthanasia & Tissue Collection behavioral_tests->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis end End: Data Analysis analysis->end

Caption: General experimental workflow for neurotoxin-induced PD models.

This compound Administration Protocol (Rat Model)

This protocol is based on studies demonstrating a reproducible parkinsonian phenotype.[13][20]

  • Animals: Male Lewis rats (3, 7, or 12-14 months old).[13]

  • This compound Preparation: Dissolve this compound in a specialized vehicle (e.g., 2% DMSO, 98% Miglyol 812 N).[20]

  • Administration: Daily intraperitoneal (i.p.) injections.

  • Dosage: 2.75 or 3.0 mg/kg/day.[13]

  • Duration: Until a debilitating PD phenotype is observed (e.g., bradykinesia, postural instability, rigidity).[13]

  • Behavioral Assessment: Daily assessment of motor deficits using tests such as the postural instability test.[20]

  • Endpoint: Sacrifice animals when the PD phenotype becomes severe.[13]

MPTP Administration Protocol (Mouse Model)

Several dosing regimens exist for the MPTP model, including acute, sub-acute, and chronic protocols.[3][21] The following is an example of a sub-acute protocol.

  • Animals: C57BL/6 mice are commonly used due to their susceptibility.[17]

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline.

  • Administration: Daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[3]

  • Dosage: 30 mg/kg/day for 5 consecutive days.[21]

  • Duration: 5 days of injections.

  • Behavioral Assessment: Behavioral testing is typically performed 7-21 days after the last injection.[21]

  • Endpoint: Animals are sacrificed for neurochemical and histological analysis at desired time points post-injection.

Conclusion

Both the this compound and MPTP models offer valuable platforms for investigating the pathogenesis of Parkinson's disease and for the preclinical evaluation of novel therapeutic strategies. The choice between these models should be guided by the specific research objectives. The this compound model is particularly well-suited for studying the roles of mitochondrial dysfunction and Lewy body pathology in PD.[8][9] In contrast, the MPTP model provides a highly reproducible and specific model of dopaminergic neurodegeneration, making it ideal for screening neuroprotective agents that target the nigrostriatal pathway.[3][16] A thorough understanding of the strengths and limitations of each model is crucial for designing meaningful experiments and advancing our understanding of this complex neurodegenerative disorder.

References

Validating Dopaminergic Neuron Loss in the Rotenone Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rotenone model is a widely utilized experimental paradigm in Parkinson's disease (PD) research, valued for its ability to recapitulate key pathological features of the human condition, including the formation of α-synuclein aggregates resembling Lewy bodies and the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] This guide provides a comparative overview of the essential methods for validating dopaminergic neuron loss in this model, offering detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in their study design and interpretation.

Comparative Analysis of Neurotoxin-Based Parkinson's Disease Models

The choice of an animal model is critical for the relevance and success of preclinical PD research. The this compound model, alongside the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models, are the most common neurotoxin-based approaches. Each presents distinct advantages and limitations. This compound, a mitochondrial complex I inhibitor, is particularly noted for its ability to induce features of PD pathology that other models lack, such as Lewy body-like inclusions.[1][3] However, the model's reproducibility can be challenging, with outcomes sensitive to the route of administration and dosage.[4]

FeatureThis compound Model6-OHDA ModelMPTP Model
Mechanism of Action Systemic inhibition of mitochondrial complex I.[5][6][7]Uptake by dopamine and norepinephrine transporters, leading to oxidative stress.[3][6][8]Converted to MPP+, which is taken up by dopamine transporters and inhibits mitochondrial complex I.[6][8]
Administration Systemic (subcutaneous, intraperitoneal, oral) or stereotaxic injection.[9][10]Typically unilateral stereotaxic injection into the striatum, substantia nigra, or medial forebrain bundle.[5][8]Systemic (intraperitoneal, subcutaneous).[1]
Pathology Selective dopaminergic neuron loss in the SNpc, α-synuclein aggregation, and Lewy body-like inclusions.[1][2]Progressive retrograde degeneration of dopaminergic neurons; does not typically form Lewy body-like inclusions.[3][5]Causes damage to dopaminergic neurons in the SNpc; can form Lewy body-like inclusions in primates.[8]
Behavioral Deficits Bradykinesia, rigidity, postural instability.[2]Drug-induced rotational behavior (unilateral lesion), limb impairment contralateral to the lesion.[3]Variable motor deficits.[1]
Key Advantage Closely mimics key pathological features of human PD, including α-synucleinopathy.[1]High degree of lesion specificity and reproducibility.[1]Ease of systemic administration and translational value to primate models.[1]
Key Disadvantage High mortality and variability in results can be an issue.[4]Does not replicate Lewy body pathology.[5]Motor deficits can be variable and transient in mice.[1]
Suitability Long-term studies of PD pathogenesis and neuroprotection.[5]Short-term studies focusing on dopaminergic neuron degeneration and motor dysfunction.[5]Studies requiring systemic administration and for primate research.[1]

Quantitative Validation of Dopaminergic Neuron Loss

The following table summarizes quantitative data from studies using the this compound model, illustrating the extent of dopaminergic neuron loss and its functional consequences.

Animal ModelThis compound Dose & AdministrationDurationDopaminergic Neuron Loss (TH+ cells in SNpc)Striatal Dopamine DepletionBehavioral DeficitsReference
Middle-aged Rats2.75-3.0 mg/kg/day, intraperitonealUntil debilitating PD phenotype~45% loss~47% reductionBradykinesia, postural instability, rigidity[2]
C57BL/6J Mice2.5 mg/kg/day, subcutaneous (osmotic mini pump)4 weeksSignificant decrease in TH+ cellsLesioned nerve terminals in the striatumDeficits in open field, rotarod, and cylinder tests[9][11]
Wistar Rats2.5 mg/kg, intraperitonealUntil PD signs developed (by day 9)Decreased neuronal densitySignificant decreaseAkinesia, bradykinesia, muscular rigidity[12]
Young-adult Rats3.0 mg/kg/day, intraperitonealUntil debilitating PD phenotypeNot specified~42% reductionNot specified[2]

Experimental Protocols for Validation

Accurate validation of dopaminergic neuron loss is a multi-faceted process requiring histological, biochemical, and behavioral assessments.

Histological Validation: Tyrosine Hydroxylase (TH) Immunohistochemistry

Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is the gold standard for identifying and quantifying dopaminergic neurons.

Methodology:

  • Tissue Preparation:

    • Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) of the substantia nigra and striatum using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., using citrate buffer).

    • Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

    • Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.

    • Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.

    • Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

    • Visualize the staining using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

    • Mount the sections on slides, dehydrate, clear, and coverslip.

  • Quantification:

    • Use unbiased stereological methods to count the number of TH-positive neurons in the SNpc. This provides an accurate and unbiased estimate of the total number of dopaminergic neurons.

    • Alternatively, measure the optical density of TH staining in the striatum to assess the integrity of dopaminergic terminals.

Biochemical Validation: HPLC-ECD for Dopamine Measurement

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive method for quantifying levels of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.[13]

Methodology:

  • Sample Preparation:

    • Rapidly dissect the striatum from fresh or frozen brain tissue on a cold plate.

    • Homogenize the tissue in a solution containing an internal standard and perchloric acid to precipitate proteins.[13]

    • Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[13]

    • Collect the supernatant for HPLC analysis.[13]

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column.

    • Use an isocratic mobile phase containing a buffer, ion-pairing agent, and organic solvent to separate the monoamines.[13]

    • Detect the eluted dopamine and its metabolites using an electrochemical detector set at an appropriate oxidative potential.

  • Data Analysis:

    • Quantify the concentration of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.

    • Normalize the neurotransmitter levels to the total protein content of the tissue sample.

    • Calculate the dopamine turnover rate [(DOPAC + HVA) / DA] as an index of dopamine metabolism.[2]

Behavioral Validation: Assessing Motor Deficits

Behavioral tests are crucial for determining the functional consequences of dopaminergic neuron loss.

The cylinder test assesses spontaneous forelimb use and is sensitive to unilateral motor deficits.[14][15][16]

Methodology:

  • Apparatus: A transparent cylinder (e.g., 20 cm in diameter and 40 cm in height for rats).[15]

  • Procedure:

    • Place the animal in the cylinder and record its behavior for a set period (e.g., 3-5 minutes).[15]

    • During exploratory rearing, the animal will touch the wall of the cylinder with its forelimbs for support.

    • An observer, often blinded to the experimental groups, scores the number of wall touches made with the left forelimb, the right forelimb, or both forelimbs simultaneously.[16]

  • Data Analysis:

    • Calculate the percentage of contralateral forelimb use (the limb affected by a unilateral lesion) relative to the total number of wall touches. A significant decrease in the use of the contralateral forelimb indicates a motor deficit.[14]

The rotarod test evaluates motor coordination and balance.

Methodology:

  • Apparatus: A rotating rod that can be set to a fixed or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for several days before the experiment begins.

    • During testing, place the animal on the rotating rod and measure the latency to fall off.

    • Conduct multiple trials per animal and average the results.

  • Data Analysis:

    • Compare the latency to fall between the this compound-treated and control groups. A shorter latency indicates impaired motor coordination.

Visualizing the Process: Pathways and Workflows

To better illustrate the mechanisms and methodologies discussed, the following diagrams have been generated.

G This compound This compound complexI Mitochondrial Complex I Inhibition This compound->complexI ros Increased ROS (Oxidative Stress) complexI->ros atp ATP Depletion complexI->atp proteasome Proteasomal Dysfunction ros->proteasome alpha_syn α-synuclein Aggregation ros->alpha_syn inflammation Neuroinflammation (Microglial Activation) ros->inflammation apoptosis Apoptosis atp->apoptosis proteasome->alpha_syn alpha_syn->apoptosis inflammation->apoptosis neuron_loss Dopaminergic Neuron Loss apoptosis->neuron_loss

Figure 1: this compound-Induced Neurodegeneration Pathway.

G start This compound Model Induction behavior Behavioral Assessment (Cylinder, Rotarod) start->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Data Analysis & Correlation behavior->analysis histology Histology (TH Immunohistochemistry) euthanasia->histology biochemistry Biochemistry (HPLC-ECD) euthanasia->biochemistry quant_neuron Quantification of Dopaminergic Neurons histology->quant_neuron quant_da Quantification of Dopamine & Metabolites biochemistry->quant_da quant_neuron->analysis quant_da->analysis

Figure 2: Experimental Workflow for Validation.

G This compound This compound Mechanism: Complex I inhibitor Pathology: α-synuclein aggregation Administration: Systemic ohda 6-OHDA Mechanism: Oxidative stress Pathology: No Lewy bodies Administration: Intracerebral mptp MPTP Mechanism: Complex I inhibitor (MPP+) Pathology: Variable α-synuclein Administration: Systemic comparison Neurotoxin Model Comparison comparison->this compound comparison->ohda comparison->mptp

References

A Comparative Guide to Mitochondrial Complex Inhibition: Rotenone vs. Antimycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used mitochondrial inhibitors, rotenone and antimycin A. By examining their mechanisms of action, experimental performance data, and detailed protocols, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs and to accurately interpret the resulting data.

Mechanism of Action and Cellular Effects

This compound and antimycin A are potent inhibitors of the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production. However, they target different complexes within this chain, leading to distinct downstream cellular consequences.

This compound is a specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) .[1][2] It blocks the transfer of electrons from NADH to ubiquinone, thereby inhibiting ATP synthesis.[1] This disruption of the electron flow leads to an increase in the production of reactive oxygen species (ROS).[1]

Antimycin A targets Complex III (cytochrome bc1 complex) , where it blocks the transfer of electrons from cytochrome b to cytochrome c1.[3] This inhibition also halts the electron flow through the ETC, leading to a collapse of the mitochondrial membrane potential and increased ROS production.[3]

While both inhibitors disrupt mitochondrial respiration, the specific site of inhibition leads to differential effects on cellular processes. For instance, this compound has been shown to cause a more significant increase in mitochondrial superoxide anions compared to antimycin A.[3] Conversely, antimycin A can be more potent in decreasing cellular ATP levels, even at very low concentrations.[4]

Signaling Pathway of Mitochondrial Inhibition

NADH NADH ComplexI Complex I NADH->ComplexI e⁻ FADH2 FADH2 ComplexII Complex II FADH2->ComplexII e⁻ CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e⁻ ROS Increased ROS ComplexI->ROS ComplexII->CoQ e⁻ ComplexIII Complex III CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIII->ROS ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O 2H⁺ + 2e⁻ → ATPsynthase ATP Synthase (Complex V) ATP ATP ATPsynthase->ATP ADP ADP + Pi ADP->ATPsynthase This compound This compound This compound->ComplexI AntimycinA Antimycin A AntimycinA->ComplexIII

Caption: Electron Transport Chain Inhibition by this compound and Antimycin A.

Quantitative Performance Comparison

The following tables summarize key quantitative data comparing the effects of this compound and antimycin A from published studies.

Table 1: IC50 Values for Cell Survival

Cell LineCompoundIC50 (nmol/dm³)Citation
HepG2This compound56.15[3]
HepG2Antimycin A15.97[3]

Table 2: Effects on Cellular ATP and Reactive Oxygen Species (ROS) Production in HepG2 Cells

ParameterThis compoundAntimycin ACitation
ATP Depletion Significant decrease at ≥ 10,000 nmol/dm³Significant decrease at ≥ 1 nmol/dm³[4]
Mitochondrial Superoxide Substantial, concentration-dependent increaseModest increase[3]
Cellular Hydrogen Peroxide Concentration-dependent increaseIncrease at low concentrations, decrease at high concentrations[3]

Experimental Protocols

Detailed methodologies for key experiments used to assess mitochondrial inhibition are provided below.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay to measure key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).[5]

Experimental Workflow:

Start Seed Cells in Seahorse Microplate Equilibrate Equilibrate Cells in Assay Medium (1 hour, 37°C, no CO₂) Start->Equilibrate Hydrate Hydrate Sensor Cartridge (Overnight) LoadCartridge Load Sensor Cartridge with Oligomycin, FCCP, this compound/Antimycin A Hydrate->LoadCartridge PrepareMedia Prepare Assay Medium (Glucose, Pyruvate, Glutamine) PrepareMedia->Equilibrate RunAssay Run Mito Stress Test Equilibrate->RunAssay Calibrate Calibrate Seahorse Analyzer LoadCartridge->Calibrate Calibrate->RunAssay MeasureBasal Measure Basal OCR RunAssay->MeasureBasal InjectOligo Inject Oligomycin MeasureBasal->InjectOligo MeasureATP Measure ATP-linked Respiration InjectOligo->MeasureATP InjectFCCP Inject FCCP MeasureATP->InjectFCCP MeasureMax Measure Maximal Respiration InjectFCCP->MeasureMax InjectRA Inject this compound/Antimycin A MeasureMax->InjectRA MeasureNonMito Measure Non-Mitochondrial Respiration InjectRA->MeasureNonMito Analyze Data Analysis MeasureNonMito->Analyze

Caption: Seahorse XF Cell Mito Stress Test Workflow.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[1]

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Equilibration: Replace the culture medium with the prepared assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 45-60 minutes.[1]

  • Compound Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of this compound and antimycin A into the appropriate injection ports.[6]

  • Assay Execution: Place the cell plate into the calibrated Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and the OCR after each compound injection.[7]

Measurement of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a fluorescent method to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in appropriate plates. Treat cells with the desired concentrations of this compound, antimycin A, or a vehicle control for the specified duration. Include a positive control for depolarization, such as CCCP (50 µM for 15-30 minutes).[8]

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium. Replace the culture medium with the JC-1 solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the JC-1 solution and wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS).

  • Analysis:

    • Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondrial aggregates, while apoptotic or depolarized cells will show green fluorescent monomers.[9]

    • Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them on a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.

    • Plate Reader: Measure the fluorescence intensity of red (Ex/Em = ~560/595 nm) and green (Ex/Em = ~485/535 nm) signals. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.[8]

Measurement of Mitochondrial ROS Production using Amplex® Red

The Amplex® Red assay is a sensitive method for detecting hydrogen peroxide (H₂O₂), a major form of ROS released from mitochondria.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM Amplex® Red stock solution in DMSO.

    • Prepare a 10 U/mL horseradish peroxidase (HRP) stock solution.

    • Prepare a standard curve of H₂O₂.

  • Reaction Setup: In a 96-well plate, add the reaction buffer containing Amplex® Red (final concentration ~10-50 µM) and HRP (final concentration ~0.1-0.2 U/mL).

  • Sample Addition: Add isolated mitochondria or cell lysates to the wells.

  • Incubation: Incubate the plate at 37°C, protected from light, for 30 minutes or an optimized time period.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis: Calculate the H₂O₂ concentration in the samples by comparing their fluorescence to the H₂O₂ standard curve.

Summary and Recommendations

FeatureThis compoundAntimycin A
Primary Target Mitochondrial Complex IMitochondrial Complex III
Effect on ATP Less potent at ATP depletion at lower concentrationsHighly potent at ATP depletion, even at low concentrations[4]
Effect on ROS Induces a significant increase in mitochondrial superoxide[3]Induces a modest increase in mitochondrial superoxide[3]
Off-Target Effects Inhibition of microtubule assembly[3]Fewer well-characterized off-target effects
Recommended Use Cases Studies specifically investigating Complex I dysfunction, Parkinson's disease models.General studies of mitochondrial dysfunction, studies focusing on Complex III, induction of apoptosis.

The choice between this compound and antimycin A depends on the specific research question. This compound is the inhibitor of choice for studies focused on Complex I-specific defects. However, its off-target effects on microtubule assembly must be considered when interpreting results.[3] Antimycin A provides a more general inhibition of the electron transport chain with high potency for ATP depletion, making it suitable for a broader range of studies on mitochondrial dysfunction. Researchers should carefully consider the distinct profiles of these inhibitors to ensure the most appropriate tool is used for their experimental design.

References

A Comparative Analysis of Rotenone and Paraquat-Induced Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The study of neurodegenerative diseases, particularly Parkinson's disease (PD), heavily relies on experimental models that replicate key pathological features of the human condition. Among the most widely used neurotoxin-based models are those induced by the pesticide rotenone and the herbicide paraquat. Both agents recapitulate critical aspects of PD, including the selective loss of dopaminergic neurons and the formation of protein aggregates; however, they do so through distinct molecular mechanisms.[1][2][3] This guide provides a comprehensive comparison of this compound and paraquat-induced neurodegeneration, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Core Mechanisms of Neurotoxicity: A Tale of Two Toxins

While both this compound and paraquat are linked to an increased risk of developing Parkinson's disease, their primary modes of action at the cellular level are fundamentally different.[4][5] this compound is a potent and specific inhibitor of mitochondrial complex I, a critical component of the electron transport chain.[6][7] This inhibition leads to a cascade of detrimental effects, including impaired ATP production, increased generation of reactive oxygen species (ROS) from the mitochondria, and subsequent oxidative stress.[7][8]

In contrast, paraquat's neurotoxicity is primarily driven by its ability to undergo redox cycling within the cell, leading to the massive production of superoxide radicals in the cytosol.[4][8][9] While paraquat can weakly inhibit complex I, this is not considered its main neurotoxic mechanism.[10][11] The resulting oxidative stress from paraquat exposure is therefore predominantly cytosolic in origin.[9]

A key distinction also lies in their entry into dopaminergic neurons. This compound, being highly lipophilic, can readily cross cell membranes, whereas the transport of the charged paraquat molecule is more complex and may involve transporters like the dopamine transporter (DAT), although this remains a subject of debate.[10][11][12]

Comparative Data on Neurotoxic Effects

The following tables summarize quantitative data from various studies, highlighting the differential effects of this compound and paraquat on key parameters of neurodegeneration.

ParameterThis compoundParaquatReference(s)
Primary Mechanism Potent Mitochondrial Complex I InhibitionRedox Cycling, Cytosolic ROS Production[8][10][11]
Cellular Uptake Passive diffusion (lipophilic)Disputed, may involve DAT[10][12]
Subcellular Site of Oxidative Stress Primarily MitochondrialPrimarily Cytosolic[9]
Neuroinflammation Indirectly induces microglial activationIndirectly induces microglial activation[13][14]
α-Synuclein Aggregation Induces aggregationInduces aggregation[15][16][17]
A comparative overview of the primary mechanisms of this compound and paraquat neurotoxicity.
Cell LineToxicantIC50 (48h treatment)Reference
SK-DAT NeuroblastomaThis compound22.5 nM[9]
SK-DAT NeuroblastomaParaquat121.8 µM[9]
IC50 values for this compound and paraquat-induced cell death in a neuroblastoma cell line.
Cell PhenotypeToxicant (at EC50)ATP Production (% of control)Reference
Undifferentiated SH-SY5YThis compound~27%[8][18]
Undifferentiated SH-SY5YParaquat~50-60%[8][18]
Dopaminergic DifferentiatedThis compound~40%[8][18]
Dopaminergic DifferentiatedParaquat~60%[8][18]
Comparative effects of this compound and paraquat on ATP production in different neuronal cell models.
Cell PhenotypeToxicantMitochondrial Complex I Activity (% of control)Mitochondrial Complex III Activity (% of control)Reference
Undifferentiated SH-SY5YThis compound~54%No significant inhibition[8]
Undifferentiated SH-SY5YParaquatWeak inhibitionSignificant inhibition[8]
Dopaminergic DifferentiatedThis compound~30%No significant inhibition[8]
Dopaminergic DifferentiatedParaquatWeak inhibitionSignificant inhibition[8]
Differential effects of this compound and paraquat on mitochondrial complex I and III activity.

Signaling Pathways in this compound and Paraquat Neurodegeneration

The neurotoxic cascades initiated by this compound and paraquat, while originating from different primary insults, converge on common pathways of oxidative stress and cell death signaling.

rotenone_pathway This compound This compound complex_I Mitochondrial Complex I Inhibition This compound->complex_I atp_depletion ATP Depletion complex_I->atp_depletion mit_ros Mitochondrial ROS Production complex_I->mit_ros neuron_death Dopaminergic Neuron Death atp_depletion->neuron_death ox_stress Oxidative Stress mit_ros->ox_stress jnk_activation JNK Activation ox_stress->jnk_activation alpha_syn α-Synuclein Aggregation ox_stress->alpha_syn apoptosis Apoptosis jnk_activation->apoptosis apoptosis->neuron_death alpha_syn->neuron_death

This compound-induced neurodegenerative signaling cascade.

paraquat_pathway paraquat Paraquat redox_cycling Cytosolic Redox Cycling paraquat->redox_cycling cyt_ros Cytosolic ROS Production redox_cycling->cyt_ros ox_stress Oxidative Stress cyt_ros->ox_stress jnk_activation JNK Activation ox_stress->jnk_activation alpha_syn α-Synuclein Aggregation ox_stress->alpha_syn apoptosis Apoptosis jnk_activation->apoptosis neuron_death Dopaminergic Neuron Death apoptosis->neuron_death alpha_syn->neuron_death

Paraquat-induced neurodegenerative signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are outlines of common protocols used in the study of this compound and paraquat-induced neurodegeneration.

In Vivo Rodent Models

This compound-Induced Parkinson's Disease Model:

  • Animals: Male Wistar or Lewis rats are commonly used.[19][20]

  • This compound Preparation: this compound is dissolved in a vehicle such as sunflower oil or a mixture of DMSO and Miglyol 812 N.[21][22]

  • Administration: Daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections are administered for a period ranging from several days to weeks.[19][21][22]

  • Dosage: Doses typically range from 0.5 to 3.0 mg/kg body weight per day.[19][20][22] The optimal dose can vary depending on the rat strain and desired severity of the lesion.[20]

  • Endpoint Assessment: Behavioral tests (e.g., postural instability test, rotarod) are used to monitor motor deficits.[21] Post-mortem analysis includes immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and staining for α-synuclein aggregates.[19]

Paraquat-Induced Parkinson's Disease Model:

  • Animals: Mice are frequently used for paraquat studies.[23][24]

  • Paraquat Preparation: Paraquat dichloride is dissolved in saline.

  • Administration: Repeated i.p. injections are a common route of administration.[25] Chronic administration via osmotic minipumps can also be employed to ensure consistent exposure.[24]

  • Dosage: Doses can vary, with chronic low-dose exposure paradigms being used to model progressive neurodegeneration.[24]

  • Endpoint Assessment: Similar to the this compound model, endpoints include behavioral assessments and post-mortem histological analysis of the substantia nigra and striatum.[23][24]

In Vitro Cell-Based Assays

Cell Culture:

  • Human neuroblastoma cell lines such as SH-SY5Y, often differentiated into a dopaminergic phenotype, are widely used.[18][26] Primary dopaminergic neuron cultures can also be employed for more physiologically relevant studies.[27]

Cell Viability Assays:

  • MTT Assay: Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is then solubilized and quantified by measuring its absorbance.

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage and cytotoxicity. The amount of LDH is measured using a coupled enzymatic reaction that results in a colored product.

Mitochondrial Function Assays:

  • ATP Measurement: Cellular ATP levels are quantified using luciferase-based assays, where the light produced is proportional to the ATP concentration.

  • Mitochondrial Complex Activity: The activity of individual mitochondrial complexes is measured in isolated mitochondria or cell lysates using spectrophotometric assays that follow the oxidation or reduction of specific substrates.

Oxidative Stress Measurement:

  • ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation.

  • Lipid Peroxidation Assay: The formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS) is a common marker of lipid peroxidation and is quantified colorimetrically.

Immunocytochemistry:

  • Cells are fixed and stained with antibodies against specific markers, such as TH for dopaminergic neurons and α-synuclein to visualize protein aggregation.

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model animal_model Rodent Model (Rat or Mouse) toxin_admin Toxin Administration (this compound or Paraquat) animal_model->toxin_admin behavioral Behavioral Testing toxin_admin->behavioral histology Post-mortem Histological Analysis behavioral->histology data_analysis Data Analysis and Comparison histology->data_analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) toxin_exposure Toxin Exposure (this compound or Paraquat) cell_culture->toxin_exposure assays Cell-Based Assays (Viability, ROS, etc.) toxin_exposure->assays assays->data_analysis

A typical experimental workflow for comparing neurotoxicants.

Conclusion

Both this compound and paraquat are invaluable tools for modeling Parkinson's disease-like neurodegeneration. However, their distinct primary mechanisms of toxicity—mitochondrial complex I inhibition for this compound and cytosolic redox cycling for paraquat—lead to different subcellular sites of initial oxidative stress and may influence the downstream pathological events. A thorough understanding of these differences is essential for researchers and drug development professionals when selecting an appropriate model for their specific research questions and for the interpretation of experimental results. The data and protocols presented in this guide offer a framework for the comparative analysis of these two important neurotoxicants.

References

Cross-Validation of Rotenone Models with Human Parkinson's Disease Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pathological findings from rotenone-based models of Parkinson's Disease (PD) with data from human PD patients. By cross-validating these findings, we aim to highlight the translational relevance of this compound models in preclinical research and drug development. This guide includes comparative data tables, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Overlapping Pathophysiological Features

This compound, a pesticide that inhibits mitochondrial complex I, is widely used to model PD in various experimental systems. These models replicate several key pathological features observed in human PD patients, providing a valuable platform for investigating disease mechanisms and testing therapeutic interventions.[1][2][3] The systemic administration of this compound in animals leads to selective degeneration of the nigrostriatal dopamine system, a hallmark of PD.[1][4] Furthermore, these models exhibit α-synuclein aggregation and the formation of Lewy body-like inclusions, which are characteristic protein aggregates found in the brains of PD patients.[1][5][6]

The following sections provide a detailed comparison of findings at the molecular level, encompassing transcriptomics, proteomics, and metabolomics, to bridge the gap between preclinical models and the human disease state.

Comparative Data Analysis

The tables below summarize quantitative data from studies comparing molecular changes in this compound models and human PD patient tissues.

Table 1: Comparative Transcriptomics (Gene Expression Changes)

GeneFunctionChange in this compound Model (Cell Culture)[7]Change in Human PD Brain (Substantia Nigra)
SNCA α-synucleinUpregulatedUpregulated
MAPT Tau proteinUpregulatedUpregulated in some neurodegenerative diseases
VDAC Mitochondrial channelAltered expressionAltered expression
Cell Cycle Genes Proliferation, SenescenceDysregulatedDysregulated
DNA Damage Response Genes Apoptosis, RepairUpregulatedUpregulated

Table 2: Comparative Proteomics

ProteinFunctionChange in this compound Model (Cell Culture)[8]Change in Human PD Brain[9][10]
α-synuclein AggregationIncreased aggregation and phosphorylation[1]Increased aggregation and post-translational modifications
DJ-1 Oxidative stress responseAcidification and mitochondrial translocation[1]Mutations and dysfunction associated with familial PD
Mortalin (mthsp70/GRP75) Mitochondrial stress proteinDecreasedDecreased
Prohibitin Mitochondrial integrityDecreasedDecreased
Complex I Subunits Mitochondrial respirationInhibition and downregulationDecreased activity and expression

Table 3: Comparative Metabolomics

MetabolitePathwayChange in this compound Model (Rodent Brain)[11]Change in Human PD Patient (Plasma/CSF)[11]
Fatty Acids Lipid MetabolismMarked changesAlterations in lipid profiles
Phosphatidylcholines Lipid MetabolismAltered synthesisAltered levels
Purines (e.g., Inosine) Purine MetabolismNot reportedAltered levels, potential biomarker
Glutathione Oxidative StressDecreased[12]Decreased levels in the brain

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in both this compound models and human PD, as well as a typical experimental workflow for cross-validation studies.

G cluster_this compound This compound Exposure cluster_mitochondria Mitochondrial Dysfunction cluster_cellular_stress Cellular Stress & Damage cluster_downstream Downstream Effects This compound This compound Complex I Inhibition Complex I Inhibition This compound->Complex I Inhibition ROS Production ROS Production Complex I Inhibition->ROS Production ATP Depletion ATP Depletion Complex I Inhibition->ATP Depletion Mitochondrial Depolarization Mitochondrial Depolarization ROS Production->Mitochondrial Depolarization Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Mitochondrial Depolarization->Apoptosis ATP Depletion->Apoptosis Proteasomal Dysfunction Proteasomal Dysfunction Oxidative Stress->Proteasomal Dysfunction Alpha-synuclein Aggregation Alpha-synuclein Aggregation Oxidative Stress->Alpha-synuclein Aggregation Proteasomal Dysfunction->Alpha-synuclein Aggregation Neuroinflammation Neuroinflammation Alpha-synuclein Aggregation->Neuroinflammation Dopaminergic Neuron Death Dopaminergic Neuron Death Neuroinflammation->Dopaminergic Neuron Death Apoptosis->Dopaminergic Neuron Death

Caption: Key signaling pathways initiated by this compound-induced mitochondrial dysfunction.

G cluster_model Preclinical Model cluster_human Human Data cluster_analysis Multi-Omics Analysis cluster_validation Cross-Validation Rotenone_Model This compound Model (In Vitro / In Vivo) Transcriptomics Transcriptomics Rotenone_Model->Transcriptomics Proteomics Proteomics Rotenone_Model->Proteomics Metabolomics Metabolomics Rotenone_Model->Metabolomics Human_Samples Human Patient Samples (Brain, CSF, Blood) Human_Samples->Transcriptomics Human_Samples->Proteomics Human_Samples->Metabolomics Data_Integration Data Integration & Comparative Analysis Transcriptomics->Data_Integration Proteomics->Data_Integration Metabolomics->Data_Integration Pathway_Analysis Shared Pathway Identification Data_Integration->Pathway_Analysis Target_Validation Therapeutic Target Validation Pathway_Analysis->Target_Validation

Caption: Workflow for cross-validating findings between this compound models and human data.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the cross-validation of this compound models and human PD.

This protocol is based on methodologies that have been shown to be highly reproducible.[1][4]

Materials:

  • Male Lewis rats (3, 7, or 12-14 months old)

  • This compound (Sigma-Aldrich)

  • Vehicle solution (e.g., specialized vehicle or sunflower oil)

  • Injection supplies (syringes, needles)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to a final concentration for a dosage of 2.75 or 3.0 mg/kg/day.[1] Ensure complete dissolution.

  • Animal Handling and Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Administration: Administer this compound or vehicle via daily intraperitoneal injection.[1]

  • Behavioral Assessment: Monitor animals for the development of parkinsonian features such as bradykinesia, postural instability, and rigidity.[1][4] These can be assessed using tests like the open-field test, rotarod, and beam walking test.[13]

  • Endpoint and Tissue Collection: When the PD phenotype becomes debilitating, euthanize the animals.[1] Perfuse with saline followed by 4% paraformaldehyde.[14]

  • Histological Analysis: Collect brain tissue, particularly the substantia nigra and striatum, for immunohistochemical analysis of tyrosine hydroxylase (to quantify dopaminergic neuron loss) and α-synuclein (to assess aggregation).[1][4]

This protocol outlines a general workflow for comparative proteomics of brain tissue from this compound models and human PD patients.[8][9]

Materials:

  • Substantia nigra tissue from this compound-treated animals and post-mortem human PD patients and controls.

  • Lysis buffer (containing detergents, protease, and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment

  • In-gel digestion reagents (trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Bioinformatics software for data analysis

Procedure:

  • Tissue Lysis: Homogenize the substantia nigra tissue in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Protein Separation: Separate proteins by SDS-PAGE.

  • In-Gel Digestion: Excise protein bands of interest, destain, and digest with trypsin overnight to generate peptides.

  • LC-MS/MS Analysis: Analyze the extracted peptides using an LC-MS/MS system to determine their mass-to-charge ratio and sequence.

  • Data Analysis: Use bioinformatics software to identify proteins and quantify their relative abundance between the different sample groups (this compound model vs. control; human PD vs. control).

  • Validation: Validate the findings for selected proteins using techniques like Western blotting or immunohistochemistry.[8]

This protocol describes a method for analyzing gene expression changes in a neuroblastoma cell line exposed to this compound.[7][15]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-MC)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Microarray or RNA-sequencing platform

Procedure:

  • Cell Culture and Treatment: Culture the neuroblastoma cells under standard conditions. Expose the cells to different concentrations of this compound (e.g., 5 nM and 50 nM) for various durations (e.g., 1 and 4 weeks).[7]

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Gene Expression Analysis:

    • Microarray/RNA-sequencing: Perform a global analysis of gene expression using microarrays or RNA-sequencing to identify differentially expressed genes.

    • qRT-PCR: Validate the expression changes of selected genes identified from the global analysis using quantitative real-time PCR.[15]

  • Bioinformatic Analysis: Analyze the gene expression data to identify enriched functional categories and signaling pathways that are affected by this compound treatment.

By employing these protocols and comparative analyses, researchers can effectively cross-validate findings from this compound models with human PD data, thereby enhancing the predictive value of these models in the quest for novel therapeutic strategies.

References

A Comparative Analysis of Rotenone Stereoisomers: Efficacy in Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different rotenone stereoisomers in inhibiting mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in toxicology, neurodegenerative disease modeling, and drug discovery.

Quantitative Comparison of this compound Stereoisomer Efficacy

The inhibitory potency of this compound and its stereoisomers against mitochondrial Complex I varies significantly, underscoring a precise structure-activity relationship. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the available quantitative data for different this compound stereoisomers.

CompoundIC50 (Bovine Heart Mitochondria)Key Structural Features
(-)-Rotenone 6.9 nMNatural, "bent" conformation
Dehydrothis compound 4 µM (4000 nM)Locked in a "straight" conformation due to a C=C double bond
5'α-Epithis compound Not QuantifiedStereoisomer of this compound
5'β-Epithis compound Not QuantifiedStereoisomer of this compound

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for the in vitro assessment of this compound stereoisomer efficacy.

1. Isolation of Mitochondria from Bovine Heart Tissue

A standard method for isolating functionally intact mitochondria is crucial for accurately assessing the inhibitory effects of compounds on the electron transport chain.

  • Tissue Homogenization: Fresh bovine heart tissue is minced and homogenized in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA to maintain osmotic stability and prevent proteolytic degradation).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed centrifugation is first performed to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays.

2. Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This spectrophotometric assay measures the activity of Complex I by monitoring the oxidation of NADH.

  • Reaction Mixture: Isolated mitochondria are incubated in a reaction buffer containing NADH as the substrate and a suitable electron acceptor, such as coenzyme Q1.

  • Initiation of Reaction: The reaction is initiated by the addition of the mitochondrial sample to the reaction mixture.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.

  • Inhibitor Addition: To determine the specific activity of Complex I, the assay is performed in the presence and absence of a known Complex I inhibitor, such as this compound. The this compound-sensitive activity is calculated by subtracting the rate of NADH oxidation in the presence of the inhibitor from the total rate.

  • IC50 Determination: To determine the IC50 value of a test compound (e.g., a this compound stereoisomer), the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated as the concentration that elicits 50% inhibition of the specific Complex I activity.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

The primary mechanism of action for this compound involves the inhibition of Complex I in the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects.

This compound This compound Complex_I Mitochondrial Complex I This compound->Complex_I Inhibits ETC Electron Transport Chain Complex_I->ETC Disrupts Electron Flow NADH NADH Oxidation (Inhibited) ETC->NADH ATP ATP Production (Decreased) ETC->ATP ROS Reactive Oxygen Species (ROS) Production (Increased) ETC->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis start Start mito_iso Mitochondrial Isolation start->mito_iso protein_quant Protein Quantification mito_iso->protein_quant complex_I_assay Complex I Activity Assay protein_quant->complex_I_assay data_analysis Data Analysis complex_I_assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50 comparison Comparative Efficacy Analysis ic50->comparison end End comparison->end

References

dehydrorotenone versus rotenone a comparative toxicological analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of dehydrorotenone and its parent compound, this compound. By presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document serves as a comprehensive resource for informed decision-making in research and development.

Executive Summary

This compound, a well-established mitochondrial complex I inhibitor, demonstrates significantly greater toxicity across various organisms compared to its derivative, dehydrothis compound. This disparity in potency is primarily attributed to structural differences that influence their interaction with the NADH:ubiquinone oxidoreductase enzyme.[1] While both compounds trigger oxidative stress and apoptosis, the concentrations of this compound required to induce these effects are substantially lower.[1] The available data consistently indicate that dehydrothis compound is a less potent toxin, presenting potential opportunities for therapeutic applications where mitochondrial modulation is desired with a wider safety margin.[1][2]

Data Presentation: Quantitative Toxicological Comparison

The following tables summarize the acute toxicity (LD50/LC50) and in vitro cytotoxicity of dehydrothis compound and this compound. A lower value indicates higher toxicity.

Table 1: Acute Toxicity

CompoundSpeciesRoute of AdministrationLD50/LC50 ValueRelative Potency (this compound = 1)
This compound RatOral132 - 1500 mg/kg[1]1
MouseOral350 mg/kg[1]1
MouseIntraperitoneal2.8 mg/kg[2]1
Rainbow TroutWater (96h)0.015 - 0.035 mg/L[1]1
GoldfishWater0.043 ppm[2]1
Mosquito LarvaeWater0.027 ppm[2]1
Dehydrothis compound MouseIntraperitoneal>50 mg/kg[2]<1/18
GoldfishWater (24h)>10 ppm[1] (1.1 ppm LC50)[2]~1/26
Mosquito LarvaeWater (24h)>100 ppm[1] (2.5 ppm LC50)[2]~1/93

Table 2: In Vitro Cytotoxicity (IC50, µM)

CompoundCell LineIC50 ValueRelative Potency (this compound = 1)
This compound Hepa 1c1c7 (Mouse Hepatoma)0.007[2]1
Dehydrothis compound Hepa 1c1c7 (Mouse Hepatoma)0.8[2]~1/114
This compound MCF-7 (Human Breast Cancer)0.013[2]1
Dehydrothis compound MCF-7 (Human Breast Cancer)2.5[2]~1/192
This compound NB 41A3 (Mouse Neuroblastoma)0.010[2]1
Dehydrothis compound NB 41A3 (Mouse Neuroblastoma)1.0[2]~1/100

Mechanism of Action: A Tale of Two Potencies

The primary mechanism of action for both this compound and dehydrothis compound is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a crucial enzyme in the electron transport chain.[1][2] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic cell death.[1][3]

The key difference lies in their inhibitory potency. Dehydrothis compound is reported to be approximately 600-fold less potent than this compound in inhibiting mitochondrial complex I.[4] This reduced potency is reflected in its significantly lower toxicity across molecular, cellular, and organismal levels.[2]

Signaling Pathways

The toxic effects of these compounds are mediated through complex signaling pathways. While the pathways for this compound are more extensively studied, it is plausible that dehydrothis compound, due to its similar mechanism of action, affects similar pathways, albeit with lower potency.[5]

This compound-Induced Neurotoxicity

This compound's neurotoxicity is a well-documented process involving mitochondrial dysfunction, oxidative stress, and the activation of pro-apoptotic signaling cascades.[6][7] The inhibition of complex I leads to an increase in ROS, which in turn can activate the p38 MAPK pathway and the NF-κB signaling pathway, leading to inflammation and apoptosis.[8][9]

Rotenone_Pathway This compound This compound ComplexI Mitochondrial Complex I Inhibition This compound->ComplexI ROS Increased ROS (Reactive Oxygen Species) ComplexI->ROS p38 p38 MAPK Activation ROS->p38 NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis NFkB->Inflammation

This compound-induced neurotoxicity signaling pathway.
Dehydrothis compound-Induced Apoptosis

Studies on dihydrothis compound, a close analog of dehydrothis compound, reveal that it induces apoptosis in human plasma cells by triggering endoplasmic reticulum (ER) stress and activating the p38 MAPK signaling pathway.[1][10] This suggests a similar, though less potent, mechanism for dehydrothis compound.

Dehydrorotenone_Pathway Dehydro Dehydrothis compound Mito Mitochondrial Dysfunction Dehydro->Mito ER_Stress Endoplasmic Reticulum (ER) Stress Mito->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38 p38 MAPK Activation UPR->p38 Apoptosis Apoptosis p38->Apoptosis

Dehydrothis compound-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Mitochondrial Complex I Inhibition Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Objective: To determine the inhibitory potential of dehydrothis compound and this compound on mitochondrial complex I activity.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the BCA assay.

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer) containing antimycin A or potassium cyanide to inhibit downstream complexes.

  • Assay:

    • Add the mitochondrial suspension to the reaction buffer.

    • Add varying concentrations of dehydrothis compound or this compound to the experimental wells.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[5]

  • Data Analysis: Calculate the rate of NADH oxidation for each inhibitor concentration. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Expected Outcome: this compound will exhibit a significantly lower IC50 value compared to dehydrothis compound, indicating its higher potency as a complex I inhibitor.[5]

ComplexI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Mito_Iso Isolate Mitochondria Prot_Quant Quantify Protein Mito_Iso->Prot_Quant Reaction_Mix Prepare Reaction Mixture Prot_Quant->Reaction_Mix Add_Inhibitor Add Dehydrothis compound/Rotenone Reaction_Mix->Add_Inhibitor Add_NADH Initiate with NADH Add_Inhibitor->Add_NADH Measure_Abs Monitor Absorbance at 340 nm Add_NADH->Measure_Abs Calc_Rate Calculate NADH Oxidation Rate Measure_Abs->Calc_Rate Calc_IC50 Determine IC50 Calc_Rate->Calc_IC50

Experimental workflow for Complex I inhibition assay.
Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

Objective: To quantify the induction of ROS in cells treated with dehydrothis compound or this compound.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of dehydrothis compound or this compound for a specified time. Include a vehicle control (e.g., DMSO).

  • Loading with DCFH-DA: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with DCFH-DA solution in the dark.

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Data Analysis: The increase in fluorescence intensity in the treated cells compared to the control cells is indicative of an increase in intracellular ROS levels.

Expected Outcome: Both dehydrothis compound and this compound will induce a dose-dependent increase in intracellular ROS. However, this compound is expected to induce a significant increase at much lower concentrations than dehydrothis compound.

Annexin V Apoptosis Assay

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Objective: To quantify the percentage of apoptotic cells after treatment with dehydrothis compound or this compound.

Methodology:

  • Cell Treatment: Seed cells and treat them with varying concentrations of dehydrothis compound or this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI).[11]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.[11]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Expected Outcome: Both compounds will induce a dose-dependent increase in the percentage of apoptotic cells. This compound will likely induce apoptosis at significantly lower concentrations compared to dehydrothis compound.

Conclusion

The available evidence strongly indicates that this compound is a more potent toxin than dehydrothis compound, primarily due to its greater efficacy in inhibiting mitochondrial complex I.[1] The subsequent cascade of events, including increased ROS production and induction of apoptosis, occurs at significantly lower concentrations for this compound. For researchers in drug development, the lower toxicity of dehydrothis compound may present opportunities for developing compounds with more favorable therapeutic windows, particularly in areas where mitochondrial modulation is a target. However, the current gaps in the toxicological data for dehydrothis compound, especially in mammals, warrant further investigation to fully characterize its safety profile.

References

Synergistic Effects of Rotenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of rotenone with other compounds, supported by experimental data. This compound, a naturally occurring isoflavone and a well-known mitochondrial complex I inhibitor, has been investigated for its potential in combination therapies across various fields, including neurotoxicity, pest control, and oncology.

This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for cited studies, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of this compound's synergistic potential.

Comparative Analysis of Synergistic Effects

The synergistic interactions of this compound have been most notably documented in combination with the inflammogen lipopolysaccharide (LPS) in neurotoxicity studies, the pesticide abamectin for nematicidal activity, and the chemotherapeutic agent doxorubicin in cancer models.

Table 1: Quantitative Analysis of Synergistic Neurotoxicity of this compound and Lipopolysaccharide (LPS)
Treatment GroupDopamine (DA) Uptake (% of Control)Tyrosine Hydroxylase (TH)-Positive Neurons (% of Control)Reference
Control100%100%[1][2]
This compound (0.5 nM)~95%~98%[1][2]
LPS (0.5 ng/mL)~75%~91%[1][2]
This compound (0.5 nM) + LPS (0.5 ng/mL)~40% ~60% [1][2]

Data presented are approximations derived from graphical representations in the cited literature and represent the significant synergistic increase in dopaminergic neurotoxicity when this compound and LPS are combined at low, individually non-toxic or minimally toxic concentrations.

Table 2: Quantitative Analysis of Synergistic Nematicidal Activity of this compound and Abamectin
CompoundLC50 (mg/L) against Bursaphelenchus xylophilus (Pine Wood Nematode)Co-toxicity Coefficient (CTC)Reference
This compound5.94-
Abamectin8.18-
This compound + Abamectin (3:7 ratio)3.18 231.09

The co-toxicity coefficient (CTC) is a measure of synergistic effect, with a higher value indicating stronger synergism. The combination of this compound and abamectin at a 3:7 ratio demonstrates a significant synergistic effect in controlling the pine wood nematode.

Table 3: Quantitative Analysis of Synergistic Anticancer Effects of this compound and Doxorubicin in an Osteosarcoma Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 21 (Approx.)Mean Tumor Weight (g) at Day 21 (Approx.)Reference
Control (DMSO)~1800~1.5[3]
This compound~1000~0.8[3]
Doxorubicin~800~0.6[3]
This compound + Doxorubicin~300 ~0.2 [3]

Data are estimations based on graphical representations in the cited study. The combination of this compound and doxorubicin resulted in a marked synergistic reduction in both tumor volume and weight in a mouse xenograft model of osteosarcoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the synergistic effects of this compound.

Assessment of Dopaminergic Neurodegeneration

This protocol is adapted from studies investigating the synergistic neurotoxicity of this compound and LPS.[1][2]

  • Cell Culture: Primary mesencephalic neuron-glia cultures are prepared from the ventral mesencephalon of embryonic day 14-15 Fischer 344 rats.

  • Treatment: After 7 days in culture, cells are treated with this compound, LPS, or a combination of both at the desired concentrations.

  • [³H]Dopamine (DA) Uptake Assay:

    • After 8 days of treatment, the culture medium is removed, and cells are incubated with [³H]DA (0.1 µM) in Krebs-Ringer buffer for 20 minutes at 37°C.

    • Uptake is terminated by washing the cells with ice-cold Krebs-Ringer buffer.

    • Cells are lysed with 95% ethanol, and the radioactivity is measured using a scintillation counter.

    • Non-specific uptake is determined in the presence of mazindol (10 µM).

  • Tyrosine Hydroxylase (TH) Immunocytochemistry:

    • Cells are fixed with 4% paraformaldehyde for 30 minutes.

    • Fixed cells are permeabilized with 0.3% Triton X-100 and blocked with 10% normal goat serum.

    • Cells are incubated with a primary antibody against TH overnight at 4°C.

    • A biotinylated secondary antibody is applied, followed by incubation with avidin-biotin-peroxidase complex.

    • The color is developed using 3,3'-diaminobenzidine.

    • TH-positive neurons are counted under a microscope.

Nematicidal Bioassay for LC50 Determination

This protocol is based on the methodology used to assess the synergistic effects of this compound and abamectin against the pine wood nematode.

  • Nematode Culture: Bursaphelenchus xylophilus is cultured on Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25°C.

  • Preparation of Test Solutions: Stock solutions of this compound and abamectin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to obtain a range of concentrations. For combination assays, different ratios of the two compounds are mixed.

  • Bioassay:

    • A suspension of B. xylophilus (approximately 100 nematodes in 100 µL of sterile water) is added to each well of a 96-well plate.

    • 100 µL of the test solution is added to each well. The final concentration of DMSO should not exceed 1%.

    • The plates are incubated at 25°C for 24 hours.

  • Mortality Assessment: Nematodes are considered dead if they do not move when probed with a fine needle.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the median lethal concentration (LC50). The co-toxicity coefficient (CTC) is calculated to evaluate the synergistic effect.

In Vivo Xenograft Model for Anticancer Synergy

This protocol is a generalized procedure based on studies evaluating the in vivo anticancer synergy of this compound with other agents.[3][4]

  • Cell Culture and Animal Model: Human cancer cells (e.g., osteosarcoma MG-63 or U2OS cells) are cultured in appropriate media. Four to six-week-old female BALB/c nude mice are used for the study.

  • Tumor Inoculation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumor growth is monitored by measuring the tumor volume with calipers. The volume is calculated using the formula: (length × width²) / 2.

    • When tumors reach a certain volume (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin.

    • Drugs are administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule and dosage.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured regularly (e.g., every 3 days).

    • At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the final tumor volumes and weights of the different treatment groups are statistically compared to determine the synergistic effect.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound are rooted in its ability to modulate specific cellular signaling pathways, often exacerbating the effects of the partner compound.

This compound and Lipopolysaccharide (LPS) Synergy in Neuroinflammation

The synergistic neurotoxicity of this compound and LPS is primarily mediated by the over-activation of microglial NADPH oxidase, leading to excessive production of reactive oxygen species (ROS).[5][6][7] this compound, by inhibiting mitochondrial complex I, increases intracellular ROS. LPS, a potent activator of microglia, also stimulates NADPH oxidase. Their combined action leads to a massive and sustained release of superoxide radicals, which are highly toxic to dopaminergic neurons.

Rotenone_LPS_Synergy This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits LPS Lipopolysaccharide (LPS) Microglia Microglia LPS->Microglia Activates ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases NADPH_Oxidase NADPH Oxidase Microglia->NADPH_Oxidase Activates NADPH_Oxidase->ROS Produces Dopaminergic_Neuron Dopaminergic Neuron ROS->Dopaminergic_Neuron Damages Apoptosis Apoptosis Dopaminergic_Neuron->Apoptosis Undergoes

Synergistic neurotoxicity of this compound and LPS.
This compound and Abamectin Synergy in Nematicidal Activity

The synergistic mechanism of this compound and abamectin against nematodes likely involves a dual attack on the nervous and energy production systems. Abamectin is a positive allosteric modulator of glutamate-gated chloride channels, leading to paralysis and death.[8] this compound's inhibition of mitochondrial complex I depletes ATP, the energy currency required for nerve function and cellular maintenance, thereby potentiating the paralytic effect of abamectin.

Rotenone_Abamectin_Synergy This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits Abamectin Abamectin GluCl Glutamate-gated Chloride Channels Abamectin->GluCl Modulates ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Paralysis Paralysis GluCl->Paralysis Causes ATP_Depletion->Paralysis Potentiates Nematode_Death Nematode Death ATP_Depletion->Nematode_Death Contributes to Paralysis->Nematode_Death Leads to

Synergistic nematicidal action of this compound and Abamectin.
This compound and Doxorubicin Synergy in Cancer Therapy

The synergistic anticancer effect of this compound and doxorubicin is likely multifactorial. Doxorubicin induces cancer cell death through DNA intercalation and inhibition of topoisomerase II.[9] this compound's inhibition of mitochondrial respiration can lead to increased oxidative stress and activation of apoptotic pathways, such as the JNK and p38 MAPK pathways. Furthermore, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a key survival pathway in many cancers.[3] By simultaneously targeting DNA replication, cell survival signaling, and energy metabolism, the combination of doxorubicin and this compound can lead to enhanced cancer cell killing.

Rotenone_Doxorubicin_Synergy This compound This compound Mitochondria Mitochondrial Complex I This compound->Mitochondria Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT Inhibits Doxorubicin Doxorubicin DNA DNA/Topoisomerase II Doxorubicin->DNA Inhibits ROS ROS Production Mitochondria->ROS Increases DNA_Damage DNA Damage DNA->DNA_Damage Causes Apoptosis Apoptosis ROS->Apoptosis Induces PI3K_AKT->Apoptosis Inhibits DNA_Damage->Apoptosis Induces

Synergistic anticancer mechanisms of this compound and Doxorubicin.
Experimental Workflow for Evaluating In Vivo Anticancer Synergy

The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound in combination with another anticancer agent in a xenograft mouse model.

InVivo_Synergy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Inoculation in Nude Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration: - Vehicle - this compound - Compound X - this compound + Compound X randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint: Tumor Excision & Weight monitoring->endpoint analysis Data Analysis: - Tumor Growth Curves - Statistical Comparison endpoint->analysis conclusion Conclusion on Synergistic Effect analysis->conclusion

Workflow for in vivo evaluation of anticancer synergy.

References

Safety Operating Guide

Immediate Safety and Handling for Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of rotenone is a critical component of laboratory safety and environmental stewardship. As a potent mitochondrial complex I inhibitor and a pesticide classified as acutely hazardous, adherence to strict disposal protocols is mandatory to protect personnel and the environment.

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling powdered this compound to avoid inhalation.[1]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn.

Work should be conducted in a well-ventilated area or under a chemical fume hood. Avoid all personal contact, including inhalation and skin contact.[2]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on whether it is unused/excess product or a spill. Improper disposal of excess pesticide is a violation of Federal law.[3]

Procedure for Unused or Excess this compound
  • Do Not Dispose in Standard Trash or Drains: Never dispose of this compound in the regular trash or pour it down the sink.[4] Do not contaminate water, food, or feed through disposal.[3]

  • Keep in Original Container: Whenever possible, keep the this compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a new, properly labeled, and sealed container suitable for hazardous waste.

  • Label as Hazardous Waste: Clearly label the container as "Hazardous Waste - this compound."

  • Contact a Professional Disposal Service: this compound must be disposed of as hazardous waste.[4][5] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Disposal often involves high-temperature incineration at a permitted facility.[6]

  • Consult Authorities: For specific guidance, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office.[3][5]

Procedure for Spills
  • Evacuate and Secure the Area: Immediately alert others and evacuate the spill area. Restrict access to personnel not wearing appropriate PPE.[5]

  • Remove Ignition Sources: Although this compound itself has low flammability, this is a standard precaution for chemical spills.[5]

  • Assemble Spill Kit and Don PPE: Before cleanup, ensure you are wearing the full PPE described above.

  • Contain the Spill: For larger spills, use an absorbent material like sand, earth, or vermiculite to contain the spread.[2]

  • Clean the Spill:

    • For Powdered this compound: AVOID DRY SWEEPING to prevent generating dust.[5] Gently dampen the powder with water and then carefully sweep it up.[2] Alternatively, use a vacuum cleaner equipped with a HEPA filter.[2]

    • For Liquid this compound Solutions: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Waste: Place all contaminated materials (spilled this compound, absorbent materials, contaminated PPE) into a sealed, labeled hazardous waste container.[2][5]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[5]

  • Dispose of Waste: The collected spill waste must be disposed of as hazardous waste, following the same procedure as for unused products.[5]

Deactivation and Degradation Data

While chemical deactivation is more common in large-scale aquatic applications, the principles are relevant for understanding this compound's stability. This compound degrades naturally under the influence of light, air, heat, and alkaline conditions.[3][6]

ParameterValue/ConditionSource
Primary Deactivation Agent Potassium Permanganate (KMnO₄)[3]
Recommended KMnO₄ Concentration 2 - 4 ppm[3]
Required Contact Time 15 - 30 minutes[3]
Natural Degradation Time 1 week to 1 month (in water)[3]
Factors Accelerating Degradation Light, air, heat, alkalinity[3][6]
Factors Slowing Degradation Water temperatures < 50°F (10°C)[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rotenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of rotenone, a potent mitochondrial complex I inhibitor commonly used in laboratory settings to model neurodegenerative diseases. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.

Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the required PPE.

PPE CategorySpecificationsRationale
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95, R95, or P95 filters.[4][5] For higher concentrations (up to 250 mg/m³), a full-facepiece respirator with N100, R100, or P100 filters is required.[4][5]This compound is more toxic when inhaled than when ingested.[6] A respirator minimizes the inhalation of harmful dust or aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]Prevents skin absorption of the chemical.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][3][7]Protects eyes from dust particles and splashes.[6]
Protective Clothing A lab coat or chemical-resistant apron.[8] For tasks with a higher risk of splashes, coveralls are recommended.[8]Prevents contamination of personal clothing and skin.[2][6]
Footwear Closed-toe shoes. For handling larger quantities or in case of spills, chemical-resistant footwear is advised.[8]Protects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

1. Preparation:

  • Training: All personnel handling this compound must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols.[1][2]

  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[2][6]

  • Gather Materials: Assemble all necessary PPE, equipment for the experiment, and waste disposal containers before starting work.

2. Handling:

  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing and Aliquoting: Handle solid this compound carefully to avoid generating dust.[1][6] If possible, use a semi-closed system for transferring the powder.[9] Prepare stock solutions in a chemical fume hood. This compound is soluble in DMSO.

  • Experimental Procedure: When performing the experiment, avoid all personal contact with the chemical.[1] Do not eat, drink, or smoke in the laboratory.[1][2]

3. Post-Experiment:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontaminating agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1][8]

  • Laundering: Contaminated lab coats or clothing should be laundered separately from other items by individuals informed of the hazards.[1][2]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Collect all this compound waste, including unused chemical, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated, clearly labeled hazardous waste container.[1]

2. Waste Container:

  • Use a leak-proof, sealable container for all this compound waste.[1] The container should be labeled "Hazardous Waste - this compound."

3. Disposal Procedure:

  • Follow your institution's guidelines for the disposal of hazardous chemical waste.[2] It may be necessary to have this compound disposed of as a hazardous waste by a certified entity.[2]

  • Do not dispose of this compound down the drain or in regular trash.[1] this compound is extremely toxic to aquatic organisms.[8]

Quantitative Data Summary

The following table provides key quantitative data for the safe handling of this compound.

ParameterValueReference
Occupational Exposure Limit (OEL) 5 mg/m³ (TWA)[10]
IC50 (Mitochondrial Complex I Inhibition) 1.7–2.2 μM[2][8]
Solubility Insoluble in water, soluble in DMSO (≥77.6 mg/mL)[2]
LC50 (Rainbow Trout, 96-hour) 23 µg/L[1]

Experimental Protocol: Induction of Neurotoxicity in a Human Brain Spheroid Model

This protocol is adapted from a study on the developmental neurotoxicity of this compound.[3]

1. Cell Culture and Spheroid Formation:

  • Culture human induced pluripotent stem cells (iPSCs) according to standard protocols.

  • Generate multicellular brain spheroids (BrainSpheres) from iPSCs.

2. This compound Exposure:

  • At a specific time point in their differentiation (e.g., 2, 4, or 8 weeks), plate the BrainSpheres in 24-well plates.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 μM).

  • Expose the BrainSpheres to the different concentrations of this compound for a specified duration (e.g., 12, 24, or 48 hours).

3. Assessment of Neurotoxicity:

  • Cell Viability Assay: Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

  • Mitochondrial Dysfunction Assay: Assess mitochondrial health using a fluorescent probe such as MitoTracker™ Red CMXRos.

  • Reactive Oxygen Species (ROS) Measurement: Quantify ROS production using a suitable assay kit.

  • Immunofluorescence Staining: Fix the spheroids and perform immunofluorescence staining for markers of specific cell types (e.g., dopaminergic neurons, astrocytes) to assess cell-type-specific toxicity.

4. Data Analysis:

  • Analyze the data to determine the dose- and time-dependent effects of this compound on cell viability, mitochondrial function, ROS production, and specific neuronal populations.

Visualizing Key Processes

To further clarify the operational workflow and the mechanism of this compound's toxicity, the following diagrams are provided.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Training on Hazards and Procedures prep2 Work in Designated Area (Fume Hood) prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh and Prepare Solutions in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Properly Doff and Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate this compound Waste post3->disp1 disp2 Use Labeled, Leak-Proof Container disp1->disp2 disp3 Follow Institutional Hazardous Waste Procedures disp2->disp3

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

G Signaling Pathway of this compound-Induced Neurotoxicity This compound This compound complex1 Mitochondrial Complex I Inhibition This compound->complex1 ros Increased Reactive Oxygen Species (ROS) complex1->ros m_dysfunction Mitochondrial Dysfunction complex1->m_dysfunction ca_homeostasis Disruption of Ca2+ Homeostasis ros->ca_homeostasis apoptosis Neuronal Apoptosis ros->apoptosis m_dysfunction->ca_homeostasis camkii Activation of CaMKII ca_homeostasis->camkii mTOR Inhibition of mTOR Pathway mTOR->apoptosis camkii->mTOR

Caption: A simplified diagram showing the signaling cascade initiated by this compound, leading to neuronal apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotenone
Reactant of Route 2
Rotenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.